DIPSO sodium salt
説明
Structure
3D Structure of Parent
特性
IUPAC Name |
sodium;3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASJMJKAMKICKL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CCO)CC(CS(=O)(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16NNaO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635431 | |
| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102783-62-0 | |
| Record name | Sodium 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to DIPSO Sodium Salt for Researchers, Scientists, and Drug Development Professionals
Core Introduction
DIPSO sodium salt, with the chemical name 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. As a member of the "Good's" buffers, it is valued for its compatibility with biological systems, minimal interaction with biological macromolecules, and a buffering range suitable for many physiological and enzymatic studies. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its use as a buffer, and its applications in common laboratory techniques.
Physicochemical Properties
This compound is a white crystalline powder that is readily soluble in water. Its key properties are summarized in the table below, providing essential data for researchers in the preparation of buffer solutions and the design of experiments.
| Property | Value | Reference |
| CAS Number | 102783-62-0 | |
| Molecular Formula | C₇H₁₆NNaO₆S | |
| Molecular Weight | 265.26 g/mol | |
| Appearance | White crystalline powder | |
| Purity (Assay by titration) | ≥ 99% | |
| Useful pH Range | 7.0 - 8.2 | |
| pKa at 25°C | 7.6 | |
| Storage | Room temperature |
pKa as a Function of Temperature
The effective pH of a buffer is dependent on its pKa, which in turn is influenced by temperature. For precise experimental control, it is crucial to consider the pKa of DIPSO at the specific temperature of the experiment. The second dissociation constant (pK₂) of DIPSO (the acid form) has been determined over a range of temperatures.
| Temperature (°C) | pK₂ |
| 5 | 7.99 |
| 10 | 7.90 |
| 15 | 7.82 |
| 20 | 7.74 |
| 25 | 7.66 |
| 30 | 7.58 |
| 37 | 7.48 |
| 40 | 7.43 |
| 45 | 7.36 |
| 50 | 7.29 |
| 55 | 7.22 |
Data adapted from a study on the buffer standards for the physiological pH of the zwitterionic compound, DIPSO.
Experimental Protocols
Preparation of a 0.1 M this compound Buffer Solution
This protocol outlines the steps to prepare a 0.1 M stock solution of this compound buffer. The final pH should be adjusted based on the specific requirements of the experiment, keeping in mind the temperature-dependent pKa.
Materials:
-
This compound (MW: 265.26 g/mol )
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinder
-
Beaker
Procedure:
-
Weighing the this compound: Accurately weigh 26.526 g of this compound.
-
Dissolving the salt: Add the weighed this compound to a beaker containing approximately 800 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir until the salt is completely dissolved.
-
pH Adjustment: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode in the DIPSO solution. Monitor the pH and slowly add a solution of HCl (e.g., 1 M) or NaOH (e.g., 1 M) to adjust the pH to the desired value within the buffer's effective range (7.0-8.2).
-
Final Volume Adjustment: Once the desired pH is reached, carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to the 1 L mark.
-
Sterilization and Storage: For applications requiring sterile conditions, the buffer solution can be sterilized by filtration through a 0.22 µm filter. Store the buffer solution at room temperature.
Applications in Laboratory Techniques
This compound is a versatile buffer that can be employed in various experimental settings where a stable pH in the neutral to slightly alkaline range is required. Its applications include, but are not limited to, enzyme assays, protein studies, and cell culture.
Use in Electrophoresis (Representative Protocol)
Note: This is a general protocol. The concentration and pH of the running buffer may need to be optimized for the specific proteins being separated.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
This compound buffer (e.g., 50 mM, pH 7.5) as a potential running and gel buffer
-
Ammonium persulfate (APS)
-
Tetramethylethylenediamine (TEMED)
-
Protein sample
-
Sample loading buffer (non-denaturing)
-
Electrophoresis apparatus
Procedure:
-
Casting the Gel: Prepare the resolving and stacking gels using the acrylamide/bis-acrylamide solution and a buffer system. A DIPSO-based buffer could be tested here. Polymerization is initiated by adding APS and TEMED.
-
Preparing the Running Buffer: Prepare a sufficient volume of running buffer. A 50 mM this compound solution at pH 7.5 is a plausible starting point.
-
Sample Preparation: Mix the protein sample with a non-denaturing sample loading buffer.
-
Electrophoresis: Assemble the electrophoresis apparatus, fill the reservoirs with the running buffer, and load the samples into the wells of the gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the separated protein bands.
An In-depth Technical Guide to the Chemical Properties of DIPSO Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIPSO sodium salt, chemically known as 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1] Its primary function is to maintain a stable pH environment in biological assays, cell culture media, and enzyme reactions.[1] This technical guide provides a comprehensive overview of the chemical properties of this compound, including detailed experimental protocols and visual representations of its application in a common biochemical workflow.
Core Chemical and Physical Properties
This compound is a white crystalline powder.[1] Its chemical structure features a tertiary amine, two hydroxyl groups, and a sulfonate group, which contribute to its buffering capacity and solubility in aqueous solutions.
| Property | Value | Reference |
| Synonyms | 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt | [1] |
| CAS Number | 102783-62-0 | [2] |
| Molecular Formula | C₇H₁₆NNaO₆S | [2] |
| Molecular Weight | 265.26 g/mol | [2] |
| Appearance | White crystalline powder | [1] |
| pKa (25°C) | 7.6 | [3] |
| Useful pH Range | 7.0 - 8.2 | [3] |
| Storage | Room Temperature | [1] |
Solubility and Stability
This compound is a stable compound under standard laboratory conditions and should be stored at room temperature.[1] As a sulfonic acid salt, it is generally stable and less prone to reactivity compared to its corresponding free acid.
Experimental Protocols
Determination of pKa by Titration
The pKa of a buffer is the pH at which the concentrations of the acidic and basic forms of the buffer are equal. A common method for determining the pKa is through acid-base titration.
Materials:
-
This compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Calibrated pH meter and electrode
-
Stir plate and stir bar
-
Beaker
-
Burette
-
Deionized water
Methodology:
-
Prepare a solution of this compound: Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 0.1 M).
-
Initial pH measurement: Place the beaker with the this compound solution on the stir plate, add a stir bar, and immerse the calibrated pH electrode in the solution. Record the initial pH.
-
Titration with acid: Fill the burette with the standardized HCl solution. Slowly add small, known volumes of HCl to the DIPSO solution, recording the pH after each addition. Continue this process until the pH drops significantly.
-
Titration with base (optional but recommended for confirmation): In a separate experiment, or after neutralizing the acidified solution, titrate the DIPSO solution with the standardized NaOH solution, again recording the pH after each addition until the pH rises significantly.
-
Data analysis: Plot the pH of the solution as a function of the volume of acid or base added. The pKa is the pH at the midpoint of the steepest part of the titration curve, which corresponds to the point where half of the buffer has been protonated or deprotonated.
Determination of Aqueous Solubility (Equilibrium Solubility Assay)
This protocol determines the maximum concentration of this compound that can be dissolved in water at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
Vials
Methodology:
-
Prepare saturated solutions: Add an excess amount of this compound to a series of vials containing a known volume of deionized water.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C). Allow the solutions to equilibrate for a set period (e.g., 24-48 hours), ensuring continuous agitation to facilitate dissolution.
-
Phase separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample collection: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Pass the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Quantification: Accurately weigh a known volume of the clear filtrate. Evaporate the water and weigh the remaining solid this compound. The solubility can then be calculated in grams per 100 mL of water.
Applications and Workflows
This compound is a versatile buffer used in a variety of biochemical and molecular biology applications, including:
-
Enzyme Assays: Maintaining a stable pH is crucial for optimal enzyme activity.[6] DIPSO is often used in kinetics studies of enzymes like lactate dehydrogenase.[7][8][9]
-
Protein Purification: It is used in various steps of protein purification workflows, such as in buffers for chromatography techniques.[10][11]
-
Cell Culture: DIPSO can be a component of cell culture media, for instance, in the cultivation of hybridoma cells for monoclonal antibody production.[12][13][14][15]
Visualizing a Recombinant Protein Purification Workflow
The following Graphviz diagram illustrates a typical workflow for the purification of a recombinant protein, a process where this compound can be utilized in the buffer systems for various chromatography steps.
Caption: Workflow for Recombinant Protein Purification.
In this workflow, this compound could be a component of the buffers used during the affinity, ion exchange, and size exclusion chromatography steps to maintain a stable pH, which is critical for protein stability and the effectiveness of the separation.[16][17][18]
Signaling Pathways
While this compound is primarily a tool to control pH in in vitro studies of signaling pathways, it does not directly participate as a signaling molecule itself. Its role is to provide a stable environment to accurately study the interactions of signaling molecules.
The following diagram illustrates a generic representation of a signaling pathway that could be studied using buffers containing this compound.
Caption: A Generic Cell Signaling Pathway.
Conclusion
This compound is an essential tool for researchers in the life sciences. Its properties as a zwitterionic buffer with a physiologically relevant pKa make it highly suitable for a wide range of applications where pH control is critical. Understanding its chemical properties and the appropriate experimental protocols for its use is fundamental for obtaining reliable and reproducible experimental results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, 98% - Alta DiagnoTech [altadiagnotech.com]
- 7. The Approach to the Michaelis Complex in Lactate Dehydrogenase: The Substrate Binding Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lactate dehydrogenase isozymes: kinetic properties at high enzyme concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparative Purification of Recombinant Proteins: Current Status and Future Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hybridoma Myeloma Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. kruse.hms.harvard.edu [kruse.hms.harvard.edu]
- 15. Hybridoma production protocol. EuroMAbNet [euromabnet.com]
- 16. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]
- 17. researchgate.net [researchgate.net]
- 18. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]
An In-depth Technical Guide to DIPSO Sodium Salt (CAS No. 102783-62-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid sodium salt, commonly known as DIPSO sodium salt (CAS No. 102783-62-0). It is a zwitterionic biological buffer valued for its buffering efficacy in the physiological pH range. This document consolidates its physicochemical properties, applications in various scientific domains, and detailed experimental protocols. Particular emphasis is placed on its role in biochemical assays, cell culture, and electrophoretic techniques. Furthermore, this guide elucidates the influence of DIPSO on oocyte meiotic regulation, supported by a detailed signaling pathway diagram.
Introduction
This compound is a sulfonate-based zwitterionic buffer, one of the "Good's buffers," which are prized for their compatibility with biological systems.[1] Its chemical structure, featuring a tertiary amine and a sulfonic acid group, confers a pKa of approximately 7.6 at 25°C, making it an excellent choice for maintaining a stable pH environment between 7.0 and 8.2.[2] This pH range is critical for a vast array of biological experiments, including enzyme assays, cell culture, and protein analysis.[3][4] The sodium salt form offers enhanced solubility in aqueous solutions compared to its free acid counterpart.
Physicochemical Properties
This compound is a white crystalline powder that is highly soluble in water.[5] While it is generally described as being almost insoluble in most organic solvents, quantitative data in common organic solvents like ethanol and DMSO is not widely published.[2] The stability of its aqueous solutions is a key feature, although, like many biological buffers, long-term storage may be influenced by factors such as temperature and microbial contamination.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102783-62-0 | [7] |
| Molecular Formula | C₇H₁₆NNaO₆S | [7] |
| Molecular Weight | 265.26 g/mol | [7] |
| Appearance | White crystalline powder | [5] |
| Useful pH Range | 7.0 – 8.2 | [2] |
| pKa (25 °C) | ~7.6 | [2] |
| Solubility in Water | Soluble | [5] |
| Storage Temperature | Room Temperature | [8] |
Spectroscopic Data
Detailed spectroscopic data for this compound is not extensively available in public databases. However, a proton NMR (¹H NMR) spectrum for the free acid form of DIPSO (CAS No. 68399-80-4) in D₂O is available and provides insight into the core structure. The sodium salt is expected to have a very similar spectrum, with potential minor shifts in the peaks adjacent to the sulfonate group.
¹H NMR (DIPSO, Free Acid in D₂O): The spectrum exhibits characteristic peaks corresponding to the protons of the hydroxyethyl groups and the propanesulfonic acid backbone.[3]
Interpretation of the ¹H NMR spectrum of the free acid can be used to infer the structure of the sodium salt. The key difference would be the absence of the acidic proton on the sulfonic acid group.
Note: For rigorous quality control, it is recommended that researchers acquire spectroscopic data for their specific lot of this compound.
Applications in Research and Drug Development
This compound is a versatile tool in the modern biological laboratory, with applications spanning from fundamental research to pharmaceutical development.
Buffering Agent in Biochemical Assays
Its pKa in the physiological range makes DIPSO an ideal buffer for a wide variety of enzyme assays.[5] Maintaining a stable pH is crucial for ensuring optimal enzyme activity and obtaining reproducible results.
Cell Culture Media
DIPSO can be used as a buffering agent in cell culture media to maintain a stable pH, which is critical for cell viability and growth.[4] However, it is important to note that DIPSO can chelate metal ions, which may affect cellular processes in media where specific metal ion concentrations are critical.[2]
Electrophoresis
DIPSO is an effective buffer component for various electrophoretic techniques, including native polyacrylamide gel electrophoresis (native-PAGE). It helps to maintain a stable pH during the electrophoretic run, which is essential for the consistent migration and separation of proteins and other biomolecules.[2]
Chromatography
In protein purification using chromatography, maintaining a stable pH is vital for the separation process. DIPSO can be used in chromatography buffers to prevent pH fluctuations that could affect the charge of the target protein and its interaction with the stationary phase.[2]
Experimental Protocols
Preparation of a 1 M this compound Stock Solution
-
Weighing: Accurately weigh 265.26 g of this compound powder.
-
Dissolving: Dissolve the powder in approximately 800 mL of high-purity, deionized water.
-
pH Adjustment: Adjust the pH to the desired value (typically within the 7.0-8.2 range) using concentrated HCl or NaOH.
-
Final Volume: Bring the final volume to 1 L with deionized water.
-
Sterilization: Sterilize the solution by filtration through a 0.22 µm filter.
-
Storage: Store the stock solution at room temperature.
Protocol for Alkaline Phosphatase Assay using a DIPSO Buffer
This protocol is adapted from a general colorimetric assay for alkaline phosphatase (ALP).
Reagents:
-
DIPSO Assay Buffer (0.1 M, pH 9.8):
-
Prepare a 0.1 M this compound solution.
-
Adjust the pH to 9.8 with NaOH.
-
Add 1 mM MgCl₂.
-
-
Substrate Solution: 10 mM p-Nitrophenyl Phosphate (pNPP) in the DIPSO Assay Buffer.
-
Stop Solution: 3 M NaOH.
-
Alkaline Phosphatase Standard Solutions.
-
Sample: Serum or other biological samples containing ALP.
Procedure:
-
Preparation: Prepare the DIPSO Assay Buffer, Substrate Solution, and Stop Solution.
-
Reaction Setup: In a 96-well microplate, add 50 µL of sample or ALP standard to each well.
-
Initiate Reaction: Add 150 µL of the pre-warmed (37°C) Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Measurement: Read the absorbance at 405 nm using a microplate reader.
-
Calculation: Determine the ALP activity based on the absorbance values of the standards.
Workflow for Alkaline Phosphatase Assay:
Influence on Oocyte Meiotic Regulation
Research by Downs and Mastropolo (1997) has shown that culture conditions, including the type of buffer used, can significantly impact the meiotic regulation of cumulus cell-enclosed mouse oocytes.[9] Their work suggests that different buffers can alter the response of oocytes to meiotic inhibitors and stimulators.
The study investigated the effects of various culture media and organic buffers, including HEPES, on spontaneous maturation and the maintenance of meiotic arrest. It was observed that the choice of buffer influenced the efficacy of meiotic inhibitors like hypoxanthine and the action of meiosis-inducing ligands such as follicle-stimulating hormone (FSH) and epidermal growth factor (EGF).[9] The pH of the medium, maintained by the buffer, was also shown to have a dramatic effect on meiotic maturation, with increased pH augmenting FSH-induced de novo purine synthesis.[9]
While the paper does not provide a definitive signaling pathway directly implicating DIPSO, it highlights the critical role of the buffering environment in modulating key signaling events in oocyte maturation. The diagram below illustrates a generalized pathway of how external signals can influence meiotic arrest and resumption in oocytes, with the buffering environment being a critical, modulatory factor.
Signaling Pathway in Oocyte Meiotic Regulation:
Conclusion
This compound is a valuable and versatile zwitterionic buffer for a wide range of applications in biological and biochemical research. Its ability to maintain a stable pH in the physiological range, coupled with its high water solubility and general compatibility with biological systems, makes it an excellent choice for researchers and drug development professionals. Understanding its physicochemical properties and potential interactions is key to its effective use in designing and executing robust and reproducible experiments.
References
- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. Culture conditions affect meiotic regulation in cumulus cell-enclosed mouse oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Culture conditions affect meiotic regulation in cumulus cell‐enclosed mouse oocytes | Semantic Scholar [semanticscholar.org]
- 4. P-toluene sulfonic acid monohydrate [webbook.nist.gov]
- 5. Aniline-2-sulfonic acid(88-21-1) IR Spectrum [chemicalbook.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and biochemistry of 13C hyperpolarized magnetic resonance using dynamic nuclear polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to DIPSO Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-[N,N-Bis(hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt (DIPSO sodium salt), a zwitterionic biological buffer. It details its physicochemical properties, synthesis, and applications, with a focus on providing actionable experimental protocols for laboratory use.
Core Properties and Specifications
This compound is a white crystalline powder widely utilized in biochemical and molecular biology research for its excellent buffering capacity in the physiological pH range.[1][2] As a "Good's" buffer, it is valued for its minimal interference in biological systems.
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 265.26 g/mol | [1] |
| Molecular Formula | C₇H₁₆NNaO₆S | [1] |
| Appearance | White crystalline powder | [1] |
| Purity | ≥ 99% (by titration) | [1] |
| Useful pH Range | 7.0 - 8.2 | [2] |
| pKa (25°C) | 7.6 | |
| Solubility | Soluble in water | [3] |
Synthesis of this compound
While specific industrial synthesis protocols are proprietary, the synthesis of related aminosulfonic acids provides a likely pathway. The general approach involves the reaction of an epoxide with an amine, followed by sulfonation. For DIPSO, this would conceptually involve:
-
Alkoxylation: Reaction of epichlorohydrin with diethanolamine to form a glycidyl ether amine.
-
Sulfonation: Subsequent reaction with a sulfonating agent, such as sodium bisulfite, which opens the epoxide ring and introduces the sulfonic acid group.
-
Purification: The final product is then purified, typically through recrystallization, to achieve the high purity required for research applications.
A logical workflow for the synthesis is presented below.
Experimental Protocols and Applications
This compound's primary function is to maintain a stable pH in various experimental settings. Its applications span from fundamental enzymatic studies to cell culture and electrophoresis.
Preparation of a Standard DIPSO Buffer Solution
This protocol is adapted from established methods for preparing precise buffer standards for pH meter calibration and general laboratory use.[4]
Materials:
-
DIPSO (acid form)
-
Sodium Hydroxide (NaOH), standardized solution (e.g., 0.1 M)
-
High-purity, CO₂-free deionized water
-
Calibrated pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate Molar Amounts: To prepare a 1 L solution of 0.1 M DIPSO buffer at a specific pH (e.g., pH 7.6), calculate the required moles of the acidic (DIPSO) and basic (DIPSO-Na) forms using the Henderson-Hasselbalch equation: pH = pKa + log([A⁻]/[HA]).
-
Dissolution: Weigh the calculated amount of DIPSO (acid form) and dissolve it in approximately 800 mL of CO₂-free deionized water in a volumetric flask.
-
pH Adjustment: While stirring, slowly add the standardized NaOH solution. Monitor the pH continuously with a calibrated pH meter until the desired pH is reached.
-
Final Volume Adjustment: Once the target pH is stable, add CO₂-free deionized water to bring the final volume to 1 L.
-
Sterilization and Storage: For applications requiring sterility, filter the buffer through a 0.22 µm filter. Store at 4°C.
The process of preparing a DIPSO buffer solution is outlined in the following diagram.
Application in Mammalian Cell Culture
DIPSO is a suitable buffer for mammalian cell culture due to its pKa being in the physiological range and its low toxicity at typical working concentrations.[5]
Protocol for Supplementing Cell Culture Medium:
Materials:
-
Sterile 1 M stock solution of this compound, pH 7.4
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Sterile serological pipettes and tubes
Procedure:
-
Prepare Complete Medium: In a sterile biosafety cabinet, prepare the complete cell culture medium by adding FBS and Penicillin-Streptomycin to the basal medium to the desired final concentrations (e.g., 10% FBS, 1% Pen-Strep).
-
Add DIPSO Buffer: To the complete medium, add the sterile 1 M DIPSO stock solution to a final concentration of 10-20 mM. For example, to prepare 500 mL of medium with 20 mM DIPSO, add 10 mL of the 1 M stock solution.
-
Mix and Use: Gently mix the final medium. The medium is now ready for use in cell culture. The inclusion of DIPSO will help maintain pH stability during long-term culture, especially in CO₂ incubators.
Use in Protein Purification and Electrophoresis
DIPSO can be used as a buffering agent in chromatography and electrophoresis to maintain a stable pH, which is crucial for the separation of proteins based on their charge and size.[6][7]
Protocol for Preparing an Electrophoresis Running Buffer:
Materials:
-
This compound
-
Tris base
-
Glycine
-
Sodium Dodecyl Sulfate (SDS) (for denaturing gels)
-
High-purity deionized water
Procedure:
-
Prepare Stock Solution: To prepare a 10X running buffer, dissolve the following in 800 mL of deionized water:
-
Tris base
-
This compound (e.g., to a final 1X concentration of 25 mM)
-
Glycine
-
-
Adjust pH: Adjust the pH to the desired value (e.g., 7.4) using HCl.
-
Add SDS (if applicable): For SDS-PAGE, add SDS to a final concentration of 1% (w/v).
-
Final Volume: Bring the total volume to 1 L with deionized water.
-
Working Solution: Dilute the 10X stock solution to 1X with deionized water before use.
The decision-making process for selecting and preparing a buffer for a specific application is crucial for experimental success.
Concluding Remarks
This compound is a versatile and reliable zwitterionic buffer for a wide range of applications in research and development. Its key advantages are its physiological pH range, low interference with biological components, and good solubility in aqueous solutions. By following the detailed protocols provided in this guide, researchers can effectively incorporate this compound into their experimental workflows to ensure stable and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological pH buffers in IVF: help or hindrance to success - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 7. nbinno.com [nbinno.com]
An In-depth Technical Guide to DIPSO Sodium Salt: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
DIPSO sodium salt, or 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research. Its primary function is to maintain a stable pH in the physiological range, which is critical for the structure and function of biological molecules and the accuracy of experimental results. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and diverse applications of this compound, with a focus on its utility in research and development. This document also includes quantitative data, a discussion of experimental considerations, and visualizations to illustrate its role in biochemical workflows.
Chemical Structure and Identification
This compound is the sodium salt of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid). The presence of both a tertiary amine and a sulfonic acid group gives it its zwitterionic character at physiological pH.
Chemical Structure:
Table 1: Chemical Identifiers and Properties
| Property | Value |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt |
| Synonyms | 3-[N,N-Bis(hydroxyethyl)amino]-2-hydroxypropanesulphonic acid sodium salt |
| CAS Number | 102783-62-0[1][2] |
| Molecular Formula | C₇H₁₆NNaO₆S[1][2] |
| Molecular Weight | 265.26 g/mol [1][2][3][4] |
| Appearance | White crystalline powder[1][3][4] |
| Purity | ≥ 99% (by titration)[1] |
Physicochemical Properties and Quantitative Data
The utility of this compound as a biological buffer is defined by its physicochemical properties, particularly its pKa value and its stability across a range of temperatures.
Table 2: Physicochemical Properties of DIPSO
| Property | Value |
| Useful pH Range | 7.0 - 8.2[3][4][5] |
| pKa at 25°C | 7.6[3][4] |
| Storage Temperature | Room Temperature[1] |
pKa as a Function of Temperature:
The pKa of a buffer is temperature-dependent. For precise experimental control, it is crucial to consider this relationship.
Table 3: pK₂ of DIPSO at Various Temperatures
| Temperature (°C) | pK₂ |
| 5 | 7.979 |
| 10 | 7.893 |
| 15 | 7.811 |
| 20 | 7.732 |
| 25 | 7.657 |
| 30 | 7.585 |
| 37 | 7.495 |
| 40 | 7.448 |
| 45 | 7.384 |
| 50 | 7.323 |
| 55 | 7.265 |
This data is adapted from a study on the thermodynamic quantities of DIPSO.
Experimental Protocols and Considerations
While specific, detailed protocols for the use of this compound are often embedded within larger experimental methodologies, this section provides a general protocol for the preparation of a DIPSO buffer and highlights key considerations for its use.
General Protocol for DIPSO Buffer Preparation
This protocol describes the preparation of a 0.1 M DIPSO buffer solution. The final pH should be adjusted using a strong acid or base.
Materials:
-
This compound (MW: 265.26 g/mol )
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask
Procedure:
-
Calculate the required mass of this compound. For 1 liter of a 0.1 M solution, weigh out 26.526 g of this compound.
-
Dissolve the this compound. Add the weighed powder to a beaker containing approximately 800 mL of deionized water. Stir using a magnetic stirrer until fully dissolved.
-
Adjust the pH. Place the pH electrode in the solution and monitor the pH. Slowly add small volumes of HCl or NaOH to adjust the pH to the desired value within the buffer's effective range (pH 7.0 - 8.2).
-
Bring to final volume. Once the desired pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with deionized water and add the rinsing to the volumetric flask. Add deionized water to the 1 L mark.
-
Sterilization (if required). For cell culture or other sterile applications, the buffer solution can be sterilized by filtration through a 0.22 µm filter.
Key Experimental Considerations
-
Metal Ion Chelation: DIPSO is known to form complexes with some metal ions. This can be a consideration in experiments where the concentration of free metal ions is critical.
-
Ionic Strength: The ionic strength of the buffer can affect protein solubility and enzyme kinetics. It may be necessary to adjust the ionic strength of the DIPSO buffer with a neutral salt like NaCl or KCl for specific applications.
-
Temperature Effects: As shown in Table 3, the pKa of DIPSO is temperature-dependent. The pH of the buffer should be adjusted at the temperature at which the experiment will be performed.
Applications in Research and Development
This compound's stable buffering capacity in the physiological pH range makes it a valuable tool in a variety of applications.
Biotechnology and Molecular Biology
-
Enzyme Assays: Maintaining a constant pH is crucial for studying enzyme kinetics, as enzyme activity is highly pH-dependent. DIPSO is used to prepare buffers for a wide range of enzyme assays.
-
Protein Purification and Electrophoresis: DIPSO buffers are employed in various stages of protein purification, including chromatography and dialysis, to maintain the stability and native conformation of proteins.[5] In protein electrophoresis, DIPSO helps to maintain a stable pH during the separation process, ensuring reproducible results.[6]
-
Cell Culture: DIPSO has been investigated for use in cell culture media, particularly in the field of assisted reproductive technology (ART). Studies have shown that DIPSO, alone or in combination with other buffers like MOPS and HEPES, can effectively maintain the pH of media used for gamete and embryo manipulation outside of a CO₂ incubator.[7][8] This is critical for procedures such as in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI).[7][9][10][11]
Pharmaceutical Formulations
This compound can be used in pharmaceutical formulations to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[1] Its buffering capacity helps to maintain the desired pH of a formulation, which can be critical for drug efficacy and shelf-life.
Cosmetics
In the cosmetics industry, this compound can function as a mild surfactant and stabilizer.[1] It helps to improve the texture and performance of cosmetic products while being gentle on the skin.[1]
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound is an active component in any specific signaling pathway. Its role in the study of signaling pathways is indirect, where it is used as a buffering agent to maintain the pH of the experimental system, thereby ensuring the physiological relevance and reproducibility of the results.
Conclusion
This compound is a versatile and reliable zwitterionic buffer with a proven track record in a wide range of scientific and industrial applications. Its ability to maintain a stable pH in the physiological range, coupled with its compatibility with many biological systems, makes it an indispensable tool for researchers, scientists, and drug development professionals. A thorough understanding of its physicochemical properties and careful consideration of experimental parameters will ensure its effective use in achieving accurate and reproducible results.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound - उत्पादों - Hopax Fine Chemicals [hopaxfc.com]
- 4. This compound - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]
- 5. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. nbinno.com [nbinno.com]
- 7. New pH-buffering system for media utilized during gamete and embryo manipulations for assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buffering systems in IVF (Chapter 4) - Culture Media, Solutions, and Systems in Human ART [cambridge.org]
- 9. Biological pH buffers in IVF: help or hindrance to success - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Biological pH buffers in IVF: help or hindrance to success [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Physicochemical Properties of DIPSO Sodium Salt
This technical guide provides a comprehensive overview of the physicochemical properties of DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt, with a primary focus on its acid dissociation constant (pKa). This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research who utilize biological buffers.
Core Physicochemical Properties of DIPSO Sodium Salt
DIPSO is a zwitterionic biological buffer widely used to maintain a stable pH environment in various biochemical and biological applications.[1][2] As a member of the bis(2-hydroxyethylamine) family of buffering agents, it is supplied as a white crystalline powder.[3] A notable characteristic of DIPSO is its limited solubility in organic solvents.[3]
The useful buffering range for DIPSO is between pH 7.0 and 8.2, making it suitable for a variety of applications that require a physiological pH.[1][2][3][4][5][6]
The pKa value is a critical parameter for any buffer, as it indicates the pH at which the buffer has its maximum buffering capacity. The pKa of DIPSO is influenced by both temperature and the ionic strength of the solution.[7][8]
| Parameter | Value | Reference |
| pKa at 25°C | 7.6 | [4][9][10][11] |
| pKa Range at 25°C | 7.4 - 7.8 | [5][6] |
| Useful pH Range | 7.0 - 8.2 | [1][2][3][4][5][6] |
| Second Dissociation Constant (pK2) | Determined over 5-55°C | [7] |
| Temperature Dependence (d(pKa)/dT) | Amine-containing buffers generally show a decrease in pKa with increasing temperature. | [12][13] |
It is important to note that the "thermodynamic" pKa (pKa⁰) is defined at infinite dilution and 25°C to provide a true constant for a given buffer.[8] For practical laboratory applications, the pKa can be estimated for specific temperatures and concentrations.[8]
Experimental Determination of pKa
The pKa of a substance like DIPSO is typically determined using potentiometric titration.[14][15] This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[14]
The following protocol outlines the steps for determining the pKa of this compound.
Materials and Reagents:
-
This compound
-
Deionized water, free of carbonates
-
Potassium chloride (KCl) for maintaining ionic strength[16][17]
-
pH meter with a combination glass electrode[15]
-
Magnetic stirrer and stir bar
-
Calibrated burette
-
Standard pH buffers (e.g., pH 4, 7, and 10) for pH meter calibration[16][17]
Procedure:
-
Preparation of the Analyte Solution:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration, typically between 1 mM and 10 mM.[16][17]
-
Dissolve the sample in a known volume of deionized water. To maintain a constant ionic strength throughout the titration, 0.15 M KCl can be added to the solution.[16][17]
-
-
Calibration of the pH Meter:
-
Titration Process:
-
Place the DIPSO solution in a beaker with a magnetic stir bar and begin gentle stirring.
-
Immerse the calibrated pH electrode in the solution.
-
To ensure an inert environment and prevent interference from dissolved carbon dioxide, the solution can be purged with nitrogen gas before and during the titration.[16]
-
Add the standardized titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH has passed through the expected pKa range and a complete titration curve can be generated.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is determined from the inflection point of the titration curve, which corresponds to the point where half of the DIPSO has been protonated or deprotonated. This can be found from the first derivative of the titration curve (greatest slope) or the second derivative (zero crossing).[14]
-
For increased accuracy, the experiment should be repeated multiple times (at least three titrations are recommended) and the average pKa value calculated.[16]
-
For compounds that possess a UV-active chromophore near the site of protonation, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination.[14] This technique measures the change in absorbance at a specific wavelength as a function of pH.[14]
Applications in Research and Drug Development
DIPSO is primarily utilized as a buffering agent in a variety of biochemical and molecular biology applications. Its role is to maintain a stable pH, which is crucial for the structure and function of biomolecules and the kinetics of enzymatic reactions.[3][13]
Key Applications:
-
Electrophoresis: DIPSO is used in buffer systems for the separation of proteins and nucleic acids, ensuring that the charge and migration of these molecules remain consistent throughout the electrophoretic run.[2][3]
-
Enzyme Assays: Many enzymes have optimal activity within a narrow pH range. DIPSO is effective at maintaining the pH for such assays, ensuring accurate and reproducible results.[3]
-
Cell Culture: While caution is advised due to potential interactions with metal ions, DIPSO can be used in some cell culture media to maintain a stable physiological pH.[3]
-
Chromatography: In techniques like ion-exchange chromatography, a stable pH is essential for the specific binding and elution of molecules, and DIPSO can be employed for this purpose.[3]
It is important to note that DIPSO can form complexes with certain metal ions, which may interfere with some biological systems.[3]
Visualizations
Caption: Workflow for the potentiometric titration of DIPSO to determine its pKa.
Caption: Equilibrium between the protonated and deprotonated forms of DIPSO.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 7. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological buffers pKa calculation [reachdevices.com]
- 9. This compound - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]
- 10. This compound - उत्पादों - Hopax Fine Chemicals [hopaxfc.com]
- 11. This compound - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]
- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 13. itwreagents.com [itwreagents.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. dergipark.org.tr [dergipark.org.tr]
DIPSO sodium salt pH range
An In-depth Technical Guide to DIPSO Sodium Salt: pH Range and Applications
Introduction
3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) and its sodium salt are zwitterionic biological buffers, often categorized as "Good's buffers".[1] These buffers are widely utilized in biochemistry, molecular biology, and cell culture to maintain a stable pH environment, which is critical for the structure and function of biological molecules and the accuracy of experimental results.[1][2] this compound is particularly valued for its buffering capacity in the physiological pH range.[3] This guide provides a comprehensive overview of the physicochemical properties, buffering performance, and applications of this compound for researchers, scientists, and drug development professionals.
Physicochemical Properties of DIPSO and its Sodium Salt
DIPSO is a white crystalline powder that is readily soluble in water.[2][4][5] Its properties, along with those of its sodium salt, make it a reliable choice for various laboratory applications.
| Property | DIPSO | This compound | Citations |
| CAS Number | 68399-80-4 | 102783-62-0 | [4][5][6][7] |
| Molecular Formula | C₇H₁₇NO₆S | C₇H₁₆NO₆SNa | [5][8][9] |
| Molecular Weight | ~243.2 g/mol | 265.26 g/mol | [5][9][10] |
| Appearance | White crystalline powder | White crystalline powder | [4][5] |
Buffering Performance and pH Range
The effectiveness of a buffer is determined by its pKa, the pH at which the acidic and basic forms of the buffer are present in equal concentrations. The useful buffering range for a buffer is generally considered to be pKa ± 1 pH unit.
| Parameter | Value | Citations |
| Useful pH Range | 7.0 – 8.2 | [4][5][6][7][10][11][12] |
| pKa at 25°C | 7.52 - 7.6 | [8][10][12] |
| Thermodynamic pKa (pKa⁰ at 25°C) | 7.635 | [13] |
The pKa of a buffer is influenced by both temperature and the concentration of the buffer solution.[13] For DIPSO, the change in pKa with temperature (d(pKa)/dT) is approximately -0.023, indicating that the pKa decreases as the temperature rises.[13] This is an important consideration when preparing buffers for experiments conducted at temperatures other than 25°C. The thermodynamic pKa (pKa⁰) is the pKa at an infinite dilution, providing a true constant for the buffer.[13]
Experimental Protocols
Preparation of a DIPSO Buffer Solution (e.g., 0.2 M, pH 7.6)
This protocol outlines the steps to prepare a 0.2 M DIPSO buffer solution with a target pH of 7.6.
Materials:
-
DIPSO (free acid, MW: 243.2 g/mol )
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized or distilled water
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
Volumetric flask (e.g., 1 L)
-
Beaker
Procedure:
-
Calculate the required mass of DIPSO: For 1 liter of a 0.2 M solution, you will need: 0.2 mol/L * 243.2 g/mol = 48.64 g
-
Dissolve DIPSO: Add approximately 800 mL of deionized water to a beaker. Place the stir bar in the beaker and add the 48.64 g of DIPSO powder. Stir until fully dissolved.
-
Adjust pH: Place the calibrated pH electrode in the solution. Slowly add the 1 M NaOH solution dropwise while monitoring the pH. Continue adding NaOH until the pH reaches 7.6.
-
Final Volume Adjustment: Carefully transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to bring the final volume to the 1 L mark.
-
Sterilization (Optional): If required for your application, the buffer solution can be sterilized by filtering through a 0.22 µm filter.[11]
Applications in Research and Drug Development
The stable pH range provided by DIPSO makes it a valuable component in numerous biological and biochemical procedures.[1][4]
-
Electrophoresis: DIPSO is used to maintain a constant pH in electrophoresis systems for the separation of proteins and nucleic acids.[2] A stable pH ensures that the charge state of these biomolecules remains consistent, leading to predictable migration and reproducible results.[1][2]
-
Chromatography: In techniques like ion-exchange chromatography, a stable pH is crucial for the specific binding and elution of molecules, thereby improving the separation efficiency and purity of proteins.[1]
-
Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. DIPSO's buffering capacity between pH 7.0 and 8.2 is suitable for studying the kinetics and activity of various enzymes under physiological conditions.[1]
-
Diagnostic Tests: The buffer is used in various diagnostic assays that require a stable physiological pH for accurate and reliable outcomes.[4]
-
Cell Culture: While not as common as HEPES, DIPSO can be used in cell culture media to maintain pH stability, which is essential for cell viability and growth.
Limitations and Considerations
While DIPSO is a versatile buffer, there are some limitations to consider:
-
Metal Ion Chelation: DIPSO has been reported to weakly bind or form complexes with certain metal ions, such as cobalt (II) and nickel (II).[13] This can be a consideration in experiments where the concentration of these metal ions is critical.
-
Solubility: It is almost insoluble in most organic solvents.[1]
Conclusion
This compound is a high-purity, zwitterionic buffer with a reliable buffering range of 7.0 to 8.2.[4][7][14] Its ability to maintain a stable pH in this near-physiological range makes it an indispensable tool for researchers in various fields, including molecular biology, biochemistry, and drug development. By understanding its physicochemical properties, buffering performance, and proper preparation protocols, scientists can effectively utilize DIPSO to ensure the accuracy, reproducibility, and validity of their experimental findings.
References
- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. nbinno.com [nbinno.com]
- 3. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laboratory Reagents this compound for Adjusting The pH Value - this compound, Dipso-Na | Made-in-China.com [m.made-in-china.com]
- 5. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound - Produtos - Hopax Fine Chemicals [hopaxfc.com]
- 8. You are being redirected... [bio-world.com]
- 9. This compound - उत्पादों - Hopax Fine Chemicals [hopaxfc.com]
- 10. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. carlroth.com [carlroth.com]
- 13. Biological buffers pKa calculation [reachdevices.com]
- 14. This compound - 产品介绍 - Hopax Fine Chemicals [hopaxfc.com]
DIPSO Sodium Salt: An In-depth Technical Guide to Aqueous Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) sodium salt. DIPSO sodium salt is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research for its ability to maintain stable pH conditions in the physiological range.[1][2] Its high solubility in water is a key characteristic for its application in various experimental settings.[3][4] This document details its physical and chemical properties, presents available solubility data, and outlines a standardized experimental protocol for determining its solubility.
Core Concepts and Properties
This compound is a white crystalline powder with a molecular formula of C₇H₁₆NNaO₆S and a molecular weight of 265.26 g/mol .[5][6] It is valued for its buffering capacity within a pH range of 7.0 to 8.2, with a pKa of 7.6 at 25°C.[1][2] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amine, contributes to its excellent water solubility and minimal interaction with biological macromolecules.
Aqueous Solubility Data
Table 1: Representative Aqueous Solubility of this compound
| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| 4 | > 50 | > 1.88 |
| 25 | > 75 | > 2.83 |
| 37 | > 100 | > 3.77 |
Note: The data presented in this table is illustrative and based on the general characteristics of similar biological buffers. Actual experimental values may vary.
Experimental Protocol for Determining Aqueous Solubility
The following protocol outlines a standardized "shake-flask" method for the quantitative determination of this compound solubility in water. This method is a reliable and widely accepted procedure for establishing equilibrium solubility.
3.1. Materials
-
This compound (≥99% purity)
-
Deionized or distilled water (High-purity)
-
Thermostatically controlled shaking incubator or water bath
-
Calibrated analytical balance
-
Volumetric flasks (various sizes)
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., syringe filters with a pore size of 0.22 µm)
-
Calibrated pH meter
-
Spectrophotometer or other suitable analytical instrument for quantification (e.g., HPLC)
3.2. Procedure
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed container (e.g., a glass vial or flask). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Prepare several such samples to be incubated at different temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Equilibration:
-
Place the sealed containers in a shaking incubator or water bath set to the desired temperature.
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, remove the samples from the incubator.
-
Allow the samples to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.
-
Separate the saturated aqueous phase from the undissolved solid. This can be achieved by either:
-
Centrifugation: Transfer an aliquot of the suspension to a centrifuge tube and centrifuge at a high speed until a clear supernatant is obtained.
-
Filtration: Draw the supernatant through a syringe filter that is chemically compatible with the solution and has been pre-warmed or pre-cooled to the experimental temperature.
-
-
-
Quantification:
-
Carefully transfer a known volume of the clear, saturated supernatant to a volumetric flask and dilute as necessary.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method. Given its structure, UV spectrophotometry or a more specific method like HPLC could be employed.
-
Prepare a standard calibration curve using solutions of known this compound concentrations to accurately quantify the solubility.
-
-
Data Analysis:
-
Calculate the solubility in g/100 mL and mol/L based on the determined concentration and the dilution factor.
-
Repeat the experiment at least in triplicate for each temperature to ensure the reproducibility of the results.
-
Visual Representations
To further clarify the experimental and logical processes, the following diagrams are provided.
References
DIPSO Sodium Salt vs. DIPSO Buffer: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biochemical and biological research, maintaining a stable pH is paramount for the success of myriad experimental protocols. Zwitterionic buffers, such as DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid), have become indispensable tools for this purpose. This technical guide provides a comprehensive overview of DIPSO, clarifying the distinction between its sodium salt form and its use as a prepared buffer solution. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and conceptual visualizations to facilitate its effective application.
Core Concepts: The Chemistry of DIPSO
DIPSO is a zwitterionic biological buffer, meaning it possesses both a positive and a negative charge on its molecular structure, which allows it to resist significant pH changes.[1] It is a member of the "Good's buffers" group, which are valued for their compatibility with biological systems. The distinction between DIPSO sodium salt and a DIPSO buffer lies in their state and preparation for use.
-
This compound (C₇H₁₆NNaO₆S) is the solid, powdered form of the buffer.[2][3] It is the conjugate base of the zwitterionic acid form. Researchers often purchase DIPSO in this stable, powdered form for longer shelf life and flexibility in buffer preparation.[4]
-
DIPSO Buffer is the aqueous solution prepared from either the zwitterionic (acid) form of DIPSO or its sodium salt.[1] The pH of the solution is adjusted to the desired value within DIPSO's effective buffering range, typically using a strong acid or base.[5]
Quantitative Data Summary
For ease of comparison, the key quantitative properties of DIPSO and its sodium salt are summarized in the table below. These values are crucial for accurate buffer preparation and application in experimental design.
| Property | DIPSO (Zwitterionic Acid) | This compound | Reference(s) |
| CAS Number | 68399-80-4 | 102783-62-0 | [2][6] |
| Molecular Formula | C₇H₁₇NO₆S | C₇H₁₆NNaO₆S | [2][7] |
| Molecular Weight | 243.28 g/mol | 265.26 g/mol | [2][8] |
| pKa (at 25°C) | 7.4 - 7.8 | Not directly applicable; used to prepare buffer | [7][9] |
| Effective pH Range | 7.0 - 8.2 | 7.0 - 8.2 | [6][10][11] |
| Appearance | White crystalline powder | White crystalline powder | [1][2] |
| Solubility in Water | Soluble | Soluble | [2][8] |
Experimental Protocols
Preparation of a 0.2 M DIPSO Buffer Solution (pH 7.6)
This protocol outlines the steps to prepare a 0.2 M DIPSO buffer solution with a pH of 7.6 starting from this compound.
Materials:
-
This compound (MW: 265.26 g/mol )
-
Deionized water (dH₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
pH meter
-
Stir plate and stir bar
-
Volumetric flask (1 L)
-
Graduated cylinders
Procedure:
-
Calculate the required mass of this compound:
-
For a 0.2 M solution in 1 L, the required mass is 0.2 mol/L * 265.26 g/mol = 53.052 g.
-
-
Dissolve the this compound:
-
Add approximately 800 mL of dH₂O to a 1 L beaker.
-
Place the beaker on a stir plate and add the stir bar.
-
While stirring, slowly add the 53.052 g of this compound.
-
Continue stirring until the powder is completely dissolved.
-
-
Adjust the pH:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Place the calibrated pH electrode into the DIPSO solution.
-
Slowly add 1 M HCl dropwise while monitoring the pH. The initial pH of the dissolved sodium salt will be alkaline.
-
Continue adding HCl until the pH of the solution reaches 7.6.
-
-
Final Volume Adjustment:
-
Carefully transfer the pH-adjusted solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of dH₂O and add the rinsewater to the volumetric flask to ensure all of the buffer is transferred.
-
Add dH₂O to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
-
Sterilization and Storage:
Visualizations
Logical Relationship: From Salt to Buffer
The following diagram illustrates the relationship between the solid this compound and the final prepared DIPSO buffer solution.
References
- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. Why choose to purchase this compound powder instead of a prepared solution? [vacutaineradditives.com]
- 5. goldbio.com [goldbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 8. You are being redirected... [bio-world.com]
- 9. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 10. Biological Buffer Reference Chart | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 11. nbinno.com [nbinno.com]
Zwitterionic Buffers: A Comprehensive Technical Guide for Biological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of biological research and drug development, maintaining a stable and physiologically relevant pH is paramount to experimental success and reproducibility. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools for achieving this critical control.[1][2][3] These organic buffers are characterized by the presence of both a positive and a negative charge on the same molecule, resulting in a net neutral charge at their isoelectric point.[4] This unique property confers several advantages over traditional buffers, making them ideal for a wide array of biological applications. This in-depth technical guide provides a comprehensive overview of zwitterionic buffers, including their core properties, selection criteria, and practical applications, supplemented with detailed experimental protocols and quantitative data to empower researchers in their experimental design.
Core Principles of Zwitterionic Buffers
The utility of zwitterionic buffers in biological research stems from a set of desirable characteristics first systematically outlined by Dr. Norman Good and his colleagues.[1][5][6] These criteria were established to address the limitations of conventional buffers, which often interfered with biological reactions.[3]
Key Properties of Ideal Biological Buffers:
-
pKa between 6.0 and 8.0: Most biological reactions occur within a pH range of 6 to 8, and a buffer is most effective within approximately one pH unit of its pKa.[1][6]
-
High Water Solubility: This ensures that the buffer can be prepared at a sufficient concentration to provide adequate buffering capacity.[1][7]
-
Low Lipophilicity: Minimal solubility in organic solvents and lipids prevents the buffer from permeating biological membranes and accumulating within cells.[1][6]
-
Minimal Salt and Temperature Effects: The pKa of the buffer should be relatively insensitive to changes in ionic strength and temperature, ensuring stable pH control under varying experimental conditions.[1][3]
-
Minimal Interaction with Metal Ions: Many enzymes and proteins require metal ions as cofactors. A good biological buffer should have a low propensity to chelate these essential ions.[5][6]
-
Chemical and Enzymatic Stability: The buffer should be resistant to degradation under experimental conditions.[1][3]
-
Low UV Absorbance: The buffer should not absorb light in the UV and visible regions of the spectrum, as this can interfere with spectrophotometric assays.[1][6]
Zwitterionic buffers, by and large, fulfill these criteria, making them the buffers of choice for a multitude of sensitive biological assays.
Quantitative Data for Zwitterionic Buffers
The selection of an appropriate zwitterionic buffer is contingent on its specific physicochemical properties. The following tables summarize key quantitative data for a range of commonly used zwitterionic buffers to facilitate informed decision-making.
Table 1: Physicochemical Properties of Common Zwitterionic Buffers
| Buffer | Molecular Weight ( g/mol ) | pKa at 20°C | Useful pH Range | ΔpKa/°C |
| MES | 195.24 | 6.15 | 5.5–6.7 | -0.011 |
| ADA | 190.15 | 6.62 | 6.0–7.2 | -0.011 |
| PIPES | 302.37 | 6.80 | 6.1–7.5 | -0.009 |
| ACES | 182.17 | 6.88 | 6.1–7.5 | -0.020 |
| BES | 213.25 | 7.15 | 6.4–7.8 | -0.016 |
| MOPS | 209.26 | 7.20 | 6.5–7.9 | -0.011 |
| TES | 229.20 | 7.50 | 6.8–8.2 | -0.020 |
| HEPES | 238.31 | 7.55 | 6.8–8.2 | -0.015 |
| HEPPS | 252.33 | 8.00 | 7.3–8.7 | -0.011 |
| Tricine | 179.17 | 8.15 | 7.4–8.8 | -0.021 |
| Bicine | 163.17 | 8.35 | 7.6–9.0 | -0.018 |
| CHES | 207.29 | 9.55 | 8.6–10.0 | -0.011 |
| CAPS | 221.32 | 10.40 | 9.7–11.1 | -0.010 |
Data compiled from various sources.[8] The temperature coefficient (ΔpKa/°C) indicates the change in pKa for every one-degree Celsius increase in temperature.[7]
Table 2: Metal Ion Binding Characteristics of Selected Zwitterionic Buffers
| Buffer | Predominant Metal Ion Interactions |
| MES | Negligible binding with many divalent cations.[2] |
| PIPES | Very low metal-binding constants.[9] |
| MOPS | Negligible metal binding.[9] |
| HEPES | Can form radicals and is not suitable for redox studies.[9] Low metal-binding constants. |
| TES | Forms complexes with Cu(II), Ni(II), Zn(II), Co(II), and Mn(II).[2] |
| Tricine | Binds divalent ions, particularly Cu(II).[2] |
| Bicine | Binds Cu(II), Ni(II), Co(II), and Zn(II).[2] |
This table provides a general overview. The extent of metal ion binding can be influenced by pH, temperature, and the specific metal ion .
Experimental Protocols
The following sections provide detailed methodologies for the preparation and application of zwitterionic buffers in key biological experiments.
Preparation of a 1 M HEPES Stock Solution (pH 7.4)
Materials:
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), free acid (MW: 238.31 g/mol )
-
Sodium hydroxide (NaOH), 10 M
-
Deionized, purified water
-
pH meter
-
Magnetic stirrer and stir bar
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Weigh out 238.31 g of HEPES free acid.
-
Add the HEPES powder to a beaker containing approximately 800 mL of deionized water.
-
Place the beaker on a magnetic stirrer and add a stir bar. Stir until the HEPES is completely dissolved.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Slowly add 10 M NaOH dropwise to the HEPES solution while continuously monitoring the pH.
-
Continue adding NaOH until the pH of the solution reaches 7.4.
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 L.
-
Sterilize the 1 M HEPES stock solution by passing it through a 0.22 µm filter.
-
Store the sterile stock solution at 4°C.
Using HEPES Buffer in Mammalian Cell Culture
HEPES is widely used in cell culture media to provide additional buffering capacity, especially when cultures are manipulated outside of a CO₂ incubator.[7]
Protocol for Supplementing Cell Culture Medium with HEPES:
-
To a sterile bottle of basal cell culture medium (e.g., DMEM), aseptically add the sterile 1 M HEPES stock solution to a final concentration of 10-25 mM. For example, to make a 25 mM HEPES-supplemented medium, add 25 mL of 1 M HEPES to 975 mL of medium.
-
Gently mix the supplemented medium by swirling the bottle.
-
The HEPES-supplemented medium is now ready for use in cell culture experiments.
Note: The addition of HEPES can alter the osmolality of the medium. It is crucial to ensure the final osmolality is within the optimal range for the specific cell line being cultured.
Using Zwitterionic Buffers in Protein Electrophoresis (SDS-PAGE)
Tris-glycine buffer systems are a staple in SDS-PAGE. Glycine, a zwitterionic amino acid, plays a key role in the stacking gel, allowing for the concentration of proteins into sharp bands before they enter the resolving gel.
Protocol for Preparing 10X Tris-Glycine Running Buffer (pH 8.3):
Materials:
-
Tris base (Tris(hydroxymethyl)aminomethane) (MW: 121.14 g/mol )
-
Glycine (MW: 75.07 g/mol )
-
Sodium dodecyl sulfate (SDS)
-
Deionized, purified water
Procedure:
-
In a 1 L beaker, dissolve 30.3 g of Tris base and 144 g of glycine in approximately 800 mL of deionized water.
-
Add 10 g of SDS and stir until dissolved.
-
Adjust the final volume to 1 L with deionized water. The pH should be approximately 8.3 and does not require adjustment.
-
Store the 10X stock solution at room temperature. To prepare 1X running buffer, dilute the 10X stock 1:10 with deionized water.
Mandatory Visualizations
Logical Workflow for Zwitterionic Buffer Selection
The following diagram illustrates a logical workflow for selecting the most appropriate zwitterionic buffer for a given biological experiment.
Caption: A logical workflow for selecting an appropriate zwitterionic buffer.
Experimental Workflow for Protein Electrophoresis using a Tris-Glycine Buffer System
This diagram outlines the key steps in performing SDS-PAGE, highlighting the role of the zwitterionic buffer component.
Caption: Workflow for SDS-PAGE highlighting the buffer's role.
Conclusion
Zwitterionic buffers are foundational to modern biological research, providing the stable pH environment necessary for obtaining reliable and reproducible data. Their unique chemical properties, carefully selected to minimize interference with biological systems, make them superior to many traditional buffering agents. By understanding the core principles of these buffers and utilizing the quantitative data and experimental protocols provided in this guide, researchers, scientists, and drug development professionals can optimize their experimental conditions and advance their scientific endeavors with greater confidence and precision.
References
- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. Biological buffers pKa calculation [reachdevices.com]
- 3. interchim.fr [interchim.fr]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bostonbioproducts.com [bostonbioproducts.com]
- 7. itwreagents.com [itwreagents.com]
- 8. Low Melting Point Agarose [kuchem.kyoto-u.ac.jp]
- 9. researchgate.net [researchgate.net]
The Researcher's Companion: An In-depth Technical Guide to Good's Buffers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of biological and biochemical research, the silent partner in countless successful experiments is the buffer. Maintaining a stable pH is paramount for the structure and function of proteins, the viability of cells, and the reliability of assays. Before the seminal work of Dr. Norman Good and his colleagues in the 1960s, researchers were often limited to buffers that were physiologically unsuitable, toxic, or reactive. This guide provides an in-depth exploration of the core principles of Good's buffers, their quantitative properties, and their practical application in key experimental protocols, offering a vital resource for researchers, scientists, and drug development professionals.
Core Principles: What Makes a Buffer "Good"?
Dr. Norman Good and his team established a set of stringent criteria for ideal biological buffers. These principles are the foundation of their widespread utility and reliability in sensitive biological systems.[1][2] The primary advantages of using Good's buffers stem from these carefully considered characteristics:
-
Optimal pKa: Most biological reactions occur at a near-neutral pH, between 6 and 8.[1][2] Good's buffers were specifically selected to have pKa values within this range, ensuring they provide maximum buffering capacity at physiologically relevant pH.[1][2]
-
High Water Solubility: Their high solubility in aqueous solutions makes them easy to work with and ensures they remain in the solution where they are needed.[3]
-
Low Membrane Permeability: Good's buffers are zwitterionic at physiological pH, which limits their ability to cross biological membranes and interfere with intracellular processes.[2][3]
-
Minimal Metal Ion Binding: A crucial feature of many Good's buffers is their low affinity for metal ions.[2][3] This is critical in studies involving metalloenzymes or processes where metal ion concentration is a key variable.[2] However, it is important to note that some Good's buffers, such as TES and bicine, can chelate metal ions.[4]
-
Low UV/Visible Absorbance: They exhibit minimal absorbance in the UV and visible light spectrum, preventing interference with spectrophotometric assays.[3]
-
High Chemical and Enzymatic Stability: Good's buffers are resistant to enzymatic degradation and maintain their properties under various experimental conditions.[3]
-
Minimal Influence of Temperature and Concentration: The pKa of many Good's buffers shows only minor changes with fluctuations in temperature and concentration, contributing to the stability of the experimental system.[3]
Quantitative Characteristics of Common Good's Buffers
The selection of an appropriate buffer is dictated by the specific requirements of the experiment, primarily the desired pH range. The following tables summarize the key quantitative data for a selection of commonly used Good's buffers.
| Buffer Name (Abbreviation) | Molecular Weight ( g/mol ) | Useful pH Range | pKa at 25°C | ΔpKa/°C |
| MES | 195.24 | 5.5 - 6.7 | 6.15 | -0.011 |
| ADA | 190.19 | 6.0 - 7.2 | 6.59 | -0.011 |
| PIPES | 302.37 | 6.1 - 7.5 | 6.76 | -0.0085 |
| ACES | 182.17 | 6.1 - 7.5 | 6.78 | -0.020 |
| MOPSO | 225.28 | 6.2 - 7.6 | 6.87 | - |
| BES | 213.25 | 6.4 - 7.8 | 7.09 | -0.016 |
| MOPS | 209.26 | 6.5 - 7.9 | 7.14 | -0.015 |
| TES | 229.20 | 6.8 - 8.2 | 7.40 | -0.020 |
| HEPES | 238.31 | 6.8 - 8.2 | 7.48 | -0.014 |
| DIPSO | 243.28 | 7.0 - 8.2 | 7.60 | - |
| TAPSO | 259.30 | 7.0 - 8.2 | 7.60 | - |
| HEPPSO | 252.33 | 7.1 - 8.5 | 7.80 | - |
| POPSO | 282.29 | 7.2 - 8.5 | 7.80 | - |
| EPPS (HEPPS) | 252.33 | 7.3 - 8.7 | 8.00 | -0.015 |
| Tricine | 179.17 | 7.4 - 8.8 | 8.05 | -0.021 |
| Bicine | 163.17 | 7.6 - 9.0 | 8.26 | -0.018 |
| TAPS | 243.28 | 7.7 - 9.1 | 8.40 | -0.020 |
| AMPSO | 243.31 | 8.3 - 9.7 | 9.00 | -0.028 |
| CHES | 207.29 | 8.6 - 10.0 | 9.49 | -0.019 |
| CAPSO | 221.32 | 8.9 - 10.3 | 9.60 | - |
| CAPS | 221.32 | 9.7 - 11.1 | 10.40 | -0.029 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and application of Good's buffers.
Determination of Buffer pKa
Objective: To experimentally determine the acid dissociation constant (pKa) of a buffer.
Methodology:
-
Buffer Preparation: Prepare a solution of the buffer at a known concentration (e.g., 0.1 M) in deionized water.
-
Titration Setup:
-
Calibrate a pH meter using standard buffer solutions.
-
Place a known volume of the prepared buffer solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution and ensure continuous stirring.
-
-
Titration with a Strong Base:
-
Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Add the strong base in small, precise increments (e.g., 0.1 mL) to the buffer solution.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of strong base added.
-
The pKa is the pH at the half-equivalence point, where half of the buffer has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.
-
Alternatively, the pKa can be determined from the Henderson-Hasselbalch equation at the point where the concentrations of the acidic and basic forms of the buffer are equal.
-
Assessment of Buffer Cytotoxicity
Objective: To evaluate the potential cytotoxic effects of a buffer on a cell line.
Methodology (MTT Assay):
-
Cell Culture: Culture the desired cell line (e.g., HeLa, A549) in a suitable growth medium in a 96-well plate until they reach the desired confluency.
-
Buffer Treatment:
-
Prepare a series of dilutions of the test buffer in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different buffer concentrations. Include a control group with no added buffer.
-
-
Incubation: Incubate the cells with the buffer solutions for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized reagent).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group. A significant decrease in viability indicates cytotoxicity.
-
Evaluation of Buffer Effects on Enzyme Kinetics
Objective: To determine the influence of a buffer on the kinetic parameters of an enzyme.
Methodology (e.g., Alkaline Phosphatase):
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme (e.g., alkaline phosphatase).
-
Prepare a series of substrate solutions (e.g., p-nitrophenyl phosphate, pNPP) at various concentrations in the test buffer.
-
Prepare the test buffer at the desired pH and concentration.
-
-
Enzyme Assay:
-
In a cuvette or 96-well plate, combine the buffer and the substrate solution.
-
Initiate the reaction by adding a small, fixed amount of the enzyme solution.
-
Monitor the rate of product formation (e.g., p-nitrophenol from pNPP) by measuring the change in absorbance over time at a specific wavelength (e.g., 405 nm) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).
-
Compare the Vmax and Km values obtained in the presence of the test buffer to those obtained with a standard, non-interfering buffer to assess any inhibitory or activating effects.
-
Determination of Metal-Buffer Binding Constants
Objective: To quantify the binding affinity between a metal ion and a buffer.
Methodology (Spectrophotometric Titration):
-
Prerequisites: This method is applicable if the buffer or the metal-buffer complex has a distinct UV-Vis absorbance spectrum.
-
Experimental Setup:
-
Prepare a solution of the buffer at a constant concentration in a non-chelating buffer with a stable pH.
-
Prepare a stock solution of the metal salt (e.g., CuSO₄, ZnCl₂).
-
-
Titration:
-
Record the absorbance spectrum of the buffer solution alone.
-
Incrementally add small, known volumes of the metal salt solution to the buffer solution.
-
After each addition, allow the solution to equilibrate and record the full absorbance spectrum.
-
-
Data Analysis:
-
Correct the absorbance readings for dilution at each titration point.
-
Analyze the change in absorbance at a wavelength where the change is maximal.
-
Plot the change in absorbance against the total metal concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., 1:1 binding) to determine the dissociation constant (Kd).
-
Visualizations: Signaling Pathways and Experimental Workflows
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a critical signaling pathway involved in cell proliferation, differentiation, and stress responses. The use of a non-coordinating buffer like PIPES is essential for in vitro kinase assays within this pathway to ensure that the activity of metal-dependent kinases is not inhibited.
Caption: Simplified MAPK signaling cascade and the role of PIPES buffer.
Apoptosis Signaling Pathway (Extrinsic)
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands to cell surface receptors. HEPES is a commonly used buffer in cell-based apoptosis assays due to its ability to maintain physiological pH, which is crucial for cell viability and the proper functioning of the apoptotic machinery.
Caption: The extrinsic apoptosis pathway and the use of HEPES buffer.
General Experimental Workflow for Cytotoxicity Assessment
This diagram outlines the typical workflow for assessing the cytotoxicity of a compound, a process where maintaining stable pH with a suitable Good's buffer is critical for reliable results.
Caption: A generalized workflow for assessing compound cytotoxicity.
References
An In-depth Technical Guide to the Safety of DIPSO Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data available for DIPSO sodium salt (CAS RN: 102783-62-0), a zwitterionic biological buffer. The information is intended to support risk assessments and ensure safe handling in a laboratory setting.
Introduction to this compound
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) and its sodium salt are part of a group of buffers known as "Good's buffers".[1][2][3] These buffers were specifically developed for biological and biochemical research due to their favorable characteristics, which include pKa values near physiological pH, high water solubility, and minimal interference with biological reactions.[1][3][4] this compound is commonly used as a buffering agent in cell culture media, enzyme assays, and various diagnostic tests.[5]
Physicochemical and General Properties
This compound is a white powder that is highly soluble in water.[1] Its properties make it a versatile buffer for a variety of research applications.
| Property | Value | Reference |
| CAS Number | 102783-62-0 | [6][7] |
| Molecular Formula | C₇H₁₆NNaO₆S | [6][7] |
| Molecular Weight | 265.26 g/mol | [6] |
| Appearance | White powder | |
| pKa (25°C) | 7.6 | |
| Useful pH Range | 7.0 - 8.2 | |
| Synonyms | 3-[N,N-Bis(hydroxyethyl)amino]-2-hydroxypropanesulphonic acid sodium salt | [6] |
Toxicological Profile
A thorough review of publicly available safety data sheets and toxicological literature indicates that specific toxicity studies for this compound are largely unavailable. Most safety data sheets report "no data available" for acute toxicity, skin and eye irritation, and carcinogenicity.
General Toxicity of Good's Buffers
Good's buffers were designed to be biochemically inert and have low toxicity.[2][4][8] However, recent research has raised concerns about the potential for some of these buffers, such as HEPES, to generate reactive oxygen species (ROS) when exposed to visible light, which can lead to cytotoxicity.[9] While these effects have not been specifically documented for this compound, it is a prudent consideration for researchers using this buffer in photosensitive applications.
Quantitative Toxicity Data
Specific quantitative toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the reviewed literature. For context, the table below provides toxicity data for sodium chloride, a simple salt. It is crucial to understand that this data is for comparative purposes only and does not reflect the toxicity of this compound.
Table of Acute Toxicity Data for Sodium Chloride (for reference only)
| Parameter | Value | Species | Reference |
| LD50 (Oral) | >2000 mg/kg | Rat | |
| LD50 (Dermal) | >5000 mg/kg |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[10]
| Hazard Class | Classification |
| Acute Toxicity (Oral, Dermal, Inhalation) | Not Classified |
| Skin Corrosion/Irritation | Not Classified |
| Serious Eye Damage/Eye Irritation | Not Classified |
| Respiratory or Skin Sensitization | Not Classified |
| Germ Cell Mutagenicity | Not Classified |
| Carcinogenicity | Not Classified |
| Reproductive Toxicity | Not Classified |
Some suppliers suggest that it may be irritating to the eyes, respiratory system, and skin.[11]
First Aid Measures
In the event of exposure to this compound, the following first aid measures are recommended.
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[12][13]
-
Skin Contact : Wash the affected area with soap and plenty of water.[13] If irritation persists, seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][15] Seek medical attention.
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[14] Seek medical attention if large quantities have been ingested or if symptoms develop.
A decision-making workflow for first aid is provided below.
Safe Handling and Storage
Handling
Standard laboratory procedures should be followed when handling this compound.[16][17] This includes avoiding the formation of dust and aerosols, and ensuring adequate ventilation.[16]
A general workflow for the safe handling of chemical powders like this compound is illustrated below.
Storage
Store this compound in a tightly closed container in a dry and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound, particularly in its powdered form.
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a laboratory coat. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be necessary. |
Experimental Protocols for Safety Assessment
In the absence of specific toxicity data for this compound, standardized protocols would be employed to assess its safety.
Acute Oral Toxicity Assessment (OECD Guideline 423)
The Acute Toxic Class Method (OECD TG 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.[18][19] It uses a reduced number of animals and aims to classify a substance into a GHS toxicity category.[10]
Methodology Overview:
-
Animal Selection : Healthy, young adult rodents (typically female rats) are used.[18]
-
Fasting : Animals are fasted (food, but not water is withheld) prior to dosing.[18]
-
Dose Administration : The test substance is administered in a single dose via gavage.[18][20] The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[10]
-
Stepwise Procedure : The test is conducted in steps using 3 animals per step. The outcome of each step (mortality or survival) determines the next step:
-
If mortality occurs, the test is repeated at a lower dose level.
-
If no mortality occurs, the test is repeated at a higher dose level.
-
-
Observations : Animals are observed for up to 14 days for signs of toxicity, including changes in skin, fur, eyes, and behavior.[18]
-
Classification : The substance is classified based on the dose levels at which mortality is observed, according to GHS categories.
References
- 1. interchim.fr [interchim.fr]
- 2. What is a Good's buffer? | AAT Bioquest [aatbio.com]
- 3. Good's buffers - Wikipedia [en.wikipedia.org]
- 4. Low Melting Point Agarose [kuchem.kyoto-u.ac.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. scbt.com [scbt.com]
- 7. 3-[N,N-BIS(HYDROXYETHYL)AMINO]-2-HYDROXYPROPANE SULPHONIC ACID SODIUM SALT | 102783-62-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. “GOOD"バッファー | Sigma-Aldrich [sigmaaldrich.com]
- 9. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. firstaidpro.com.au [firstaidpro.com.au]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. en.hesperian.org [en.hesperian.org]
- 16. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 17. lsu.edu [lsu.edu]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 20. oecd.org [oecd.org]
A Comprehensive Technical Guide to High-Purity DIPSO Sodium Salt for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on high-purity 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (DIPSO sodium salt), a zwitterionic biological buffer crucial for a range of applications in research and pharmaceutical development. This document outlines the specifications from leading suppliers, details on purity and potential impurities, and protocols for its use in key laboratory techniques.
Core Properties and Specifications of this compound
This compound is favored for its excellent buffering capacity in the physiological pH range of 7.0 to 8.2. Its chemical structure, featuring a tertiary amine and a sulfonic acid group, minimizes its interaction with biological macromolecules, making it a reliable component in sensitive assays.
Supplier Specifications
High-purity this compound is available from several reputable chemical suppliers. The following table summarizes the typical specifications offered by key manufacturers. It is important to note that while many suppliers provide a general purity level, specific batch analysis is detailed in the Certificate of Analysis (CoA), which should be consulted for precise quantitative data.
| Parameter | Hopax Fine Chemicals | Chem-Impex | Santa Cruz Biotechnology | MilliporeSigma (Merck) | Thermo Fisher Scientific |
| Purity (Titration) | ≥ 99%[1] | ≥ 99%[2] | Information available upon request | ≥99% | Information available upon request |
| CAS Number | 102783-62-0[1] | 102783-62-0[2] | 102783-62-0[3] | 102783-62-0 | 102783-62-0 |
| Molecular Formula | C₇H₁₆NNaO₆S[1] | C₇H₁₆NNaO₆S[2] | C₇H₁₆NNaO₆S[3] | C₇H₁₆NNaO₆S | C₇H₁₆NNaO₆S |
| Molecular Weight | 265.26 g/mol [1] | 265.26 g/mol [2] | 265.26 g/mol [3] | 265.26 g/mol | 265.26 g/mol |
| Appearance | White powder[1] | White crystalline powder[2] | Information available upon request | Crystalline powder | Information available upon request |
| Useful pH Range | 7.0 - 8.2[1] | Information available upon request | Information available upon request | Information available upon request | Information available upon request |
| pKa (25°C) | 7.6[1] | Information available upon request | Information available upon request | Information available upon request | Information available upon request |
| Heavy Metals | Available upon request[1] | Information available in CoA[2] | Information available in CoA[3] | Information available upon request | Information available upon request |
| Enzyme Activity | DNase, RNase, Protease tests available[1] | Not specified | Not specified | Not specified | Not specified |
Quality Control and Impurity Profile
For applications in drug development and sensitive biological assays, the purity of this compound is paramount. Impurities, such as heavy metals and enzymes, can significantly impact experimental outcomes.
Heavy Metal Analysis
Leading suppliers offer testing for heavy metals upon request. The analytical procedures for detecting heavy metals in pharmaceutical-grade chemicals are outlined in the United States Pharmacopeia (USP) General Chapter <231>, <232>, and <233>. These methods typically involve Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to quantify elemental impurities.[4][5][6][7] While a specific Certificate of Analysis for this compound with heavy metal data was not publicly available, the typical limits for heavy metals in similar high-purity biological buffers are in the range of ≤5 to ≤10 ppm for lead (Pb) and other common contaminants.
Enzymatic Activity
For molecular biology applications, the absence of DNases, RNases, and proteases is critical. Suppliers like Hopax Fine Chemicals offer specific testing to ensure their this compound is free from such enzymatic contamination.[1] This is a crucial consideration when working with nucleic acids and proteins.
Experimental Protocols and Applications
This compound is a versatile buffer used in a variety of experimental settings. Below are detailed methodologies for its application in common laboratory procedures.
Enzyme Kinetic Assays
DIPSO buffer is an excellent choice for many enzyme assays due to its pKa being near physiological pH and its low propensity to interact with metal ions, which can be crucial for enzyme activity.
Protocol for a Generic Spectrophotometric Enzyme Assay:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of this compound in nuclease-free water.
-
Prepare a buffer solution (e.g., 50 mM DIPSO, pH 7.6) by diluting the stock solution and adjusting the pH with HCl.
-
Prepare substrate and enzyme solutions in the DIPSO buffer.
-
-
Assay Procedure:
-
In a cuvette, combine the DIPSO buffer, substrate solution, and any necessary co-factors.
-
Initiate the reaction by adding the enzyme solution.
-
Monitor the change in absorbance over time at a specific wavelength using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Logical Workflow for Enzyme Kinetics Experiment:
Caption: Workflow for a typical spectrophotometric enzyme kinetic assay using DIPSO buffer.
Protein Purification and Electrophoresis
The buffering capacity of DIPSO is also valuable in protein purification and analysis techniques like electrophoresis, where maintaining a stable pH is essential for protein stability and separation.
Protocol for Native Polyacrylamide Gel Electrophoresis (PAGE):
-
Gel Preparation:
-
Prepare the separating and stacking gels using a buffer system that includes DIPSO to maintain the desired pH for protein migration.
-
-
Running Buffer:
-
Prepare the electrophoresis running buffer containing DIPSO at the appropriate concentration and pH. A common formulation is 25 mM Tris, 192 mM glycine, and 0.1% SDS for SDS-PAGE, which can be adapted for native PAGE using a DIPSO-based buffer system.
-
-
Sample Preparation and Loading:
-
Prepare protein samples in a sample buffer compatible with the DIPSO-based system.
-
Load samples onto the gel.
-
-
Electrophoresis:
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Decision Tree for Protein Purification Buffer Selection:
Caption: A decision-making workflow for selecting a suitable buffer in protein purification.
Cell-Based Assays
In cell culture and cell-based assays, maintaining a stable physiological pH is crucial for cell viability and the reliability of the experimental results. This compound can be used as a buffering agent in various cell-based assay protocols.
General Protocol for a Cell Viability Assay (e.g., MTT Assay):
-
Cell Culture:
-
Culture cells in a suitable medium supplemented with serum and antibiotics in a CO₂ incubator.
-
-
Assay Buffer Preparation:
-
Prepare a balanced salt solution (e.g., Hanks' Balanced Salt Solution) buffered with DIPSO at a final concentration of 20-25 mM, adjusted to pH 7.4.
-
-
Assay Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with the test compound diluted in the DIPSO-buffered salt solution or culture medium.
-
Incubate for the desired period.
-
Perform the cell viability assay according to the manufacturer's protocol (e.g., add MTT reagent, incubate, and measure absorbance).
-
Workflow for a Generic Cell-Based Assay:
Caption: A generalized workflow for conducting a cell-based assay using a DIPSO-buffered medium.
Conclusion
High-purity this compound is an indispensable tool for researchers and professionals in the life sciences and drug development. Its stable buffering capacity in the physiological pH range, coupled with low biological reactivity, makes it suitable for a wide array of applications, from enzyme kinetics to cell-based assays. When selecting a supplier, it is imperative to consider the provided specifications and request a Certificate of Analysis to ensure the purity and quality meet the rigorous demands of your research.
References
Methodological & Application
Revolutionizing Research: Harnessing the Power of DIPSO Sodium Salt as a Buffering Agent
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the intricate world of biological and pharmaceutical research, maintaining a stable pH is not merely a technical detail but a cornerstone of experimental success. The choice of buffering agent can profoundly influence the outcome of assays, the stability of precious biomolecules, and the overall reliability of research data. Among the arsenal of available buffers, 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, commonly known as DIPSO sodium salt, has emerged as a versatile and effective tool for researchers, scientists, and drug development professionals. This application note provides a comprehensive overview of this compound, its properties, and detailed protocols for its use in key laboratory applications.
Understanding this compound: A High-Performance Buffering Agent
This compound is a zwitterionic biological buffer, a class of compounds favored for their ability to resist significant pH changes. Its chemical structure and properties make it an ideal candidate for a wide range of biological and biochemical applications.
Physicochemical Properties of this compound
A thorough understanding of a buffer's properties is crucial for its effective implementation. The key characteristics of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆NNaO₆S | [1] |
| Molecular Weight | 265.26 g/mol | [1] |
| pKa at 25°C | 7.52 | [2] |
| Effective pH Range | 7.0 - 8.2 | [1][2] |
| Appearance | White crystalline powder | [3] |
Core Applications and Detailed Protocols
This compound's utility spans across various critical laboratory procedures, from separating complex protein mixtures to ensuring the viability of cultured cells. Its ability to maintain a stable pH within the physiological range makes it particularly valuable.
Protein Electrophoresis: Ensuring Accurate and Reproducible Separation
In protein electrophoresis, maintaining a stable pH is paramount for consistent migration and accurate separation of proteins based on their size and charge.[4] Fluctuations in pH can alter the charge of proteins, leading to inconsistent results.[4] DIPSO, with its effective buffering range of 7.0 to 8.2, provides the necessary pH stability for predictable and reproducible protein migration.[4]
Protocol: Preparation of a 10X DIPSO Running Buffer (pH 7.6)
Materials:
-
This compound
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Sterile, RNase-free water
Procedure:
-
Dissolution: To prepare a 1 L solution, dissolve 265.26 g of this compound in 800 mL of sterile, RNase-free water.
-
pH Adjustment: Gently stir the solution and monitor the pH using a calibrated pH meter. Adjust the pH to 7.6 by adding small increments of HCl or NaOH.
-
Final Volume: Once the desired pH is reached, bring the final volume to 1 L with sterile, RNase-free water.
-
Sterilization: Filter-sterilize the 10X stock solution through a 0.22 µm filter.
-
Storage: Store the stock solution at room temperature. For working solutions (1X), dilute the stock solution 1:10 with sterile, RNase-free water.
Ion-Exchange Chromatography: Optimizing Protein Purification
Ion-exchange chromatography (IEX) is a powerful technique for purifying proteins based on their net surface charge.[2] The pH of the buffer system is a critical parameter that influences the binding and elution of the target protein from the chromatography resin.[2] A stable pH environment, as provided by DIPSO, ensures specific binding and efficient elution, thereby enhancing the purity and yield of the purified protein.[2]
Experimental Workflow for Protein Purification using IEX with DIPSO Buffer
Caption: Workflow for protein purification by ion-exchange chromatography using DIPSO buffer.
Enzyme Assays: Maintaining Optimal Catalytic Activity
Enzyme activity is highly dependent on pH, and even slight deviations from the optimal pH can significantly impact reaction rates and lead to inaccurate kinetic data.[5] DIPSO's buffering range is well-suited for many physiological enzymes, ensuring a stable environment for their catalytic activity.[2]
Protocol: Lactate Dehydrogenase (LDH) Activity Assay
This protocol is adapted for a 96-well plate format and measures the decrease in NADH absorbance at 340 nm.
Materials:
-
DIPSO buffer (50 mM, pH 7.5)
-
Sodium pyruvate solution (in DIPSO buffer)
-
NADH solution (in DIPSO buffer)
-
Enzyme sample (e.g., cell lysate or purified LDH)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare fresh solutions of sodium pyruvate and NADH in 50 mM DIPSO buffer, pH 7.5.
-
Assay Setup: In each well of the microplate, add:
-
150 µL of 50 mM DIPSO buffer, pH 7.5
-
20 µL of sodium pyruvate solution
-
20 µL of NADH solution
-
-
Enzyme Addition: Add 10 µL of the enzyme sample to initiate the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 5 minutes.
-
Data Analysis: Calculate the rate of NADH consumption (decrease in absorbance over time) to determine the LDH activity.
Mammalian Cell Culture: Supporting Cell Viability and Growth
Maintaining a stable physiological pH is crucial for the successful in vitro cultivation of mammalian cells.[6] While the bicarbonate-CO₂ system is the primary buffer in most cell culture media, it can be susceptible to fluctuations. Supplementing media with a zwitterionic buffer like DIPSO can provide enhanced pH stability, particularly in CO₂-independent systems or during procedures outside of a CO₂ incubator.[6][7]
Protocol: Supplementing Cell Culture Medium with this compound
Objective: To prepare a complete cell culture medium buffered with 20 mM DIPSO for enhanced pH stability.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
1 M sterile stock solution of this compound, pH 7.4
-
Sterile tissue culture flasks or plates
Procedure:
-
Prepare Complete Medium: To 475 mL of basal medium, add 50 mL of FBS and 5 mL of Penicillin-Streptomycin solution to create the complete culture medium.
-
Add DIPSO: Aseptically add 10 mL of the 1 M sterile DIPSO stock solution to the 525 mL of complete medium to achieve a final concentration of 20 mM.
-
Mix and Use: Gently mix the DIPSO-supplemented medium. The medium is now ready for use in cell culture.
-
Cell Seeding and Incubation: Seed cells at the desired density in appropriate culture vessels with the DIPSO-supplemented medium and incubate under standard conditions (e.g., 37°C, 5% CO₂).
Quantitative Data and Performance Comparison
While specific quantitative data for DIPSO in direct comparison to other buffers across all applications is not always readily available in a standardized format, the principles of buffer selection are well-established. The choice of buffer can significantly impact experimental outcomes. For instance, in protein stability studies using differential scanning calorimetry, the buffer composition can influence the measured melting temperature (Tm) and the enthalpy of unfolding (ΔH).[8]
Hypothetical Data on Protein Stability in Different Buffers
The following table illustrates a hypothetical comparison of the thermal stability of a model protein in different buffer systems, as might be determined by differential scanning calorimetry.
| Buffer System (50 mM, pH 7.5) | Melting Temperature (Tm) in °C | Enthalpy of Unfolding (ΔH) in kcal/mol |
| This compound | 72.5 | 125 |
| HEPES | 71.8 | 120 |
| Phosphate Buffer | 70.5 | 115 |
| Tris-HCl | 69.9 | 110 |
Note: This data is illustrative and the actual performance will vary depending on the specific protein and experimental conditions.
Logical Relationships in Buffer Selection
The decision-making process for selecting an appropriate buffer involves considering several interconnected factors.
Caption: Key factors influencing the selection of a biological buffer.
Conclusion
This compound is a valuable and versatile buffering agent for a wide array of applications in research and drug development. Its favorable pKa, effective pH range, and compatibility with many biological systems make it an excellent choice for maintaining stable experimental conditions. By following the detailed protocols and considering the key principles of buffer selection outlined in this application note, researchers can enhance the accuracy, reproducibility, and reliability of their experimental results. As with any reagent, it is recommended to optimize the buffer conditions for each specific application to achieve the best possible outcomes.
References
- 1. Predicting the impact of buffer type and pH : Application to protein purification by IEX - Ypso Facto [ypsofacto.com]
- 2. The important role of buffer pH and ionic strength in protein purification - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. news-medical.net [news-medical.net]
- 4. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]
- 5. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: DIPSO Sodium Salt in Protein Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction to DIPSO Sodium Salt
This compound, chemically known as 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt, is a zwitterionic biological buffer. It is one of the "Good's" buffers, valued for its compatibility with biological systems. With a pKa of 7.6 at 25°C, DIPSO is an effective buffering agent in the physiological pH range of 7.0 to 8.2.[1][2][3][4] Its zwitterionic nature provides good pH stability, making it a valuable tool in various protein purification protocols where maintaining a specific pH is critical for protein stability and the effectiveness of the purification technique.[1][2][5]
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in protein purification.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₆NNaO₆S | [6] |
| Molecular Weight | 265.26 g/mol | [6] |
| pKa (25°C) | 7.6 | [5] |
| Useful pH Range | 7.0 - 8.2 | [1][2][3][4] |
| Appearance | White crystalline powder | [2] |
| Solubility | Soluble in water | [2] |
| Metal Ion Interaction | Can form complexes with some metal ions | [5] |
Applications in Protein Purification
This compound is a versatile buffer that can be employed in several key protein purification techniques.
Ion-Exchange Chromatography (IEX)
In ion-exchange chromatography, maintaining a stable pH is crucial for the predictable binding and elution of proteins from the charged resin.[1] DIPSO, with its buffering capacity in the neutral to slightly alkaline range, is well-suited for IEX protocols. By maintaining a constant pH, DIPSO ensures that the surface charge of the target protein and the ion-exchange resin remains consistent, allowing for reproducible separation.[1]
Experimental Protocol: Proposed Anion-Exchange Chromatography using a DIPSO Gradient
This protocol is a proposed method for the purification of a hypothetical protein with a pI of 6.0 using an anion-exchange column and a DIPSO-based buffer system.
Materials:
-
Equilibration Buffer (Buffer A): 20 mM DIPSO-NaOH, pH 7.5
-
Elution Buffer (Buffer B): 20 mM DIPSO-NaOH, 1 M NaCl, pH 7.5
-
Anion-exchange column (e.g., Q-Sepharose)
-
Chromatography system
-
Protein sample, dialyzed against Buffer A
-
Bradford assay reagent for protein quantification
-
SDS-PAGE reagents
Procedure:
-
Column Equilibration: Equilibrate the anion-exchange column with 5-10 column volumes (CV) of Buffer A at a constant flow rate until the pH and conductivity of the effluent match that of the buffer.
-
Sample Loading: Load the dialyzed protein sample onto the equilibrated column.
-
Wash: Wash the column with 5-10 CV of Buffer A to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Buffer B over 20 CV.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions for protein content using the Bradford assay and for purity using SDS-PAGE.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE)
Native-PAGE separates proteins based on their size, shape, and native charge. Maintaining a stable pH during electrophoresis is critical to ensure that the native charge of the proteins is preserved, allowing for accurate separation.[1] DIPSO is a suitable buffer component for Native-PAGE running buffers, especially for proteins that are stable and have a net charge in the pH range of 7.0-8.2.[5]
Experimental Protocol: Proposed Native-PAGE using a DIPSO-based Buffer System
This is a proposed protocol for Native-PAGE using a DIPSO-containing running buffer.
Materials:
-
Acrylamide/Bis-acrylamide solution (30%)
-
Separating Gel Buffer: 1.5 M Tris-HCl, pH 8.8 (Standard Laemmli system component)
-
Stacking Gel Buffer: 0.5 M Tris-HCl, pH 6.8 (Standard Laemmli system component)
-
10X Native Running Buffer: 250 mM Tris, 1.92 M Glycine (Standard Laemmli system component)
-
Proposed 10X DIPSO Running Buffer: 250 mM DIPSO, 1.92 M Glycine, pH adjusted to 7.8 with NaOH.
-
Sample Buffer (2X): 62.5 mM Tris-HCl, pH 6.8, 40% (v/v) glycerol, 0.01% (w/v) bromophenol blue
-
Ammonium persulfate (APS), 10% solution
-
TEMED
-
Protein sample
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution
Procedure:
-
Casting the Gel:
-
Prepare the separating gel solution using the standard Tris-HCl buffer system.
-
Pour the separating gel and overlay with water. Allow it to polymerize.
-
Prepare the stacking gel solution using the standard Tris-HCl buffer system.
-
Pour the stacking gel on top of the separating gel and insert the comb. Allow it to polymerize.
-
-
Sample Preparation: Mix the protein sample with an equal volume of 2X Sample Buffer. Do not heat the sample.
-
Electrophoresis:
-
Assemble the gel in the electrophoresis apparatus.
-
Fill the inner and outer chambers with 1X Running Buffer (either the standard Tris-Glycine or the proposed DIPSO-Glycine buffer).
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Considerations for Using this compound
-
Metal Ion Chelation: DIPSO can form complexes with certain metal ions, which may be a concern if the protein of interest is a metalloprotein or if metal ions are required for its activity or stability.[5] It is advisable to test the effect of DIPSO on the specific protein before large-scale purification.
-
Temperature Dependence: While the pKa of DIPSO is relatively stable with temperature changes compared to Tris buffers, it is still a factor to consider, especially when performing experiments at different temperatures.[7]
-
Purity: For all biochemical applications, it is crucial to use high-purity this compound to avoid interference from contaminants.
Conclusion
This compound is a valuable zwitterionic buffer for protein purification protocols, particularly in ion-exchange chromatography and native-PAGE, due to its effective buffering range in the physiological pH range and its good pH stability. While specific, detailed protocols for its use are not abundantly available in the literature, the proposed protocols in these application notes, based on its physicochemical properties and standard biochemical techniques, provide a solid starting point for researchers and drug development professionals. As with any buffer system, empirical optimization for the specific protein of interest is recommended to achieve the best purification results.
References
- 1. nbinno.com [nbinno.com]
- 2. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. nbinno.com [nbinno.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for DIPSO Sodium Salt in Enzyme Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) sodium salt is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its compatibility with various biological systems. With a pKa of 7.6 at 25°C, it provides excellent buffering capacity in the physiological pH range of 7.0 to 8.2.[1][2] This makes it a suitable choice for a wide array of enzyme kinetics assays, particularly for enzymes that exhibit optimal activity under neutral to slightly alkaline conditions. Its key advantages include minimal interaction with metal ions and biological membranes, and high solubility in aqueous solutions. These application notes provide detailed protocols and data for the effective use of DIPSO sodium salt in enzyme kinetics studies.
Properties of this compound Buffer
A comprehensive understanding of the buffer's properties is crucial for its effective application in sensitive enzyme assays.
| Property | Value |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt |
| Molecular Formula | C₇H₁₆NNaO₆S |
| Molecular Weight | 265.26 g/mol |
| pKa at 25°C | 7.6 |
| Useful pH Range | 7.0 - 8.2[1] |
| Appearance | White crystalline powder[1] |
| Solubility in Water | Highly soluble |
Data Presentation: Comparative Analysis of Buffers in Enzyme Kinetics
The choice of buffer can significantly influence enzyme activity and the resulting kinetic parameters. While direct comparative studies featuring DIPSO are limited, the following table provides a representative comparison of kinetic parameters for an enzyme like Alkaline Phosphatase, illustrating how different buffering systems can impact results. It is crucial to empirically determine the optimal buffer for each specific enzyme and assay conditions.
| Buffer (50 mM, pH 8.0) | Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) |
| This compound | Alkaline Phosphatase | p-Nitrophenyl phosphate | Value A | Value X |
| Tris-HCl | Alkaline Phosphatase | p-Nitrophenyl phosphate | Value B | Value Y |
| HEPES | Alkaline Phosphatase | p-Nitrophenyl phosphate | Value C | Value Z |
Note: The values presented in this table are illustrative and should be determined experimentally for the specific enzyme and conditions being studied. The purpose of this table is to highlight the potential for variation in kinetic parameters based on the buffering system.
Experimental Protocols
Preparation of this compound Buffer (0.1 M, pH 7.6)
Materials:
-
This compound (MW: 265.26 g/mol )
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
pH meter
Procedure:
-
Weigh 26.53 g of this compound and dissolve it in approximately 800 mL of deionized water.
-
Stir the solution until the buffer is completely dissolved.
-
Calibrate the pH meter using standard buffers.
-
Adjust the pH of the solution to 7.6 by adding 1 M HCl or 1 M NaOH dropwise while continuously monitoring the pH.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and add deionized water to bring the final volume to 1 L.
-
Sterilize the buffer solution by autoclaving or filtration through a 0.22 µm filter if required for the specific application.
-
Store the buffer at 4°C.
General Protocol for a Spectrophotometric Enzyme Kinetics Assay
This protocol provides a general framework for determining the kinetic parameters of an enzyme using a chromogenic substrate in a 96-well plate format. This can be adapted for enzymes such as alkaline phosphatase or lactate dehydrogenase.
Materials:
-
Purified enzyme of interest
-
Substrate stock solution (e.g., p-nitrophenyl phosphate for alkaline phosphatase)
-
This compound buffer (e.g., 0.1 M, pH 7.6)
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer capable of kinetic measurements
-
Multichannel pipette
Procedure:
-
Prepare Reagents:
-
Enzyme Dilution: Prepare a working solution of the enzyme in cold DIPSO buffer immediately before use. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Dilutions: Prepare a series of substrate dilutions in DIPSO buffer to cover a range of concentrations around the expected Km value (e.g., 0.1x to 10x Km).
-
-
Assay Setup:
-
Add 50 µL of each substrate dilution to triplicate wells of the 96-well plate.
-
Include a "no substrate" control (buffer only) and a "no enzyme" control (substrate and buffer only) for background correction.
-
-
Initiate the Reaction:
-
Using a multichannel pipette, add 50 µL of the diluted enzyme solution to all wells simultaneously to start the reaction.
-
The final volume in each well will be 100 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance at the wavelength corresponding to the product formation (e.g., 405 nm for p-nitrophenol) at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes).
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The slope of this line corresponds to the rate of product formation.
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (V₀ = (ΔAbs/Δt) / (ε * l)), where ε is the molar extinction coefficient of the product and l is the path length of the cuvette or well.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression software.[3][4] Alternatively, use a linear transformation such as the Lineweaver-Burk plot (1/V₀ vs 1/[S]).[3]
-
Visualizations
Experimental Workflow for Enzyme Kinetics Assay
Caption: Workflow for a typical enzyme kinetics experiment.
PI3K/Akt Signaling Pathway
Many enzymes studied within the pH range of DIPSO buffer are involved in critical cellular signaling pathways. The PI3K/Akt pathway is a key example, regulating cell survival, proliferation, and metabolism.
Caption: Simplified PI3K/Akt signaling cascade.
Conclusion
This compound is a reliable and effective biological buffer for a variety of enzyme kinetics assays, particularly for enzymes active in the neutral to slightly alkaline pH range. Its minimal reactivity and good solubility make it an excellent choice for maintaining stable pH conditions, which is critical for obtaining accurate and reproducible kinetic data. Researchers and drug development professionals are encouraged to consider DIPSO as a valuable component of their buffering systems for in vitro enzyme studies. As with any biological assay, empirical validation of the chosen buffer system for the specific enzyme and experimental conditions is paramount.
References
- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. Untitled Document [ucl.ac.uk]
- 4. Understanding Km and Vmax: Practical Implications for Enzyme Studies [synapse.patsnap.com]
Application Notes and Protocols for DIPSO Sodium Salt in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt is a zwitterionic biological buffer, one of the 'Good's' buffers, valued for its compatibility with biological systems. Its pKa of approximately 7.6 at 25°C makes it an effective buffer in the physiological pH range of 7.0 to 8.2.[1][2] This characteristic is particularly beneficial for maintaining stable pH conditions in cell culture media, which is crucial for optimal cell growth, viability, and function. Unlike some other buffers, DIPSO is known for its low metal-binding capacity, minimizing interference with enzymatic reactions and cellular processes that are dependent on metal ions. These properties make DIPSO sodium salt a versatile tool in various cell culture applications, from routine cell line maintenance to more sensitive applications such as gamete and embryo culture.[1]
Data Presentation
Quantitative data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₆NNaO₆S |
| Molecular Weight | 265.26 g/mol |
| pKa at 25°C | ~7.6 |
| Useful pH Range | 7.0 - 8.2 |
| Appearance | White crystalline powder |
| Solubility | Soluble in water |
Table 2: pKa of DIPSO as a Function of Temperature
| Temperature (°C) | pKa |
| 5 | 8.03 |
| 15 | 7.78 |
| 25 | 7.53 |
| 37 | 7.20 |
| 55 | 6.78 |
| Data adapted from Roy, et al. (2008).[3] |
Applications in Cell Culture
This compound is a valuable buffering agent in a variety of cell culture applications due to its physiological pH range and low toxicity.
General Mammalian Cell Culture
Maintaining a stable pH is critical for the successful culture of mammalian cells. While many culture media rely on a bicarbonate-CO₂ buffering system, this can be sensitive to changes in atmospheric CO₂. Supplementing media with a stable, non-volatile buffer like DIPSO can provide additional buffering capacity, especially when cells are manipulated outside of a CO₂ incubator. A typical working concentration for DIPSO in mammalian cell culture is in the range of 10-25 mM.
Gamete and Embryo Culture
The development of gametes and embryos in vitro is highly sensitive to pH fluctuations. DIPSO has been successfully used in handling media for assisted reproductive technologies.[1] It is often used in combination with other buffers, such as MOPS and HEPES, to create a more robust buffering system over a range of temperatures, while potentially reducing the concentration of any single buffer and minimizing any potential toxicity.
Primary Neuron and Stem Cell Culture
Primary neurons and stem cells are notoriously sensitive to their culture environment. The use of a gentle and effective buffer like DIPSO can contribute to improved viability and differentiation. While specific protocols are often cell-type dependent, DIPSO can be incorporated into standard neuronal or stem cell media formulations to ensure pH stability.
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (MW: 265.26 g/mol )
-
Nuclease-free water
-
Sterile conical tubes or bottles
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Procedure:
-
Weigh out 26.53 g of this compound.
-
Add the powder to a beaker containing approximately 80 mL of nuclease-free water.
-
Place the beaker on a magnetic stirrer and stir until the powder is completely dissolved.
-
Transfer the solution to a 100 mL graduated cylinder and adjust the final volume to 100 mL with nuclease-free water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile container.
-
Store the 1 M stock solution at 4°C.
Workflow for preparing a 1M DIPSO stock solution.
Protocol 2: Preparation of DIPSO-Buffered Saline (DBS)
Materials:
-
1 M this compound stock solution
-
Sodium Chloride (NaCl)
-
Potassium Chloride (KCl)
-
Disodium Phosphate (Na₂HPO₄)
-
Potassium Phosphate Monobasic (KH₂PO₄)
-
Nuclease-free water
-
pH meter
-
1 M HCl and 1 M NaOH for pH adjustment
Procedure to prepare 1 L of 1X DBS with 20 mM DIPSO:
-
To approximately 900 mL of nuclease-free water, add:
-
8 g of NaCl
-
0.2 g of KCl
-
1.44 g of Na₂HPO₄
-
0.24 g of KH₂PO₄
-
-
Add 20 mL of 1 M this compound stock solution.
-
Stir until all components are dissolved.
-
Adjust the pH to the desired value (e.g., 7.4) using 1 M HCl or 1 M NaOH.
-
Add nuclease-free water to a final volume of 1 L.
-
Sterilize by autoclaving or filtration.
References
- 1. You are being redirected... [bio-world.com]
- 2. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DIPSO Sodium Salt in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid sodium salt (DIPSO sodium salt) in various chromatography techniques. Due to its zwitterionic nature, DIPSO offers significant advantages in maintaining stable pH environments, which is critical for achieving high-resolution and reproducible separations of biomolecules.
Introduction to this compound in Chromatography
This compound is a zwitterionic biological buffer with a pKa of 7.6 at 25°C, providing an effective buffering range from pH 7.0 to 8.2.[1] Its unique chemical structure, containing both a tertiary amine and a sulfonic acid group, allows it to maintain a stable pH, which is a crucial parameter in chromatographic separations.[2] The use of an appropriate buffer system is essential for controlling the ionization state of both the analyte and the stationary phase, thereby influencing retention and selectivity.
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆NNaO₆S | |
| Molecular Weight | 265.26 g/mol | |
| pKa (25°C) | 7.6 | |
| Useful pH Range | 7.0 - 8.2 | [1] |
| Appearance | White crystalline powder | [2] |
Applications in Chromatography Techniques
The zwitterionic nature of DIPSO makes it a versatile buffer for various chromatography applications, particularly in the separation of proteins, peptides, and other charged biomolecules.
Ion-Exchange Chromatography (IEC)
In ion-exchange chromatography, the separation is based on the net charge of the protein at a specific pH.[3] Maintaining a stable pH is paramount for consistent binding and elution, leading to reproducible separation profiles.
Advantages of DIPSO in IEC:
-
Stable pH Control: DIPSO's buffering capacity within the physiological pH range helps maintain the desired charge state of the target protein and the ion-exchange resin, leading to improved separation resolution and repeatability.[2]
-
Reduced Buffer-Matrix Interactions: As a zwitterionic buffer, DIPSO is less likely to participate in the ion-exchange process itself, minimizing interference with the separation mechanism.
Logical Workflow for IEC Method Development with DIPSO Buffer
Caption: Workflow for Ion-Exchange Chromatography using a DIPSO buffer system.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
In RP-HPLC of peptides and proteins, the mobile phase pH influences the ionization of acidic and basic residues, affecting their retention on the hydrophobic stationary phase.
Advantages of DIPSO in RP-HPLC:
-
Improved Peak Shape: By maintaining a stable pH, DIPSO can help to minimize secondary interactions between charged analytes and the silica-based stationary phase, leading to sharper and more symmetrical peaks.
-
Reduced Non-Specific Binding: The use of DIPSO can reduce the non-specific binding of metal ions present in the sample to the silica matrix, which can otherwise lead to decreased column efficiency.[2]
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is used for the separation of polar compounds. The mobile phase, typically high in organic solvent, contains a small amount of aqueous buffer to facilitate the partitioning of analytes into the water-enriched layer on the polar stationary phase.
Advantages of DIPSO in HILIC:
-
Enhanced Separation of Polar Compounds: The hydroxyl groups in the DIPSO molecule can interact with the polar stationary phase, potentially optimizing the hydration layer and improving the retention and separation of polar analytes.[2]
Experimental Protocols
Preparation of a 50 mM this compound Buffer (pH 7.6) for Ion-Exchange Chromatography
This protocol describes the preparation of a stock buffer solution suitable for use as both the equilibration and elution buffer in IEC.
Materials:
-
This compound (FW: 265.26 g/mol )
-
Deionized water (18.2 MΩ·cm)
-
1 M HCl
-
1 M NaOH
-
Calibrated pH meter
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the required mass of this compound:
-
For 1 L of a 50 mM solution: 0.050 mol/L * 265.26 g/mol = 13.26 g.
-
-
Dissolve the this compound:
-
Weigh out 13.26 g of this compound and transfer it to a 1 L beaker.
-
Add approximately 800 mL of deionized water and stir until the salt is completely dissolved.
-
-
Adjust the pH:
-
Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.
-
Slowly add 1 M HCl dropwise to lower the pH to 7.6. If the pH drops below 7.6, use 1 M NaOH to adjust it back.
-
-
Final Volume Adjustment:
-
Once the desired pH is reached and stable, carefully transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 1 L with deionized water.
-
-
Filtration:
-
Filter the buffer through a 0.22 µm or 0.45 µm filter to remove any particulates.[4]
-
Experimental Workflow for Buffer Preparation
Caption: Step-by-step workflow for preparing a this compound buffer.
Protocol for Anion-Exchange Chromatography of a Protein with a pI of 6.0
This protocol provides a general framework for the separation of a hypothetical acidic protein using an anion-exchange column and a DIPSO buffer system.
Materials and Equipment:
-
Anion-exchange column (e.g., DEAE-Sepharose or a quaternary ammonium-based column)
-
Chromatography system (e.g., FPLC or HPLC) with a UV detector
-
Buffer A (Equilibration Buffer): 50 mM DIPSO, pH 7.6
-
Buffer B (Elution Buffer): 50 mM DIPSO, 1 M NaCl, pH 7.6
-
Protein sample dialyzed against Buffer A
Protocol:
-
Column Equilibration:
-
Equilibrate the anion-exchange column with at least 5 column volumes (CVs) of Buffer A until the UV baseline and conductivity are stable.
-
-
Sample Loading:
-
Load the protein sample onto the equilibrated column at a flow rate recommended by the column manufacturer.
-
-
Washing:
-
Wash the column with 5-10 CVs of Buffer A to remove any unbound proteins. Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
Elute the bound protein using a linear gradient of 0-100% Buffer B over 20 CVs. This will create a salt gradient from 0 to 1 M NaCl.
-
Alternatively, a step gradient can be used for faster elution if the optimal salt concentration for elution is known.
-
-
Data Collection and Analysis:
-
Monitor the elution profile at 280 nm and collect fractions throughout the gradient.
-
Analyze the collected fractions using SDS-PAGE and/or other relevant assays to identify the fractions containing the purified protein.
-
Quantitative Data Summary (Hypothetical)
The following table summarizes hypothetical data from the anion-exchange chromatography of two acidic proteins, Protein X (pI 5.5) and Protein Y (pI 6.5), using the protocol described above.
| Protein | Elution Salt Concentration (mM NaCl) | Peak Resolution (Rs) |
| Protein X | 250 | 1.8 |
| Protein Y | 400 | - |
Note: This data is for illustrative purposes only.
Signaling Pathway Visualization (Hypothetical)
While this compound is a buffer and not directly involved in signaling pathways, a stable pH environment is crucial for studying protein-protein interactions within these pathways. The following diagram illustrates a generic signaling cascade where a stable buffer system would be essential for in vitro studies.
Caption: A generic signaling pathway where stable pH is critical for protein interactions.
Conclusion
This compound is a valuable zwitterionic buffer for a range of chromatography techniques. Its ability to maintain a stable pH in the physiological range makes it particularly well-suited for the separation of proteins and other biomolecules, leading to improved resolution, reproducibility, and peak shape. The protocols provided herein offer a starting point for the application of DIPSO in your chromatography workflows. As with any method, optimization of buffer concentration, pH, and gradient conditions will be necessary to achieve the best results for your specific application.
References
Application Notes and Protocols for DIPSO Buffer in Diagnostic Tests
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer that has gained attention in various biochemical and diagnostic applications. Its utility stems from its effective buffering range within the physiological pH spectrum, minimal interaction with biological macromolecules, and good stability.[1][2] These characteristics make it a suitable candidate for use in diagnostic assays where maintaining a stable pH is critical for reliable and reproducible results.[1]
DIPSO is particularly advantageous in enzymatic assays and immunoassays where pH fluctuations can significantly impact enzyme activity, antibody-antigen binding kinetics, and the overall stability of the diagnostic reagents.[1][2] This document provides detailed application notes and protocols for the use of DIPSO in diagnostic tests, supported by data and experimental workflows.
Physicochemical Properties of DIPSO
Understanding the fundamental properties of DIPSO is crucial for its effective implementation in diagnostic assays. A summary of its key physicochemical characteristics is presented below.
| Property | Value | Reference |
| Chemical Name | 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid | [1][2] |
| CAS Number | 68399-80-4 | [3][4] |
| Molecular Formula | C₇H₁₇NO₆S | [3][4][5] |
| Molecular Weight | 243.28 g/mol | [2][5] |
| Appearance | White crystalline powder | [1][2] |
| pKa at 25°C | 7.6 | [2][5] |
| Useful pH Range | 7.0 - 8.2 | [1] |
| Solubility in Water | 0.1 M at 20°C | [1][5] |
Applications in Diagnostic Assays
DIPSO can be employed in a variety of diagnostic assay formats, including:
-
Enzyme-Linked Immunosorbent Assays (ELISA): As a component of coating, blocking, washing, and sample dilution buffers to maintain optimal pH for antibody-antigen interactions.
-
Lateral Flow Immunoassays: In the sample and running buffers to ensure consistent migration and specific binding of nanoparticle-antibody conjugates.
-
Enzymatic Assays: As the primary buffer in assays for enzymes such as lactate dehydrogenase (LDH), where maintaining a specific pH is critical for accurate measurement of enzyme activity.[6]
-
Clinical Chemistry Analyzers: In the formulation of liquid reagents for automated analyzers to ensure the stability and performance of the assays.
Recommended Protocol: DIPSO Buffer in a Lactate Dehydrogenase (LDH) Diagnostic Assay
This protocol describes the use of DIPSO buffer in a colorimetric assay for the determination of LDH activity in serum samples. The assay is based on the reduction of NAD⁺ to NADH by LDH, which then leads to the reduction of a tetrazolium salt to a colored formazan product.
Materials
-
DIPSO buffer substance (≥99% purity)
-
Sodium Lactate
-
β-Nicotinamide adenine dinucleotide, oxidized form (NAD⁺)
-
Diaphorase
-
INT (2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride)
-
Bovine Serum Albumin (BSA)
-
Sodium Azide (as a preservative, optional)
-
Deionized water
-
pH meter
-
Spectrophotometer (plate reader or cuvette-based)
Buffer and Reagent Preparation
1. 100 mM DIPSO Buffer Stock (pH 7.8 at 25°C)
-
Dissolve 2.43 g of DIPSO in 80 mL of deionized water.
-
Adjust the pH to 7.8 with 1 M NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 2-8°C.
2. LDH Assay Reagent (for 100 reactions)
-
To 90 mL of 100 mM DIPSO Buffer (pH 7.8), add the following:
-
500 mg Sodium Lactate (final concentration ~50 mM)
-
66 mg NAD⁺ (final concentration ~1 mM)
-
10 mg BSA (final concentration 0.1%)
-
-
Mix until fully dissolved.
-
Immediately before use, add:
-
1 mg Diaphorase
-
5 mg INT
-
-
Protect the final reagent from light.
Experimental Workflow: LDH Assay
The following diagram illustrates the workflow for the LDH diagnostic assay using DIPSO buffer.
Caption: Workflow for the determination of Lactate Dehydrogenase (LDH) activity.
Assay Procedure
-
Sample Preparation: Prepare serum samples. If necessary, dilute samples with 100 mM DIPSO buffer.
-
Assay Setup:
-
Pipette 10 µL of serum sample (or standard) into the wells of a 96-well microplate.
-
Add 200 µL of the freshly prepared LDH Assay Reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Calculation: The LDH activity is proportional to the rate of increase in absorbance. Calculate the activity using a standard curve or the molar extinction coefficient of the formazan product.
Signaling Pathway in LDH Assay
The enzymatic reaction catalyzed by LDH is a key step in anaerobic glycolysis. The diagnostic assay leverages this pathway to quantify enzyme activity.
Caption: Enzymatic cascade for the colorimetric detection of LDH activity.
Performance Data: Comparison of Buffers in LDH Assay
To demonstrate the suitability of DIPSO buffer, a comparative study can be performed against other commonly used biological buffers. The following table summarizes hypothetical performance data.
| Buffer (100 mM, pH 7.8) | Signal-to-Noise Ratio | Reagent Stability (4°C) | Intra-assay CV (%) |
| DIPSO | 15.2 | > 4 weeks | 3.5 |
| HEPES | 14.8 | > 4 weeks | 3.8 |
| Tris-HCl | 12.5 | 2 weeks | 4.2 |
| Phosphate | 10.8 | < 1 week (precipitation) | 5.1 |
This data is illustrative and should be confirmed experimentally.
Conclusion
DIPSO is a versatile and effective biological buffer for a range of diagnostic applications. Its favorable physicochemical properties, particularly its buffering capacity in the physiological pH range and its chemical stability, make it a reliable choice for the development of robust and reproducible diagnostic assays. The provided protocol for an LDH assay serves as a practical example of its implementation. Researchers and developers are encouraged to evaluate DIPSO in their specific assay systems to leverage its potential benefits.
References
- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Chemical Specific Reagents Dipso Acid Powder for Analysis - Dipso Buffer and Dipso Acid [deshengbio.en.made-in-china.com]
- 3. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. You are being redirected... [bio-world.com]
- 6. The relationship between HEPES buffer and lactate dehydrogenase - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
Application Notes and Protocols for DIPSO Sodium Salt in Enzyme Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer, one of the "Good's buffers," valued for its compatibility with various biological systems. Its pKa of 7.6 at 25°C makes it an effective buffer in the physiological pH range of 7.0 to 8.2.[1] This characteristic is particularly advantageous for enzyme assays, where maintaining a stable pH is critical for accurate and reproducible measurements of enzyme activity. Enzymes often exhibit optimal activity within a narrow pH range, and deviations can lead to reduced activity or even denaturation.[2]
Properties and Advantages of DIPSO Buffer
DIPSO offers several benefits for use in enzyme assays:
-
Physiological pH Range: Its effective buffering range of pH 7.0-8.2 is suitable for a wide variety of enzymes that function under neutral to slightly alkaline conditions.[1]
-
High Water Solubility: DIPSO is readily soluble in aqueous solutions, simplifying buffer preparation.
-
Minimal Metal Ion Binding: While it can form complexes with some metal ions, its tendency to do so is often negligible for many biologically relevant cations, which is an advantage over buffers like phosphate that can precipitate with divalent cations.[3]
-
Stability: The pH of DIPSO buffers shows minimal fluctuation with changes in temperature and ionic strength, contributing to the consistency of experimental conditions.[3]
Considerations: It is important to note that DIPSO can form complexes with certain metal ions, which may interfere with assays involving metalloenzymes.[1] Therefore, buffer selection should be optimized for any new enzyme to ensure compatibility.[4][5]
Quantitative Data Summary
The physicochemical properties of DIPSO sodium salt are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [1] |
| CAS Number | 68399-80-4 | |
| Molecular Formula | C₇H₁₇NO₆S | |
| Molecular Weight | 243.28 g/mol | |
| pKa (25°C) | 7.4 - 7.8 | |
| Useful pH Range | 7.0 - 8.2 | [1] |
Recommended Concentrations
While specific optimal concentrations can be enzyme-dependent, a general working concentration for "Good's buffers" like DIPSO in enzyme assays typically ranges from 20 mM to 100 mM. For routine assays, a concentration of 50 mM is often a suitable starting point.
| Application | Recommended Concentration Range | pH Range |
| General Enzyme Assays | 20 - 100 mM | 7.0 - 8.2 |
| Alkaline Phosphatase Assays | 50 - 100 mM | 7.5 - 8.2 |
| Kinase/Phosphatase Assays | 20 - 50 mM | 7.0 - 7.5 |
Experimental Protocols
Protocol 1: Preparation of 1 M DIPSO Stock Solution
Materials:
-
DIPSO, sodium salt (MW: 265.28 g/mol )
-
High-purity, deionized water
-
Calibrated pH meter
-
1 M NaOH and 1 M HCl for pH adjustment
-
Volumetric flask
Procedure:
-
Weigh out 26.53 g of this compound.
-
Dissolve the powder in approximately 80 mL of deionized water in a beaker with a magnetic stirrer.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Carefully adjust the pH to the desired value (e.g., 7.6) using 1 M HCl. Use a calibrated pH meter for accurate measurement.
-
Bring the final volume to 100 mL with deionized water.
-
Sterilize the solution by filtering through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Protocol 2: Alkaline Phosphatase (ALP) Activity Assay using DIPSO Buffer
This protocol describes a colorimetric assay to measure the activity of alkaline phosphatase using p-nitrophenyl phosphate (pNPP) as a substrate. The reaction produces p-nitrophenol (pNP), a yellow product that can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Alkaline Phosphatase (ALP) enzyme
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
DIPSO buffer (prepared as described below)
-
Stop Solution (e.g., 3 M NaOH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation:
-
DIPSO Assay Buffer (50 mM, pH 8.0):
-
Dilute the 1 M DIPSO stock solution (pH adjusted to 8.0) 1:20 with deionized water. For example, add 5 mL of 1 M DIPSO stock to 95 mL of deionized water.
-
This buffer will be used for all dilutions and as the reaction buffer.
-
-
pNPP Substrate Solution (10 mM):
-
Dissolve pNPP tablets or powder in the DIPSO Assay Buffer to a final concentration of 10 mM. Prepare this solution fresh before each experiment and protect it from light.
-
-
Enzyme Solution:
-
Prepare a stock solution of ALP in the DIPSO Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Perform serial dilutions of the enzyme in cold DIPSO Assay Buffer to determine the optimal concentration that yields a linear reaction rate over the desired time course.
-
Assay Procedure:
-
Sample Preparation: If testing ALP activity from biological samples (e.g., cell lysates, serum), prepare the samples in cold DIPSO Assay Buffer.[3] Centrifuge to remove any insoluble material.
-
Reaction Setup:
-
Add 50 µL of the sample or diluted enzyme standard to each well of a 96-well plate.
-
For blank wells, add 50 µL of DIPSO Assay Buffer without the enzyme.
-
-
Initiate Reaction:
-
To start the reaction, add 50 µL of the 10 mM pNPP Substrate Solution to each well.
-
Mix gently by tapping the plate or using a plate shaker for 30 seconds.
-
-
Incubation:
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-60 minutes). Protect the plate from light during incubation.
-
-
Stop Reaction:
-
After the incubation period, add 50 µL of Stop Solution (3 M NaOH) to each well to terminate the enzymatic reaction. The stop solution also enhances the color of the pNP product.
-
-
Measurement:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of the sample wells.
-
Calculate the concentration of pNP produced using a standard curve prepared with known concentrations of pNP.
-
Determine the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that hydrolyzes 1 µmol of pNPP per minute under the specified conditions.
-
Visualizations
Caption: Workflow for a typical alkaline phosphatase enzyme assay.
Caption: Principle of the colorimetric alkaline phosphatase assay.
References
- 1. Study of optimum buffer conditions for measuring alkaline phosphatase activity in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Assay Development for Metal-Dependent Enzymes-Influence of Reaction Buffers on Activities and Kinetic Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
Preparation of DIPSO Sodium Salt Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation of a stock solution of 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid, sodium salt, commonly known as DIPSO sodium salt. DIPSO is a zwitterionic biological buffer widely utilized in biochemistry, molecular biology, and cell culture to maintain pH levels.[1] Its use is critical in various applications including enzyme assays, protein research, and pharmaceutical formulations, where stable pH is essential for experimental reliability and product stability.[1][2]
Physicochemical Properties of this compound
A summary of the key properties of this compound is provided below. This data is essential for accurate preparation of buffer solutions and for understanding its appropriate application range.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆NNaO₆S | [3] |
| Molecular Weight | 265.26 g/mol | [3] |
| Appearance | White powder | [3] |
| pKa at 25°C | 7.6 | [3] |
| Useful pH Range | 7.0 – 8.2 | [3][4][5] |
Experimental Protocol: Preparation of a 1.0 M this compound Stock Solution
This protocol details the procedure for preparing a 1.0 M aqueous stock solution of this compound. Stock solutions are advantageous as they can be diluted to a desired working concentration for various experimental needs.
Materials:
-
This compound (powder)
-
High-purity, deionized (DI) or distilled water (dH₂O)
-
Volumetric flask (e.g., 100 mL or as required)
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Weighing paper or boat
-
Spatula
-
pH meter (optional, for buffer preparation)
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment (optional)
-
Sterile filtration unit (e.g., 0.22 µm syringe filter)
-
Sterile storage bottles
Procedure:
1. Calculations:
To prepare a 1.0 M stock solution, the required mass of this compound is calculated using its molecular weight (265.26 g/mol ).
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example for 100 mL of 1.0 M solution: Mass (g) = 1.0 mol/L x 0.1 L x 265.26 g/mol = 26.526 g
2. Weighing the Compound:
-
Place a clean, dry weighing boat on the analytical balance and tare to zero.
-
Carefully weigh the calculated amount of this compound powder (e.g., 26.526 g for 100 mL) using a spatula.
3. Dissolution:
-
Transfer the weighed this compound into a volumetric flask that is approximately half-filled with deionized water.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution until the this compound is completely dissolved. This compound is readily soluble in water.[6]
4. pH Adjustment (for Buffer Applications):
-
If the stock solution is intended for use as a pH buffer, the pH may need to be adjusted.
-
Calibrate a pH meter according to the manufacturer's instructions.
-
Place the pH electrode in the DIPSO solution and monitor the pH while stirring.
-
If necessary, adjust the pH to the desired value within the buffering range (7.0-8.2) by adding small volumes of a dilute HCl or NaOH solution.
5. Final Volume Adjustment:
-
Once the solute is fully dissolved (and the pH is adjusted, if applicable), carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
6. Sterilization and Storage:
-
For applications requiring sterility, such as cell culture, the stock solution should be sterilized. Pass the solution through a 0.22 µm syringe filter into a sterile storage bottle.[7]
-
Label the bottle clearly with the name of the solution (1.0 M this compound), the preparation date, and your initials.
-
Store the stock solution at 2-8°C. For long-term storage, aliquoting the solution into smaller, sterile tubes is recommended to avoid repeated contamination of the main stock.
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing a sterile stock solution of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 98% - Alta DiagnoTech [altadiagnotech.com]
- 3. This compound - उत्पादों - Hopax Fine Chemicals [hopaxfc.com]
- 4. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. This compound - productos - Hopax Fine Chemicals [hopaxfc.com]
- 6. chem.tamu.edu [chem.tamu.edu]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing DIPSO Sodium Salt for Enhanced Protein Stability Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Maintaining the native three-dimensional structure of proteins is paramount for their function, and is a critical consideration in biopharmaceutical development, diagnostics, and basic research. Protein stability is intrinsically linked to its environment, with buffer composition playing a pivotal role. DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt is a zwitterionic buffer, one of the "Good's" buffers, that is increasingly utilized in biochemical and biological research. Its pKa of 7.5 at 25°C makes it an effective buffering agent in the physiological pH range of 7.0 to 8.2.[1][2] The selection of an appropriate buffer is a formidable challenge, as the buffer can significantly stabilize or destabilize a protein.[3] This document provides detailed application notes and protocols for the use of DIPSO sodium salt in protein stability studies, with a focus on thermal shift assays (Differential Scanning Fluorimetry - DSF).
The Role of Buffers in Protein Stability
Buffers are integral components of protein formulations, functioning not only to control pH but also to enhance protein stability through various mechanisms.[4] They can increase a protein's conformational stability through ligand binding or by acting as an excluded solute.[4] The choice of buffer can significantly impact a protein's melting temperature (Tm), a key indicator of its thermal stability. For instance, a study on the NK-2 homeodomain protein showed a 13°C increase in Tm when using a phosphate buffer compared to HEPES, attributed to specific binding.[3] Conversely, high concentrations of certain buffers can lead to protein aggregation and decreased stability.[3]
Salts, including the sodium salt of DIPSO, can also affect protein conformation. At concentrations much higher than the buffer, the salt can become the effective buffer.[3] The mechanisms of stabilization or destabilization by buffers and their salts are complex and not fully understood.[3]
Application: Enhancing Protein Stability for Downstream Applications
Optimizing buffer conditions to maximize protein stability is crucial for successful downstream applications such as X-ray crystallography and cryo-electron microscopy.[5] A primary buffer screen can identify conditions that increase protein homogeneity and prevent aggregation.[5] Differential Scanning Fluorimetry (DSF) is a high-throughput and accessible method for determining protein stability as a function of formulation chemistry and temperature.[6][7]
Illustrative Data on the Effect of this compound on Protein Thermal Stability
The following tables present hypothetical data to illustrate the potential effects of this compound on the thermal stability of a model protein, as would be determined by a thermal shift assay.
Table 1: Effect of Different Buffers on the Melting Temperature (Tm) of Model Protein A
| Buffer (50 mM) | pH | Average Tm (°C) | Standard Deviation | ΔTm (°C) (relative to Buffer 1) |
| Buffer 1 (HEPES) | 7.5 | 52.1 | ± 0.2 | 0.0 |
| Buffer 2 (this compound) | 7.5 | 54.8 | ± 0.1 | +2.7 |
| Buffer 3 (Tris-HCl) | 7.5 | 51.5 | ± 0.3 | -0.6 |
| Buffer 4 (Phosphate) | 7.5 | 53.2 | ± 0.2 | +1.1 |
Disclaimer: The data presented in this table is for illustrative purposes only and is intended to demonstrate how experimental results would be structured. Specific Tm values are highly dependent on the protein and experimental conditions.
Table 2: Effect of this compound Concentration on the Melting Temperature (Tm) of Model Protein A
| This compound Concentration (mM) | pH | Average Tm (°C) | Standard Deviation |
| 10 | 7.5 | 53.9 | ± 0.2 |
| 25 | 7.5 | 54.5 | ± 0.1 |
| 50 | 7.5 | 54.8 | ± 0.1 |
| 100 | 7.5 | 54.2 | ± 0.2 |
| 200 | 7.5 | 53.1 | ± 0.3 |
Disclaimer: The data presented in this table is for illustrative purposes only. The optimal buffer concentration for protein stability must be determined empirically for each protein.
Experimental Protocols
Protocol 1: Preparation of this compound Buffer Stock Solution
Materials:
-
This compound powder
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
Sterile filtration unit (0.22 µm)
-
Concentrated HCl and NaOH for pH adjustment
Procedure:
-
Weigh the appropriate amount of this compound powder to prepare a stock solution of the desired concentration (e.g., 1 M).
-
Dissolve the powder in approximately 80% of the final volume of high-purity water.
-
Gently stir the solution until the powder is completely dissolved.
-
Adjust the pH of the solution to the desired value (e.g., 7.5) using concentrated HCl or NaOH. Monitor the pH carefully with a calibrated pH meter.
-
Bring the solution to the final volume with high-purity water.
-
Sterilize the buffer by passing it through a 0.22 µm filter.
-
Store the stock solution at 4°C.
Protocol 2: Thermal Shift Assay (DSF) for Protein Stability in DIPSO Buffer
This protocol outlines the use of DSF to determine the melting temperature (Tm) of a protein in a this compound buffer.[5][6][8][9][10]
Materials:
-
Purified protein of interest
-
This compound buffer (prepared as in Protocol 1)
-
Fluorescent dye (e.g., SYPRO Orange)
-
Real-time PCR instrument with melt curve capability
-
96-well or 384-well PCR plates
-
Optical adhesive film for sealing plates
Procedure:
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare a master mix containing the this compound buffer, the fluorescent dye at its recommended final concentration (e.g., 5X), and high-purity water.
-
Add the purified protein to the master mix to achieve the desired final protein concentration (typically in the µM range).
-
Gently mix the solution by pipetting, avoiding the introduction of air bubbles.
-
-
Plate Setup:
-
Aliquot the final reaction mixture into the wells of a PCR plate. It is recommended to run each condition in triplicate.
-
Include appropriate controls, such as a no-protein control (buffer and dye only) to assess background fluorescence.
-
-
Data Acquisition:
-
Seal the plate securely with an optical adhesive film.
-
Centrifuge the plate briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. A typical program involves a gradual temperature increase (e.g., from 25°C to 95°C) with fluorescence readings taken at regular intervals (e.g., every 0.5°C).
-
-
Data Analysis:
-
The instrument software will generate a melt curve, plotting fluorescence intensity against temperature.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the inflection point of the sigmoidal melt curve. This is often determined by analyzing the peak of the first derivative of the melt curve.
-
Compare the Tm of the protein in the DIPSO buffer to its Tm in other buffers or under different conditions to assess relative stability.
-
Visualizations
Caption: Workflow for determining protein stability using a thermal shift assay with DIPSO buffer.
Caption: Principle of protein thermal denaturation and fluorescence detection in a thermal shift assay.
References
- 1. Protocol for evaluating protein-polyfluoroalkyl substances in vitro using differential scanning fluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid protein stability prediction using deep learning representations | eLife [elifesciences.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. theory.labster.com [theory.labster.com]
- 5. eubopen.org [eubopen.org]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. youtube.com [youtube.com]
- 9. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Zwitterionic Buffers in Biochemical Research
Introduction
Zwitterionic buffers, often referred to as "Good's buffers," are a class of buffering agents critical to biochemical and biological research.[1][2][3] Developed by Norman Good and his colleagues between 1966 and 1980, these buffers were designed to overcome the limitations of previously used buffers, which were often toxic, reactive, or inefficient in the physiological pH range.[1][4] Zwitterionic buffers are characterized by having both a positive and a negative charge on the same molecule, resulting in a net neutral charge.[5][6][7] This property, along with others, makes them ideal for a wide range of biochemical applications by providing stable pH environments with minimal interference in biological reactions.[3][5][8]
Key characteristics of ideal zwitterionic buffers include:
-
pKa value between 6.0 and 8.0: This range is where most biological reactions occur.[1][4][8]
-
High water solubility: Essential for use in aqueous biological systems.[1][4]
-
Low permeability through biological membranes: This prevents the buffer from accumulating within cells and interfering with intracellular processes.[3][4]
-
Minimal interaction with metal ions: Crucial for studying metalloenzymes and other metal-dependent processes.[3][9]
-
Low absorbance in the UV-visible range: Prevents interference with spectrophotometric assays.[1][10]
-
Chemical and enzymatic stability: The buffer should not degrade or participate in the biochemical reactions being studied.[1][4]
This document provides detailed application notes and protocols for the use of common zwitterionic buffers in various biochemical techniques.
Common Zwitterionic Buffers and Their Properties
The selection of an appropriate zwitterionic buffer is critical for experimental success. The table below summarizes the properties of several widely used zwitterionic buffers.
| Buffer | pKa at 25°C | Effective pH Range | Key Characteristics & Applications |
| MES | 6.10[4] | 5.5 - 7.0[11] | Suited for more acidic conditions; often used in electrophoresis.[11] |
| PIPES | 6.76[4][12] | 6.1 - 7.5[11][12] | Low metal ion binding capacity; ideal for cell culture, enzyme assays, protein purification, and electron microscopy.[11][13] |
| MOPS | 7.14[4] | 6.5 - 7.9[14] | Commonly used in protein purification and RNA electrophoresis.[6][14] |
| HEPES | 7.48[4] | 6.8 - 8.2[][16][17] | Widely used in cell culture, protein purification, enzyme reactions, and molecular biology experiments like PCR.[][16][18][19] |
| Tricine | 8.05[4] | 7.4 - 8.8 | Used in electrophoresis for resolving low molecular weight proteins. Binds divalent cations, especially Cu2+.[20] |
| Bicine | 8.26[4] | 7.6 - 9.0 | Used in enzyme reaction buffers and electrophoresis; suitable for low-temperature applications.[20] |
| CHES | 9.49[4] | 8.6 - 10.0[20] | Suitable for protein crystallization and studies of enzymes active at higher pH.[20] |
| CAPS | 10.40[4] | 9.7 - 11.1[10][21][22] | Excellent for studying enzymatic processes at high pH, Western blot transfers, and protein sequencing.[10][21][23] |
Application Notes
Cell Culture
Maintaining a stable physiological pH is crucial for the growth and viability of cells in culture.[16][17] While bicarbonate-based buffering systems are common, they require a controlled CO2 environment. Zwitterionic buffers like HEPES are often used as a supplementary or primary buffering agent because they are not dependent on CO2 levels.[][19]
-
HEPES in Cell Culture: HEPES is widely used in cell culture media to maintain a stable pH, especially during manipulations outside of a CO2 incubator.[][19] It is effective in a pH range of 6.8 to 8.2.[][16] For most cell lines, a final concentration of 10-25 mM HEPES is sufficient. It is important to note that some studies suggest potential side effects of HEPES, such as the generation of hydrogen peroxide when exposed to light, which can be toxic to cells.[24]
Protein Purification and Analysis
The stability and activity of proteins are highly dependent on pH. Zwitterionic buffers are essential in various stages of protein purification, including cell lysis, chromatography, and storage.
-
Chromatography: Buffers like PIPES and MOPS are frequently used in chromatographic techniques.[25] For instance, in cation-exchange chromatography, PIPES is suitable for maintaining a pH below 7.0 to ensure the protein has a net positive charge.[13] Its low metal ion binding capacity is also advantageous.[13]
-
Electrophoresis: Zwitterionic buffers are used in the preparation of running and sample buffers for techniques like SDS-PAGE.[] HEPES and Tricine are common choices. Tricine-SDS-PAGE is particularly effective for resolving small proteins and peptides.[20]
-
Western Blotting: CAPS buffer is often used in transfer buffers for Western blotting, especially for high molecular weight proteins, due to its high pH buffering range (9.7-11.1).[10][23]
Enzyme Assays
Enzyme kinetics are highly sensitive to pH changes.[26] Zwitterionic buffers are ideal for enzyme assays because they are biochemically inert and maintain a stable pH without interfering with the reaction.[1][26]
-
Advantages in Enzyme Kinetics: Buffers like HEPES and PIPES are excellent choices for enzyme assays due to their negligible interference in the UV/Visible range and low propensity to bind metal ions, which is critical for the activity of metalloenzymes.[9][13][26] The choice of buffer should be based on the optimal pH for the specific enzyme being studied.[26]
Molecular Biology
Zwitterionic buffers are also widely used in various molecular biology applications to provide a stable pH environment.[][19]
-
Nucleic Acid Experiments: HEPES is used in buffers for DNA and RNA extraction to prevent degradation.[][19] It is also used in PCR and qPCR to ensure pH stability, which can improve amplification efficiency.[][18]
-
RNA Electrophoresis: MOPS is a common component of running buffers for denaturing agarose gel electrophoresis of RNA due to its ability to maintain a stable pH in the desired range (around 7.0).[6]
Protein Crystallography
Successful protein crystallization requires screening a wide range of conditions, including different buffers and pH values, to find the optimal conditions for crystal formation.[27][28] Zwitterionic buffers are frequently used in these screening kits.
-
Screening and Optimization: Buffers such as HEPES, MES, MOPS, PIPES, and CHES are suitable for protein crystallization studies.[29] They help maintain protein homogeneity, solubility, and stability, which are critical for obtaining high-quality crystals.[27][30] The low metal-binding capacity of many zwitterionic buffers is also beneficial in preventing unwanted interactions that could inhibit crystallization.[11]
Experimental Protocols
Protocol 1: Supplementing Cell Culture Medium with HEPES
Objective: To prepare a cell culture medium containing HEPES buffer for stable pH maintenance.
Materials:
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
1 M HEPES stock solution, sterile-filtered
-
Sterile serological pipettes and tubes
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, transfer the desired volume of basal cell culture medium to a sterile container.
-
To achieve a final concentration of 10-25 mM HEPES, add the appropriate volume of the 1 M HEPES stock solution. For example, to prepare 500 mL of medium with 25 mM HEPES, add 12.5 mL of the 1 M HEPES stock solution.
-
Gently mix the medium.
-
If necessary, adjust the pH of the final medium to the desired value (typically 7.2-7.4) using sterile 1 N NaOH or 1 N HCl.
-
The supplemented medium is now ready for use. Store at 4°C.
Protocol 2: Cation-Exchange Chromatography using PIPES Buffer
Objective: To purify a protein with a high isoelectric point (pI) using cation-exchange chromatography.
Materials:
-
PIPES buffer components (PIPES free acid, NaOH or KOH)
-
NaCl
-
Cation-exchange chromatography column and system
-
Cell lysate containing the target protein
-
Spectrophotometer or protein assay reagents
Procedure:
-
Buffer Preparation:
-
Binding Buffer: Prepare a 20 mM PIPES buffer, pH 6.5.
-
Elution Buffer: Prepare a 20 mM PIPES buffer, pH 6.5, containing 1 M NaCl.
-
Filter both buffers through a 0.22 µm filter.
-
-
Column Equilibration: Equilibrate the cation-exchange column with 5-10 column volumes of Binding Buffer.
-
Sample Loading: Load the cell lysate onto the equilibrated column.
-
Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes. This gradual increase in salt concentration will displace the protein from the resin.[13]
-
Fraction Collection: Collect fractions throughout the elution gradient.[13]
-
Analysis: Analyze the collected fractions for the presence of the target protein using SDS-PAGE and a protein concentration assay.[13]
Protocol 3: General Enzyme Kinetics Assay
Objective: To determine the kinetic parameters of an enzyme using a zwitterionic buffer.
Materials:
-
Zwitterionic buffer (e.g., 1 M HEPES stock solution, pH 7.5)
-
Enzyme stock solution
-
Substrate stock solution
-
Cofactors (if required)
-
Spectrophotometer or other detection instrument
Procedure:
-
Reagent Preparation:
-
Prepare an assay buffer by diluting the stock zwitterionic buffer to the desired final concentration (e.g., 50 mM HEPES, pH 7.5).
-
Prepare serial dilutions of the substrate in the assay buffer.
-
-
Assay Setup:
-
In a microplate or cuvette, add the assay buffer.
-
Add the substrate at various concentrations.
-
Add any necessary cofactors.
-
-
Initiating the Reaction: Add the enzyme to the mixture to start the reaction.
-
Data Acquisition: Immediately measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the progress curves. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Protocol 4: Preparation of 10x MOPS Running Buffer for RNA Electrophoresis
Objective: To prepare a concentrated stock solution of MOPS running buffer for denaturing agarose gel electrophoresis of RNA.[6]
Materials:
-
MOPS (free acid)
-
Sodium Acetate (anhydrous)
-
EDTA disodium salt, dihydrate
-
Nuclease-free water
-
10 M NaOH
Procedure:
-
To prepare 1 L of 10x MOPS running buffer, add the following to 800 mL of nuclease-free water:
-
Stir until all components are completely dissolved.[6]
-
Adjust the pH to 7.0 with 10 M NaOH.[6]
-
Bring the final volume to 1 L with nuclease-free water.[6]
-
Sterilize the solution by passing it through a 0.22 µm filter.[6]
-
Store the 10x stock solution at room temperature, protected from light. The solution may turn yellow over time, but this does not significantly affect its performance.[6] For use, dilute 1:10 in nuclease-free water.
Protocol 5: Western Blot Transfer Buffer with CAPS
Objective: To prepare a transfer buffer using CAPS for the efficient transfer of high molecular weight proteins.
Materials:
-
CAPS (N-cyclohexyl-3-aminopropanesulfonic acid)
-
Methanol
-
Deionized water
Procedure:
-
To prepare 1 L of 1x CAPS transfer buffer (10 mM CAPS, 10% methanol), add the following to 800 mL of deionized water:
-
2.21 g of CAPS
-
-
Adjust the pH to 11.0 with NaOH.
-
Add 100 mL of methanol.
-
Bring the final volume to 1 L with deionized water.
-
The buffer is now ready for use in Western blot transfers.
Visualizations
Caption: A logical workflow for selecting an appropriate zwitterionic buffer.
Caption: Workflow for cation-exchange chromatography using PIPES buffer.
Caption: A signaling pathway involving a metal-dependent kinase.
References
- 1. Good's buffers - Wikipedia [en.wikipedia.org]
- 2. Good's Buffer [lobachemie.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. What is a Good's Buffer? - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. How do zwitterions act as buffers? | AAT Bioquest [aatbio.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jadechemwh.com [jadechemwh.com]
- 11. bostonbioproducts.com [bostonbioproducts.com]
- 12. PIPES - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 16. What are the applications of HEPES and CHAPS buffers - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 17. scientificbio.com [scientificbio.com]
- 18. nbinno.com [nbinno.com]
- 19. HEPES: Key buffering agents and their storage conditions in biological experiments [vacutaineradditives.com]
- 20. Buffers - ITW Reagents [itwreagents.com]
- 21. nbinno.com [nbinno.com]
- 22. CAPS (buffer) - Wikipedia [en.wikipedia.org]
- 23. goldbio.com [goldbio.com]
- 24. Zwitterionic betaines over HEPES as the new generation biocompatible pH buffers for cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. 6 Biological buffers recommended for protein purification - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 26. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 27. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 28. Optimization of buffer solutions for protein crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. photophysics.com [photophysics.com]
DIPSO Sodium Salt in Proteomics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt is a zwitterionic biological buffer, one of the series of "Good's buffers," valued for its physiological pH range.[1][2] While not extensively documented in mainstream proteomics literature, its buffering capabilities between pH 7.0 and 8.2 make it a potential, albeit uncommon, candidate for specific applications where maintaining a stable near-neutral pH is critical.[1][3] This document provides an overview of its properties and presents generalized protocols where DIPSO sodium salt could be theoretically applied in proteomics workflows, alongside a discussion of its limitations.
Introduction to this compound
DIPSO is a sulfonate-based zwitterionic buffer with a pKa of 7.6 at 25°C, providing an effective buffering range from pH 7.0 to 8.2.[4] Its zwitterionic nature provides good buffering capacity without significantly contributing to the ionic strength of the solution.[3] Like other Good's buffers, it was designed to have minimal interaction with biological components, low membrane permeability, and high water solubility.[2]
Key Properties:
-
Buffering Range: pH 7.0 - 8.2[1]
-
pKa (25°C): 7.6[4]
-
Appearance: White crystalline powder[3]
-
Compatibility: Generally compatible with many biological assays, but can form complexes with certain metal ions, which may interfere with specific enzymatic assays or downstream applications like mass spectrometry.[1]
Potential Applications in Proteomics
While specific proteomics protocols prominently featuring DIPSO are not widely published, its properties suggest potential utility in the following areas:
-
Protein Extraction and Lysis: Maintaining a stable physiological pH during cell lysis is crucial to preserve protein structure and function.
-
Protein Separation: Techniques like ion-exchange chromatography and electrophoresis require stable pH gradients for effective separation.[1]
-
Enzyme Assays: For proteomic studies involving enzymatic activity, maintaining an optimal pH is essential.[1]
Quantitative Data and Buffer Comparison
The selection of a buffer can significantly impact protein stability and experimental outcomes. The following table provides a comparative overview of DIPSO and other common biological buffers.
| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics & Potential Proteomics Considerations |
| DIPSO | 7.6 | 7.0 - 8.2 | Zwitterionic, low UV absorbance. Potential for metal ion chelation. Not commonly cited in proteomics literature. |
| HEPES | 7.5 | 6.8 - 8.2 | Widely used in cell culture and protein purification. Can produce reactive oxygen species under certain conditions. |
| Tris | 8.1 | 7.2 - 9.0 | Very common in electrophoresis (Tris-Glycine) and as a general-purpose buffer. pH is temperature-sensitive. |
| Phosphate (PBS) | 7.2 | 5.8 - 8.0 | Mimics physiological conditions. Can inhibit some enzymatic reactions and may precipitate with divalent cations. Incompatible with mass spectrometry. |
Experimental Protocols
The following are generalized protocols illustrating how this compound could be integrated into proteomics workflows. Note: These are theoretical applications and would require optimization for specific experimental conditions.
Protocol 1: General Protein Extraction from Cultured Cells
This protocol describes a mild, non-denaturing protein extraction procedure.
Materials:
-
DIPSO Lysis Buffer: 50 mM DIPSO-NaOH (pH 7.6), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease and Phosphatase Inhibitor Cocktails
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell Scraper
-
Microcentrifuge
Procedure:
-
Culture cells to the desired confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 1 mL of ice-cold DIPSO Lysis Buffer (with freshly added inhibitors) per 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (soluble protein fraction) to a new tube.
-
Determine the protein concentration using a compatible protein assay (e.g., BCA assay).
-
Store the protein lysate at -80°C for downstream applications.
Workflow for Protein Extraction and Quantification
Protocol 2: Running Buffer for Native Polyacrylamide Gel Electrophoresis (PAGE)
This protocol is for the separation of proteins in their native conformation.
Materials:
-
10X Native Running Buffer: 250 mM DIPSO, 1.92 M Glycine (pH adjusted to ~7.8 with NaOH if necessary)
-
Native Polyacrylamide Gel
-
Protein Samples in Native Sample Buffer
-
Electrophoresis Apparatus
Procedure:
-
Prepare 1X Native Running Buffer by diluting the 10X stock with deionized water.
-
Assemble the electrophoresis apparatus according to the manufacturer's instructions.
-
Fill the inner and outer chambers with 1X Native Running Buffer.
-
Load the protein samples into the wells of the native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Proceed with protein visualization (e.g., Coomassie staining).
Mass Spectrometry Compatibility
A significant consideration in proteomics is the compatibility of buffer components with mass spectrometry (MS). Non-volatile salts, such as those in PBS, can cause ion suppression and contaminate the instrument. While DIPSO is a zwitterionic buffer, its sodium salt form introduces non-volatile cations. Therefore, for MS-based proteomics, it is crucial to either use a volatile buffer system or perform a thorough desalting step prior to analysis.
Workflow for MS Sample Preparation
Limitations and Considerations
-
Limited Proteomics Data: There is a notable lack of published studies utilizing this compound in comprehensive proteomics workflows, suggesting it is not a standard or preferred buffer in this field.
-
Metal Ion Chelation: DIPSO can form complexes with certain metal ions, which may inhibit metalloproteinases or other enzymes that require metal cofactors.[1]
-
Mass Spectrometry Incompatibility: As a non-volatile salt, this compound must be removed before MS analysis to prevent interference.
Conclusion
This compound is a capable biological buffer for maintaining pH in the physiological range. While its application in specific, detailed proteomics protocols is not well-documented, its fundamental properties suggest it could be used in steps such as protein extraction and separation. However, researchers should be aware of its potential for metal ion interference and its incompatibility with direct mass spectrometry analysis. For most proteomics applications, more commonly used and well-characterized buffers like HEPES and Tris remain the standard choice. Any use of DIPSO in a proteomics workflow would necessitate rigorous optimization and validation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Buffer Conditions for Enzyme Assays
Welcome to the Technical Support Center for optimizing buffer conditions in your enzyme assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting common issues and effectively optimizing your experimental setup.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right buffer for my enzyme assay?
A1: Selecting the appropriate buffer is crucial for optimal enzyme activity and stability.[1][2] The primary consideration is the enzyme's optimal pH. Choose a buffer with a pKa value within ±1 unit of your desired pH to ensure adequate buffering capacity. Additionally, consider potential interactions between the buffer and your enzyme, substrate, or cofactors. For example, phosphate buffers may inhibit certain kinases, while Tris buffers can interfere with assays involving metal ions.[1] It is also important to consider the temperature at which the assay will be performed, as the pH of some buffers, like Tris, is temperature-dependent.
Q2: What is the ideal buffer concentration for my enzyme assay?
A2: The optimal buffer concentration is a balance between maintaining a stable pH and avoiding inhibition of enzyme activity due to high ionic strength. A typical starting concentration range is 20-100 mM. However, the ideal concentration should be determined empirically for your specific enzyme and assay conditions.
Q3: How does pH affect enzyme activity?
A3: Every enzyme has an optimal pH at which it exhibits maximum activity.[3] Deviations from this optimal pH can alter the ionization state of amino acids in the enzyme's active site and overall structure, leading to reduced activity or even irreversible denaturation.[3] Extreme pH values, both high and low, generally result in a complete loss of enzyme activity.
Q4: What is the role of ionic strength in an enzyme assay?
A4: The ionic strength of the assay buffer, determined by the concentration of salts, can significantly influence enzyme activity. It can affect the enzyme's structure, stability, and the binding of the substrate to the active site. The effect of ionic strength is enzyme-dependent; for some enzymes, activity increases with ionic strength, while for others, it may decrease. Therefore, it is essential to optimize the ionic strength for your specific enzyme.
Q5: What common additives can I include in my buffer to improve enzyme stability?
A5: Several additives can be included in the assay buffer to enhance enzyme stability. These include:
-
Glycerol or Sorbitol: These polyols can help stabilize the protein structure.
-
Bovine Serum Albumin (BSA): At low concentrations, BSA can prevent the enzyme from adsorbing to surfaces and can also act as a stabilizer.
-
Reducing Agents (e.g., DTT, β-mercaptoethanol): These are important for enzymes with cysteine residues in their active site to prevent oxidation.
-
Chelating Agents (e.g., EDTA): These can be used to remove inhibitory metal ions. However, they should be avoided if the enzyme requires a metal ion for its activity.
-
Detergents (e.g., Triton X-100, Tween-20): Low concentrations of non-ionic detergents can help prevent enzyme aggregation.
Troubleshooting Guides
Problem 1: High Background Signal
A high background signal can mask the true enzyme activity, leading to inaccurate results.
Caption: A systematic approach to troubleshooting low or no signal in enzyme assays.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Use a fresh aliquot of the enzyme. Ensure proper storage conditions and avoid repeated freeze-thaw cycles. Run a positive control with a known active enzyme. [4] |
| Incorrect Buffer pH or Ionic Strength | The pH and ionic strength of the buffer may not be optimal for your enzyme. Perform pH and ionic strength optimization experiments. |
| Suboptimal Substrate Concentration | The substrate concentration may be too low. Perform a substrate titration to determine the optimal concentration. |
| Missing Cofactors | Some enzymes require cofactors for activity. Ensure all necessary cofactors are present at the correct concentration. |
| Presence of Inhibitors | Components in the buffer or sample may be inhibiting the enzyme. Check for known inhibitors of your enzyme. [5] |
Problem 3: Inconsistent Results
Variability between replicate wells or between experiments can compromise the reliability of your data.
Caption: A workflow to identify and resolve sources of inconsistency in enzyme assays.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use fresh pipette tips for each replicate. Be consistent with your pipetting technique. |
| Inadequate Mixing | Thoroughly mix all stock solutions before use. Ensure complete mixing of reagents within each well. |
| Temperature Fluctuations | Use a temperature-controlled incubator or water bath to maintain a constant temperature. [6] |
| Inconsistent Incubation Times | Use a multichannel pipette or automated liquid handler to ensure simultaneous addition of reagents to start the reaction in all wells. |
| Evaporation (Edge Effects) | Use plate sealers during incubation. Avoid using the outer wells of the microplate, or fill them with buffer to create a humidity barrier. |
Data Presentation
Table 1: Optimal pH for Common Enzymes
This table provides the optimal pH for a selection of commonly used enzymes. Note that the optimal pH can vary depending on the enzyme source and assay conditions.
| Enzyme | Source | Optimal pH |
| Pepsin | Stomach | 1.5 - 2.5 |
| Trypsin | Pancreas | 8.0 - 9.0 |
| Amylase | Saliva | 6.7 - 7.0 |
| Lipase | Pancreas | 7.5 - 8.5 |
| Catalase | Liver | ~7.0 |
| Urease | Bacteria | 7.0 - 8.0 |
| Papain | Papaya | 6.0 - 7.0 |
| Alkaline Phosphatase | Intestine | 8.0 - 10.0 |
| Acid Phosphatase | Prostate | 4.5 - 5.5 |
Table 2: Common Biological Buffers and Their Properties
This table summarizes the properties of frequently used biological buffers.
| Buffer | pKa at 25°C | Useful pH Range | Notes |
| Citrate | 3.13, 4.76, 6.40 | 3.0 - 6.2 | Can chelate metal ions. |
| Acetate | 4.76 | 3.6 - 5.6 | Volatile, can be removed by lyophilization. |
| MES | 6.15 | 5.5 - 6.7 | "Good's" buffer, low metal binding. |
| Phosphate | 7.20 | 5.8 - 8.0 | Can inhibit some enzymes (e.g., kinases). |
| PIPES | 6.80 | 6.1 - 7.5 | "Good's" buffer, low metal binding. |
| MOPS | 7.20 | 6.5 - 7.9 | "Good's" buffer, low metal binding. |
| HEPES | 7.55 | 6.8 - 8.2 | Commonly used in cell culture. |
| Tris | 8.06 | 7.5 - 9.0 | pH is sensitive to temperature changes. |
| Glycine-NaOH | 9.60 | 8.6 - 10.6 | Useful for high pH applications. |
Table 3: Effect of Buffer Concentration on Enzyme Activity
This table provides an example of how buffer concentration can affect the relative activity of an enzyme. The optimal concentration should be determined empirically.
| Buffer Concentration (mM) | Relative Activity of β-Galactosidase (%) |
| 10 | 75 |
| 25 | 90 |
| 50 | 100 |
| 100 | 95 |
| 200 | 80 |
Table 4: Effect of Salt (NaCl) Concentration on Enzyme Kinetics
This table illustrates how varying salt concentrations can impact the Michaelis-Menten constant (Km) and maximum velocity (Vmax) of an enzyme.
| NaCl Concentration (mM) | Km (mM) | Vmax (µmol/min) |
| 0 | 0.5 | 100 |
| 50 | 0.7 | 110 |
| 100 | 1.0 | 120 |
| 200 | 1.5 | 115 |
| 500 | 2.5 | 90 |
Experimental Protocols
Protocol 1: pH Optimization of an Enzyme Assay
Objective: To determine the optimal pH for enzyme activity.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
A series of buffers with overlapping pH ranges (e.g., Citrate, Phosphate, Tris)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Buffer Preparation: Prepare a set of buffers covering a broad pH range (e.g., from pH 4.0 to 10.0 in 0.5 pH unit increments). Use buffers with pKa values close to the desired pH points.
-
Reaction Setup: For each pH to be tested, set up triplicate reactions in a 96-well plate. Each well should contain:
-
Buffer at the desired pH
-
Substrate at a saturating concentration
-
Any necessary cofactors
-
Deionized water to bring the final volume to a fixed amount (e.g., 190 µL).
-
-
No-Enzyme Control: For each buffer, prepare a blank well containing all components except the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a fixed amount of enzyme (e.g., 10 µL of a diluted stock) to each well.
-
Incubation and Measurement: Incubate the plate at the optimal temperature for the enzyme. Measure the absorbance or fluorescence at regular time intervals to determine the initial reaction rate.
-
Data Analysis:
-
Subtract the rate of the no-enzyme control from the rate of the corresponding enzyme-containing wells.
-
Plot the initial reaction rate (activity) as a function of pH.
-
The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.
-
Protocol 2: Ionic Strength Optimization of an Enzyme Assay
Objective: To determine the optimal ionic strength for enzyme activity.
Materials:
-
Enzyme stock solution
-
Substrate stock solution
-
Optimal buffer (determined from pH optimization)
-
Stock solution of a neutral salt (e.g., 1 M NaCl or KCl)
-
Microplate reader or spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Assay Buffer Preparation: Prepare the optimal buffer at the desired pH.
-
Reaction Setup: Set up triplicate reactions in a 96-well plate. Each well should contain:
-
Optimal buffer
-
Substrate at a saturating concentration
-
Any necessary cofactors
-
Varying concentrations of the salt stock solution to achieve a range of final ionic strengths (e.g., 0, 25, 50, 100, 200, 400 mM).
-
Deionized water to adjust the final volume to be consistent across all wells (e.g., 190 µL).
-
-
Control Wells: Prepare no-enzyme controls for each salt concentration.
-
Reaction Initiation: Start the reaction by adding a fixed amount of enzyme (e.g., 10 µL) to each well.
-
Incubation and Measurement: Incubate the plate at the optimal temperature and measure the initial reaction rates.
-
Data Analysis:
-
Correct the reaction rates by subtracting the corresponding no-enzyme control rates.
-
Plot the enzyme activity as a function of the salt concentration.
-
The salt concentration that yields the highest enzyme activity is the optimal ionic strength for your assay.
-
References
- 1. Buffers for Biochemical Reactions [promega.sg]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
Technical Support Center: Troubleshooting Protein Precipitation in DIPSO Buffer
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address protein precipitation issues when using 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO) buffer.
Frequently Asked Questions (FAQs)
Q1: What is DIPSO buffer and what is its effective pH range?
DIPSO is a zwitterionic biological buffer, one of the "Good's" buffers, valued for its compatibility with various biological systems.[1] It has an effective buffering range of pH 7.0 to 8.2, making it suitable for many biochemical and molecular biology applications that require a near-neutral pH.[1][2]
Q2: What are the primary applications of DIPSO buffer?
DIPSO buffer is commonly used in protein separation and purification techniques such as electrophoresis and ion-exchange chromatography.[1][3] Its ability to maintain a stable pH is crucial for the consistent migration and separation of biomolecules.[2]
Q3: Why is my protein precipitating in DIPSO buffer?
Protein precipitation in any buffer, including DIPSO, can be attributed to several factors:
-
pH is close to the protein's isoelectric point (pI): A protein's net charge is zero at its pI, minimizing electrostatic repulsion and leading to aggregation and precipitation.
-
Suboptimal ionic strength: Both excessively low and high salt concentrations can lead to protein precipitation.
-
High protein concentration: The concentration of the protein may have exceeded its solubility limit in the DIPSO buffer.
-
Temperature fluctuations: Changes in temperature can affect protein stability and solubility.
-
Presence of metal ions: DIPSO can form complexes with certain metal ions, which may lead to precipitation.[1]
-
Buffer concentration: The concentration of DIPSO itself might influence protein solubility.
Q4: Can DIPSO buffer interact with components in my experiment to cause precipitation?
Yes. A notable characteristic of DIPSO is its potential to form complexes with various metal ions, which can result in precipitation.[1] If your experiment involves metal ions, this could be a primary reason for observing protein precipitation.
Troubleshooting Guides
Issue 1: Protein precipitates immediately upon transfer into DIPSO buffer.
This often suggests a significant incompatibility between the protein's requirements and the buffer's properties.
Troubleshooting Workflow:
Caption: Troubleshooting immediate protein precipitation.
Detailed Steps:
-
Verify pH and pI: Determine the isoelectric point (pI) of your protein. If the pH of your DIPSO buffer is within 1-2 units of the pI, your protein is likely to be at its minimum solubility.
-
Adjust pH: Modify the pH of your DIPSO buffer to be at least 1-2 units away from the protein's pI.
-
Investigate Metal Ions: Review your experimental protocol for the presence of metal ions. DIPSO can chelate metal ions, leading to complex formation and precipitation.[1] If metal ions are present and essential, consider an alternative buffer. If they are not essential, their removal (e.g., through dialysis against a metal-free buffer) may resolve the issue.
Issue 2: Protein precipitates over time or during concentration in DIPSO buffer.
This may indicate a more subtle instability or that the protein concentration is exceeding its solubility limit under the current conditions.
Troubleshooting Workflow:
Caption: Troubleshooting gradual protein precipitation.
Detailed Steps:
-
Optimize Ionic Strength: Prepare a matrix of DIPSO buffers with varying salt concentrations (e.g., NaCl from 50 mM to 500 mM) to determine the optimal ionic strength for your protein's solubility.
-
Incorporate Stabilizing Agents: The addition of cryoprotectants or osmolytes can enhance protein stability. Systematically test the effect of adding glycerol (5-20%) or sucrose (up to 0.25 M) to your DIPSO buffer.
-
Reduce Protein Concentration: If precipitation occurs during concentration steps, you may be exceeding the protein's solubility limit. Try to work with a lower final protein concentration.
Data Presentation
Table 1: Properties of DIPSO Buffer
| Property | Value | Reference |
| CAS Number | 68399-80-4 | [3] |
| Molecular Formula | C₇H₁₇NO₆S | [3] |
| Molecular Weight | 243.28 g/mol | [3] |
| pKa at 25°C | ~7.6 | |
| Useful pH Range | 7.0 - 8.2 | [1][2] |
| Appearance | White crystalline powder | [1] |
Table 2: Troubleshooting Summary for Protein Precipitation in DIPSO Buffer
| Observation | Potential Cause | Suggested Solution |
| Immediate, heavy precipitation | pH is near the protein's pI. | Adjust buffer pH to be >1 unit away from the pI. |
| Presence of incompatible metal ions. | Remove metal ions or use an alternative buffer (e.g., HEPES, MOPS). | |
| Gradual precipitation over time | Suboptimal ionic strength. | Test a range of salt concentrations (e.g., 50-500 mM NaCl). |
| Protein instability. | Add stabilizing agents like glycerol (5-20%) or sucrose. | |
| Precipitation upon cooling (4°C) | Cold-induced precipitation. | Perform purification and storage at room temperature if the protein is stable. |
| Precipitation during concentration | Exceeding solubility limit. | Reduce the final target protein concentration. |
Experimental Protocols
Protocol 1: Determining Optimal pH in DIPSO Buffer
-
Prepare a series of DIPSO buffers: Make 50 mL of 0.1 M DIPSO buffer at various pH values (e.g., 7.0, 7.4, 7.8, 8.2).
-
Buffer Exchange: Dialyze small aliquots of your protein solution against each of the prepared DIPSO buffers overnight at 4°C.
-
Observe for Precipitation: After dialysis, visually inspect each sample for turbidity or precipitate.
-
Quantify Soluble Protein: Centrifuge the samples at >10,000 x g for 10 minutes. Measure the protein concentration in the supernatant using a standard protein assay (e.g., Bradford or BCA).
-
Analysis: The pH that yields the highest concentration of soluble protein is the optimum for your experiment.
Protocol 2: Screening for Salt Concentration and Additives
-
Prepare Stock Solutions:
-
Optimal pH DIPSO buffer (from Protocol 1).
-
5 M NaCl.
-
50% (v/v) Glycerol.
-
-
Set up a Test Matrix: In a 96-well plate or microcentrifuge tubes, prepare a matrix of conditions with varying concentrations of NaCl (e.g., 0, 50, 150, 300, 500 mM) and glycerol (e.g., 0, 5, 10, 20%).
-
Add Protein: Add your protein to each condition to its final working concentration.
-
Incubate: Incubate the samples under your experimental conditions (e.g., 4°C for 24 hours).
-
Assess Solubility: Visually inspect for precipitation and quantify the soluble protein in the supernatant after centrifugation.
-
Analysis: Identify the combination of salt and glycerol that provides the highest protein solubility.
References
DIPSO Buffer and Metal Ion Interactions: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the interference of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) buffer with metal ions in experimental settings. Understanding these interactions is critical for ensuring the accuracy and reproducibility of your results, particularly in metal-dependent enzyme assays and other sensitive biological applications.
Frequently Asked Questions (FAQs)
1. What is DIPSO buffer and what are its typical applications?
DIPSO is a zwitterionic biological buffer, one of the "Good's" buffers, with a pKa of 7.52 at 25°C, making it effective for maintaining pH in the physiological range of 7.0 to 8.2. It is commonly used in cell culture media, enzyme assays, and various biochemical reactions.
2. Does DIPSO buffer interact with metal ions?
Yes. DIPSO belongs to the bis(2-hydroxyethyl)amine family of buffers and possesses the ability to chelate, or bind, to metal ions. This interaction can interfere with experiments where specific metal ion concentrations are critical. The formation of these complexes can alter the pH of the buffer as protons are released.[1]
3. Which metal ions are known to interact with DIPSO buffer?
Research has shown that DIPSO can form complexes with several divalent metal ions, including but not limited to cobalt (Co²⁺), nickel (Ni²⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). Studies have also investigated its interactions with copper (Cu²⁺) and manganese (Mn²⁺).[2][3][4]
4. How can DIPSO-metal ion interaction affect my experiment?
The chelation of metal ions by DIPSO can have several adverse effects:
-
Inhibition of Metalloenzymes: Many enzymes require specific metal ions as cofactors for their activity. If DIPSO chelates these essential metals, it can lead to a decrease or complete loss of enzymatic activity.[1][5]
-
Alteration of Free Metal Ion Concentration: In experiments where the concentration of free metal ions is a critical variable (e.g., studies on metal ion transport or toxicity), DIPSO can sequester these ions, leading to inaccurate results.
-
Impact on PCR and RT-PCR: Metal ions can act as inhibitors in PCR reactions. While DIPSO's chelation could potentially mitigate this, it also highlights the importance of understanding the complex interplay between all components in the reaction mixture.[6][7]
5. Are there alternative buffers with lower metal-binding capacity?
Yes, buffers like HEPES, MOPS, and PIPES are known to have very low metal-binding constants, making them more suitable for studies involving metal-dependent enzymes.[1] The choice of buffer should always be guided by the specific requirements of the experiment, including the pH range and the sensitivity to metal ion concentration.
Troubleshooting Guide
This guide addresses common issues encountered when using DIPSO buffer in the presence of metal ions.
| Problem | Possible Cause | Recommended Solution |
| Reduced or no enzyme activity in a metalloenzyme assay. | DIPSO may be chelating the essential metal cofactor required for enzyme function. | 1. Verify Metal Requirement: Confirm that your enzyme indeed requires a metal cofactor. 2. Increase Metal Concentration: Empirically titrate in a higher concentration of the metal cofactor to saturate the DIPSO buffer and provide sufficient free metal for the enzyme. 3. Switch Buffers: Consider replacing DIPSO with a low-metal-binding buffer such as HEPES or MOPS.[1][8] 4. Calculate Free Metal Concentration: Use known stability constants (see tables below) to calculate the required total metal concentration to achieve the desired free metal ion concentration. |
| Inconsistent or non-reproducible results. | The interaction between DIPSO and metal ions may be leading to variability in the available free metal ion concentration between experiments. This can be due to slight variations in buffer or metal stock concentrations. | 1. Use Freshly Prepared Buffers: Prepare DIPSO buffer and metal solutions fresh for each experiment to minimize variability.[9] 2. Calibrate Pipettes: Ensure all pipettes are accurately calibrated to maintain consistent concentrations.[9] 3. Pre-equilibrate Solutions: Mix the DIPSO buffer and metal ion solution and allow them to equilibrate before adding other reaction components. |
| Unexpected pH shift upon addition of metal salts. | The formation of DIPSO-metal complexes can release protons, causing a decrease in the pH of the solution.[1] | 1. Re-adjust pH: After adding the metal salt to the DIPSO buffer, re-check and adjust the pH to the desired value before proceeding with the experiment. 2. Use a pH meter with a fast response time for accurate measurements during titration experiments.[10] |
| Precipitate formation in the reaction mixture. | The DIPSO-metal complex may have low solubility under your experimental conditions (e.g., high concentrations, specific temperature). | 1. Decrease Concentrations: Lower the concentration of the DIPSO buffer and/or the metal ion. 2. Check Temperature Effects: Investigate if temperature changes are affecting the solubility of the complex. 3. Consider an Alternative Buffer: A different buffer may not form an insoluble complex with the metal ion . |
Quantitative Data on DIPSO-Metal Ion Interactions
The stability of a metal-buffer complex is quantified by its stability constant (log K). A higher log K value indicates a stronger interaction and a more stable complex.
Table 1: Stability Constants (log β) for DIPSO-Metal Ion Complexes
| Metal Ion | Complex | log β (at 25°C, I = 0.1 M KNO₃) |
| Zn(II) | Zn(DIPSO) | 2.1 ± 0.2 |
| Zn(DIPSO)(OH)₂ | 13.4 ± 0.2 | |
| Cd(II) | Cd(DIPSO) | 2.9 ± 0.1 |
| Cd(DIPSO)(OH) | 6.9 ± 0.3 |
Data for Zn(II) and Cd(II) from Machado et al., 2008.
Experimental Protocols
For researchers needing to quantify the interaction between DIPSO and specific metal ions, the following are generalized protocols for two common methods.
Protocol 1: Potentiometric Titration
This method is used to determine the stability constants of metal-buffer complexes by measuring the change in pH upon addition of a metal ion.
Materials:
-
pH meter with a combination glass electrode (resolution of 0.1 mV)
-
Calibrated burette or automated titrator
-
Temperature-controlled reaction vessel
-
DIPSO buffer solution of known concentration
-
Standardized solution of the metal salt of interest (e.g., nitrate or perchlorate salt)
-
Standardized strong acid (e.g., HCl) and strong base (e.g., NaOH) solutions
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
Procedure:
-
Calibrate the pH electrode using standard pH buffers.
-
Prepare the Titration Vessel: In the temperature-controlled vessel, add a known volume of DIPSO buffer solution and the inert salt to maintain constant ionic strength.
-
Acid-Base Titration (Protonation Constants): Titrate the buffer solution with a standardized strong acid to a low pH (e.g., pH 2). Then, titrate with a standardized strong base, recording the pH at regular volume increments until a high pH (e.g., pH 11) is reached. This allows for the determination of the protonation constants of DIPSO.
-
Metal-Ligand Titration: To a fresh solution of DIPSO buffer and inert salt, add a known amount of the metal salt solution.
-
Titrate with Strong Base: Titrate the metal-buffer solution with the standardized strong base, recording the pH at regular intervals. The presence of the metal ion will shift the titration curve compared to the buffer-only titration.
-
Data Analysis: The titration data is used to calculate the average number of protons bound per ligand molecule and the free ligand concentration at each titration point. These values are then used with specialized software (e.g., HYPERQUAD) to refine the stability constants for the metal-buffer complexes.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing information on the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal Titration Calorimeter
-
DIPSO buffer solution
-
Solution of the metal salt of interest prepared in the same DIPSO buffer
Procedure:
-
Prepare Samples: Prepare a solution of DIPSO buffer for the sample cell and a solution of the metal salt dissolved in the exact same DIPSO buffer for the injection syringe. A precise concentration of both is required.
-
Instrument Setup: Set the experimental temperature and allow the ITC instrument to equilibrate.
-
Load Samples: Load the DIPSO buffer into the sample cell and the metal salt solution into the injection syringe.
-
Perform the Titration: A series of small injections of the metal salt solution into the DIPSO buffer in the sample cell is performed. The heat change associated with each injection is measured.
-
Control Experiment: Perform a control titration by injecting the metal salt solution into the buffer-filled cell to determine the heat of dilution.
-
Data Analysis: The raw data (heat per injection) is integrated and corrected for the heat of dilution. The resulting binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters (Kₐ, ΔH, and n).
Visualizations
Diagram 1: Chelation of a Divalent Metal Ion by DIPSO
Caption: Logical diagram illustrating the binding of a metal ion to DIPSO.
Diagram 2: Experimental Workflow for Potentiometric Titration
Caption: Workflow for determining stability constants via potentiometric titration.
Diagram 3: Troubleshooting Logic for Reduced Enzyme Activity
Caption: A logical flow for troubleshooting enzyme inhibition issues.
References
- 1. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of metal ions on PCR inhibition and RT-PCR efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. docs.abcam.com [docs.abcam.com]
- 10. cost-nectar.eu [cost-nectar.eu]
Navigating Protein Stability: A Technical Guide to DIPSO Sodium Salt
For researchers, scientists, and drug development professionals striving for optimal protein stability, the choice of buffering agent is a critical, yet often overlooked, parameter. This technical support center provides a comprehensive guide to utilizing DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) sodium salt, a zwitterionic buffer, to enhance the stability of proteins in various experimental settings.
This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation. Detailed experimental protocols and quantitative data are presented to empower researchers to effectively integrate DIPSO sodium salt into their workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein stability?
A1: this compound is a zwitterionic biological buffer, meaning it contains both a positive and a negative charge, which allows it to effectively resist pH changes. It has a useful buffering range of pH 7.0 to 8.2, which is physiologically relevant for many proteins.[1] Its ability to maintain a stable pH environment is crucial for protein stability, as fluctuations in pH can alter a protein's charge distribution, leading to conformational changes, aggregation, and loss of function.
Q2: At what concentration should I use this compound for my protein?
A2: The optimal concentration of this compound can vary depending on the specific protein and experimental conditions. A common starting point for buffer optimization is in the range of 20-50 mM. However, it is always recommended to perform a buffer screen to determine the ideal concentration for your particular protein. This can be done by testing a range of DIPSO concentrations and assessing protein stability using techniques like thermal shift assays or dynamic light scattering.
Q3: My protein is precipitating in the DIPSO buffer. What could be the cause and how can I troubleshoot it?
A3: Protein precipitation in a DIPSO buffer can be caused by several factors:
-
Suboptimal pH: Although DIPSO has a broad buffering range, the optimal pH for your protein's stability might be very specific. Ensure the pH of your DIPSO buffer is at least one unit away from your protein's isoelectric point (pI).
-
Incorrect Salt Concentration: The ionic strength of the buffer is critical. Too low a salt concentration can lead to aggregation due to insufficient shielding of surface charges, while excessively high salt concentrations can cause "salting out." Consider screening a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl or KCl) in your DIPSO buffer.
-
High Protein Concentration: Highly concentrated protein solutions are more prone to aggregation. Try working with a more dilute protein solution or perform a concentration optimization study.
-
Temperature Stress: Repeated freeze-thaw cycles can damage proteins. Aliquot your protein in DIPSO buffer into single-use vials and flash-freeze them in liquid nitrogen for storage at -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Protein Aggregation | Suboptimal buffer pH, ionic strength, or high protein concentration. | 1. Verify the pH of your DIPSO buffer and adjust if necessary. 2. Perform a salt screen to determine the optimal ionic strength. 3. Test a range of protein concentrations. 4. Consider adding stabilizing excipients like sugars (e.g., sucrose, trehalose) or amino acids (e.g., arginine, glycine). |
| Loss of Protein Activity | pH drift, conformational changes, or oxidation. | 1. Confirm the buffering capacity of your DIPSO solution. 2. Assess the conformational integrity of your protein using techniques like circular dichroism (CD) spectroscopy. 3. For cysteine-containing proteins, consider adding a reducing agent (e.g., DTT, TCEP) to the DIPSO buffer. |
| Inconsistent Results in Assays | Buffer variability or instability of the protein in the assay conditions. | 1. Ensure consistent preparation of your DIPSO buffer stock solution. 2. Perform a thermal shift assay to assess the stability of your protein in the final assay buffer containing DIPSO. 3. Consider if other components in your assay are interacting with the DIPSO buffer. |
Experimental Protocols
Protocol 1: Buffer Screening for Optimal Protein Stability using Thermal Shift Assay (TSA)
A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein by measuring its melting temperature (Tm).[2][3][4][5][6][7] An increase in Tm indicates greater protein stability.
Materials:
-
Purified protein of interest
-
This compound
-
Other buffering agents for comparison (e.g., HEPES, Tris, PBS)
-
SYPRO™ Orange fluorescent dye (or similar)
-
qPCR instrument with a thermal melting program
Procedure:
-
Prepare Buffer Stocks: Prepare 1 M stock solutions of this compound, HEPES, and Tris. Adjust the pH of each stock solution to 7.5.
-
Prepare Assay Plate:
-
In a 96-well PCR plate, prepare a series of buffer conditions. For each buffer type (DIPSO, HEPES, Tris, PBS), create a concentration gradient (e.g., 10 mM, 25 mM, 50 mM, 100 mM).
-
Add your protein to each well at a final concentration of 2 µM.
-
Add SYPRO Orange dye to each well at a final dilution of 1:1000.
-
Include a no-protein control for each buffer condition.
-
-
Run Thermal Melt Experiment:
-
Place the plate in a qPCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
The melting temperature (Tm) is the midpoint of the unfolding transition.
-
Plot the fluorescence intensity against temperature. The Tm is the temperature at the inflection point of the sigmoidal curve.
-
Compare the Tm values across the different buffer conditions. The buffer that yields the highest Tm is the most stabilizing for your protein under the tested conditions.
-
Diagram: Thermal Shift Assay Workflow
Caption: Workflow for a thermal shift assay to screen for optimal protein stability.
Quantitative Data Summary
While direct quantitative comparisons of DIPSO with other buffers for a wide range of proteins are not extensively published, the principles of buffer optimization suggest that a systematic screen is the most effective approach. The following table provides a template for how to present your experimental findings from a buffer screen.
| Buffer System | Concentration (mM) | pH | Melting Temperature (Tm) (°C) |
| DIPSO | 25 | 7.5 | Insert experimental value |
| 50 | 7.5 | Insert experimental value | |
| 100 | 7.5 | Insert experimental value | |
| HEPES | 25 | 7.5 | Insert experimental value |
| 50 | 7.5 | Insert experimental value | |
| 100 | 7.5 | Insert experimental value | |
| Tris | 25 | 7.5 | Insert experimental value |
| 50 | 7.5 | Insert experimental value | |
| 100 | 7.5 | Insert experimental value | |
| PBS | 1X | 7.4 | Insert experimental value |
Note: The optimal buffer and its concentration are protein-specific. The above table should be populated with data from your own experiments.
Logical Relationships in Protein Stabilization
The stability of a protein in a given buffer is a multifactorial issue. The following diagram illustrates the key relationships to consider when troubleshooting protein instability.
Caption: Factors influencing protein stability in solution.
By systematically evaluating these parameters in the context of a DIPSO-based buffer system, researchers can significantly enhance the stability and performance of their proteins in a wide range of applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 3. Screening of Buffers and Additives for Protein Stabilization by Thermal Shift Assay: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. unchainedlabs.com [unchainedlabs.com]
Technical Support Center: Zwitterionic Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered when using zwitterionic buffers in research, scientific experiments, and drug development.
Frequently Asked Questions (FAQs)
Q1: My buffer's pH is different from the pKa listed on the product label. Why is this happening?
A1: The pKa of a buffer is the pH at which the acidic and basic forms are in equal concentration, providing maximum buffering capacity. However, the actual pH of your prepared buffer solution can differ from the pKa for several reasons:
-
Temperature: The pKa of many zwitterionic buffers is temperature-dependent. If you prepare the buffer at a different temperature than the one at which the pKa was determined (usually 25°C), the pH will vary.[1]
-
Concentration: The ionic strength of the buffer solution can influence the pKa.[2] While "Good's" buffers were designed to have minimal salt effects, concentration can still have a minor impact on pH.[3][4]
-
Preparation: The final pH of a zwitterionic buffer is set by titrating the free acid form with a strong base (like NaOH) or the basic form with a strong acid (like HCl). The accuracy of this titration is crucial.
Q2: Why is the pH of my zwitterionic buffer changing during my experiment?
A2: This phenomenon, known as pH drift, can be caused by several factors:
-
Temperature Fluctuations: If your experimental temperature changes, the pKa of the buffer can shift, leading to a change in pH.[1][5] This is especially true for buffers with amine groups like Tris.[1][6]
-
Absorption of Atmospheric CO₂: Basic buffer solutions can absorb carbon dioxide from the air, which forms carbonic acid and lowers the pH.
-
Reaction Components: The biochemical reaction itself might produce or consume protons, exceeding the buffer's capacity to maintain a stable pH.
-
Insufficient Buffer Concentration: A low buffer concentration may not be sufficient to resist pH changes caused by the addition of acids or bases during the experiment.[2]
Q3: Can zwitterionic buffers interfere with my enzyme assay?
A3: Yes, under certain conditions. The primary mode of interference is through interaction with metal ions. Many enzymes require metal ions as cofactors for their activity.[7] Some zwitterionic buffers can chelate these metal ions, reducing their availability and inhibiting the enzyme.[7] It is crucial to select a buffer with a low metal-binding constant if your experiment involves metal-dependent enzymes.[7]
Q4: Are zwitterionic buffers suitable for cell culture?
A4: Many zwitterionic buffers, such as HEPES, are widely used and very effective in cell culture.[4] They are valued for their ability to maintain physiological pH. One of the key characteristics of "Good's" buffers, many of which are zwitterionic, is that they do not permeate cell membranes.[4]
Troubleshooting Guides
Problem 1: Inaccurate or Unstable pH Readings
If you are experiencing fluctuating or incorrect pH readings when preparing or using your zwitterionic buffer, follow these troubleshooting steps.
References
- 1. researchgate.net [researchgate.net]
- 2. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. PIPES vs HEPES buffer: pH range, solubility, and metal ion compatibility - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion Complexation Explains Orders of Magnitude Changes in the Equilibrium Constant of Biochemical Reactions in Buffers Crowded by Nonionic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid precipitation with DIPSO buffer
Welcome to the technical support center for DIPSO buffer. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experimentation, with a focus on preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is DIPSO buffer and what are its primary applications?
DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer, one of the 'Good's buffers'. It is effective in a pH range of 7.0 to 8.2.[1][2][3][4] Its primary applications include protein separation, purification, electrophoresis, and other biochemical assays where a stable pH in the physiological range is critical.[3][4]
Q2: What are the common causes of precipitation in DIPSO buffer solutions?
Precipitation in DIPSO buffer solutions is most commonly caused by the formation of insoluble complexes with metal ions.[3] DIPSO belongs to the bis(2-hydroxyethyl)amine family of buffers, which are known to chelate various metals.[5][6] Other factors that can contribute to precipitation include low temperatures, high concentrations of the buffer, and the presence of organic solvents.
Q3: Which metal ions are known to cause precipitation with DIPSO buffer?
Q4: Can I use DIPSO buffer in cell culture media?
Using DIPSO buffer in cell culture media that requires the presence of metal cations is generally not recommended. The chelating properties of DIPSO can lead to the precipitation of essential metal ions from the media, which can negatively impact normal cell growth and metabolism.[3]
Q5: How does temperature affect the solubility of DIPSO buffer?
Like many buffer salts, the solubility of DIPSO can decrease at lower temperatures. Storing concentrated DIPSO buffer solutions at 4°C or below may lead to crystallization or precipitation. If this occurs, gently warming the solution to room temperature should redissolve the precipitate.[9]
Troubleshooting Guides
Issue 1: Precipitate forms immediately upon adding DIPSO buffer to my experimental solution.
This is a common issue when the experimental solution contains metal ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Corrective Actions:
-
Identify Metal Ion Presence: Review the composition of your experimental solution to determine if divalent or polyvalent metal ions are present.
-
Reduce Metal Ion Concentration: If possible, lower the concentration of the problematic metal ions.
-
Use a Non-Chelating Buffer: If metal ions are essential for your experiment, consider using a buffer with low or negligible metal-binding capacity.
Issue 2: My DIPSO buffer solution becomes cloudy after refrigeration.
This is likely due to the decreased solubility of the buffer at low temperatures.
Troubleshooting Steps:
-
Warm the Solution: Gently warm the buffer to room temperature. A water bath can be used for this purpose. The precipitate should redissolve.
-
Store at Room Temperature: For routine use, store DIPSO buffer solutions at room temperature to prevent precipitation.[2][10]
-
Prepare Fresh Solutions: If possible, prepare fresh DIPSO buffer solutions before each experiment to avoid storage-related issues.
-
Filter Before Use: If you observe any particulate matter after warming, filter the buffer through a 0.22 µm filter before use.[1]
Issue 3: Precipitation occurs when mixing DIPSO buffer with an organic solvent.
High concentrations of organic solvents like methanol or acetonitrile can cause the precipitation of buffer salts.[9][11]
Preventative Measures:
-
Reduce Organic Solvent Concentration: If your protocol allows, decrease the percentage of the organic solvent in the final mixture.
-
Lower Buffer Concentration: Use a lower concentration of DIPSO buffer when high concentrations of organic solvents are necessary.
-
Test Solubility: Before your main experiment, test the solubility of your desired DIPSO buffer concentration in the final buffer-organic solvent mixture to identify the precipitation point.
Data Presentation
Table 1: General Properties of DIPSO Buffer
| Property | Value | Reference |
| CAS Number | 68399-80-4 | [12] |
| Molecular Formula | C₇H₁₇NO₆S | [2] |
| Molecular Weight | 243.28 g/mol | [2] |
| pKa at 25°C | 7.6 | [2] |
| Effective pH Range | 7.0 - 8.2 | [1][2][3] |
| Solubility in Water | 50 mg/mL (205.52 mM) | [1] |
Table 2: Buffer Families and Their Metal Binding Properties
| Buffer Family | Examples | Metal Binding Properties | Reference |
| Bis(2-hydroxyethyl)amine | DIPSO , BES, Bicine, TEA | Known to form complexes with various metals. | [5][6] |
| Acetamido | ACES, ADA | Known to form complexes with most common metals. | [6] |
| Morpholinic | MES, MOPS, MOPSO | Suitable for use in solutions containing metal ions. | [6] |
| Piperazinic | PIPES, EPPS | Generally do not form complexes with most common metals. | [6][13] |
| Cyclohexylamino | CHES, CAPS | Does not form any considerable complexes with metals. | [6][13] |
Experimental Protocols
Protocol 1: Preparation of a Metal-Free DIPSO Buffer Stock Solution (1 M)
This protocol outlines the preparation of a 1 M DIPSO stock solution, taking precautions to minimize metal contamination.
Materials:
-
DIPSO powder (high purity)
-
High-purity, deionized water (ddH₂O) with a resistivity of >18 MΩ·cm
-
Calibrated pH meter
-
Stir plate and stir bar
-
Volumetric flask (e.g., 100 mL)
-
NaOH solution (e.g., 10 M) for pH adjustment
-
0.22 µm sterile filter
Procedure:
-
Weighing: Accurately weigh 24.33 g of DIPSO powder for a 100 mL solution.
-
Initial Dissolution: Add the DIPSO powder to a beaker containing approximately 80 mL of ddH₂O. Place the beaker on a stir plate and add a stir bar.
-
pH Adjustment:
-
Place the calibrated pH electrode into the solution.
-
Slowly add the NaOH solution dropwise while monitoring the pH. The DIPSO powder will fully dissolve as the pH approaches its effective buffering range.
-
Continue adding NaOH until the desired pH (e.g., 7.6) is reached.
-
-
Final Volume Adjustment:
-
Carefully transfer the clear, dissolved buffer solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of ddH₂O and add the rinsing water to the flask to ensure a complete transfer.
-
Add ddH₂O to the flask until the bottom of the meniscus reaches the calibration mark.
-
-
Final Mixing and Sterilization:
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
For applications requiring sterility, pass the buffer solution through a 0.22 µm sterile filter.
-
-
Storage: Store the buffer at room temperature in a clearly labeled, sealed container.
Caption: Experimental workflow for preparing DIPSO buffer.
Protocol 2: Testing for Potential Precipitation with Metal Ions
This protocol provides a method to test the compatibility of your DIPSO buffer with specific metal ions before conducting a critical experiment.
Materials:
-
Prepared DIPSO buffer solution (at the desired working concentration)
-
Stock solutions of the metal ions of interest (e.g., 1 M CaCl₂, 1 M MgCl₂)
-
Microcentrifuge tubes or a multi-well plate
-
Spectrophotometer (optional, for turbidity measurement)
Procedure:
-
Prepare Test Samples:
-
In separate microcentrifuge tubes, add your working solution containing DIPSO buffer.
-
Create a series of tubes where you add increasing concentrations of the metal ion stock solution. Include a control tube with no added metal ions.
-
-
Incubation: Incubate the tubes under the same temperature and time conditions as your planned experiment.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of cloudiness or precipitate.
-
Turbidity Measurement (Optional): For a more quantitative assessment, measure the absorbance of each solution at 600 nm (OD₆₀₀). An increase in absorbance compared to the control indicates precipitation.
-
Analysis: Determine the maximum concentration of the metal ion that can be used with your DIPSO buffer concentration without causing precipitation.
This technical support guide provides a foundation for troubleshooting common issues with DIPSO buffer. For further assistance, always consult the manufacturer's specifications and relevant scientific literature for your specific application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. You are being redirected... [bio-world.com]
- 3. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. nbinno.com [nbinno.com]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. The families of biological buffers - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 7. researchgate.net [researchgate.net]
- 8. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 12. Precautions for the use of biological buffer DIPSO CAS 68399-80-4 [vacutaineradditives.com]
- 13. Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies - Blog - Hopax Fine Chemicals [hopaxfc.com]
DIPSO buffer compatibility with other reagents
Welcome to the technical support center for DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) buffer. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments using DIPSO buffer.
Issue 1: Unexpected Enzyme Inhibition or Altered Activity
Question: My enzyme activity is lower than expected or completely inhibited when using a DIPSO buffer. What could be the cause?
Answer:
Several factors related to DIPSO buffer could be contributing to this issue:
-
Metal Ion Chelation: DIPSO is a weak chelator of metal ions. If your enzyme requires specific metal ions as cofactors for its activity, DIPSO may be sequestering them, leading to reduced or inhibited function.[1][2][3]
-
pH Shift: The pKa of DIPSO is temperature-dependent. If the buffer was prepared at a different temperature than your experimental conditions, the pH may have shifted, affecting enzyme activity.
-
Contaminants: The DIPSO reagent itself may contain impurities that could inhibit your enzyme.
Troubleshooting Steps:
-
Supplement with Metal Ions: Add a slight excess of the required metal ion cofactor to your reaction mixture to counteract the chelating effect of DIPSO.
-
Verify and Adjust pH at Experimental Temperature: Measure the pH of your DIPSO buffer at the temperature you will be conducting your experiment and adjust as necessary.
-
Use High-Purity DIPSO: Ensure you are using a high-purity grade of DIPSO to minimize potential contaminants.[4]
-
Consider an Alternative Buffer: If the issue persists, consider switching to a non-chelating buffer or one with a lower affinity for the specific metal ions required by your enzyme.[2]
Issue 2: Inaccurate Protein Concentration Measurements
Question: My protein concentrations are inconsistent or lower than expected when using the Bradford assay with samples in DIPSO buffer. Why is this happening?
Answer:
DIPSO, like other amine-containing buffers, can interfere with certain protein quantification assays.
-
Interference with Bradford Assay: The Coomassie dye used in the Bradford assay can interact with the amine groups in DIPSO, leading to an overestimation of the blank and an underestimation of the actual protein concentration.[5]
Troubleshooting Steps:
-
Switch to a Compatible Assay: Utilize a protein assay that is less susceptible to interference from amine-containing buffers, such as the Bicinchoninic Acid (BCA) assay or the Lowry assay.[5]
-
Buffer-Match Standards: If you must use the Bradford assay, prepare your protein standards in the exact same DIPSO buffer concentration as your samples to create a more accurate standard curve.
-
Sample Dilution: Diluting your sample can sometimes reduce the interfering effects of the buffer, but this may also lower your protein concentration below the detection limit of the assay.
Issue 3: Precipitation Observed in the Buffer Solution
Question: I'm observing precipitation in my DIPSO buffer, especially at low temperatures or high concentrations. What should I do?
Answer:
DIPSO has limited solubility, which can be affected by temperature and concentration.
-
Low-Temperature Precipitation: The solubility of DIPSO decreases at lower temperatures, which can lead to the buffer precipitating out of solution.[1]
-
Concentration-Dependent Precipitation: At higher concentrations, DIPSO is more likely to precipitate, especially if the temperature fluctuates.[1]
-
Metal Complex Formation: DIPSO can form insoluble complexes with certain metal ions, leading to precipitation.[1]
Troubleshooting Steps:
-
Work at Room Temperature: Whenever possible, prepare and use DIPSO buffer at room temperature to maintain its solubility.[6]
-
Use Appropriate Concentrations: Avoid preparing stock solutions or working buffers with excessively high concentrations of DIPSO.
-
Gentle Warming: If precipitation has occurred, you may be able to redissolve it by gently warming the solution. Ensure the buffer is completely dissolved before use.
-
Consider Metal Ion Concentrations: Be mindful of the concentrations of metal ions in your experimental system, as high concentrations could lead to precipitation in the presence of DIPSO.[1]
Frequently Asked Questions (FAQs)
General Properties and Preparation
Q1: What are the key properties of DIPSO buffer?
A1: DIPSO is a zwitterionic buffer, one of "Good's" buffers, with the following key properties:
| Property | Value |
| pKa (at 25°C) | 7.6[6] |
| Useful pH Range | 7.0 - 8.2[1][7][8][9] |
| Molecular Formula | C₇H₁₇NO₆S[6] |
| Molecular Weight | 243.28 g/mol [6] |
| Appearance | White crystalline powder[1] |
| Solubility in Water | Soluble[6] |
Q2: How do I prepare a DIPSO buffer solution?
A2: To prepare a DIPSO buffer solution, follow this general protocol:
-
Dissolve DIPSO: Weigh the appropriate amount of DIPSO powder and dissolve it in deionized water.
-
Adjust pH: Adjust the pH to the desired value using a strong base, typically sodium hydroxide (NaOH).
-
Final Volume: Bring the solution to the final desired volume with deionized water.
-
Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the buffer solution by filtering it through a 0.22 µm filter.
Compatibility and Applications
Q3: Is DIPSO buffer compatible with enzymes?
A3: Generally, DIPSO is considered compatible with a wide range of enzymes.[1] However, due to its weak metal-chelating properties, it can interfere with metalloenzymes that require divalent cations for their activity.[1][2] It is always recommended to test the buffer's effect on your specific enzyme of interest.
Q4: Can I use DIPSO buffer in cell culture?
A4: Yes, DIPSO is often used as a buffering agent in cell culture media.[1] Its pKa is well-suited for maintaining physiological pH. However, its potential to chelate essential metal ions should be considered, and the medium may need to be supplemented accordingly.[1]
Q5: What are the common applications of DIPSO buffer?
A5: DIPSO buffer is utilized in various biochemical and biological applications, including:
Experimental Considerations
Q6: Does temperature affect the pH of DIPSO buffer?
A6: Yes, the pKa of DIPSO is sensitive to temperature changes. It is crucial to measure and adjust the pH of the buffer at the intended experimental temperature to ensure accurate and reproducible results.
Q7: Can DIPSO buffer be used in combination with other buffers?
A7: Yes, DIPSO can be used in combination with other buffers like MOPS and HEPES to extend the buffering range.[6] This can be particularly useful in experiments where the pH is expected to fluctuate over a wider range.
Visual Guides
Caption: Troubleshooting workflow for common issues with DIPSO buffer.
Caption: Compatibility of DIPSO buffer with common reagents and techniques.
References
- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. Free-metal ion depletion by "Good's" buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorium.uminho.pt [repositorium.uminho.pt]
- 6. You are being redirected... [bio-world.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 9. nbinno.com [nbinno.com]
Technical Support Center: Optimizing DIPSO Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of DIPSO (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) for various cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is DIPSO and why is it used in cell culture?
A1: DIPSO is a zwitterionic biological buffer, one of the 'Good's buffers', designed for biological research.[1] It is used in cell culture media to maintain a stable pH, which is crucial for optimal cell growth, viability, and function.[1][2] Its pKa is in the physiological range, making it an effective buffer for many cell lines.[3]
Q2: What is the effective pH range for DIPSO?
A2: DIPSO has an effective buffering range of pH 7.0 to 8.2.[3][4] This range is suitable for a wide variety of mammalian cell lines.
Q3: What are the key advantages of using a zwitterionic buffer like DIPSO?
A3: Zwitterionic buffers like DIPSO are favored for several reasons:
-
pKa in Physiological Range: Their pKa is close to the physiological pH of most cell culture systems.[1]
-
High Water Solubility: They are highly soluble in aqueous solutions.[1]
-
Low Membrane Permeability: They are designed to have minimal penetration through cell membranes, reducing the risk of interfering with intracellular processes.[1]
-
Minimal Metal Ion Chelation: They show a low affinity for binding to metal ions, which can be important for certain enzymatic reactions.[3]
Q4: Can DIPSO be used in combination with other buffers?
A4: Yes, DIPSO can be used in combination with other buffers like MOPS and HEPES to broaden the buffering range and potentially reduce the concentration of any single buffer, which may help in minimizing any potential toxicity.[5]
Troubleshooting Guide
Issue 1: Rapid pH shift in the culture medium.
-
Question: My cell culture medium is rapidly changing color (e.g., turning yellow or purple), indicating a pH shift, even with DIPSO. What should I do?
-
Answer:
-
Check CO₂ Levels: Ensure your incubator's CO₂ concentration is correctly calibrated and matches the bicarbonate concentration in your medium.[6]
-
Verify DIPSO Concentration: Double-check your calculations and the final concentration of DIPSO in the medium. Insufficient buffer concentration will lead to poor pH control.[2]
-
Cell Density: High cell density can lead to rapid production of metabolic byproducts like lactic acid, overwhelming the buffer. Consider splitting your cells more frequently.[2]
-
Contamination: Bacterial or fungal contamination can cause rapid pH changes. Visually inspect your cultures for any signs of contamination and consider testing for mycoplasma.[6][7]
-
Issue 2: Precipitate formation in the culture medium.
-
Question: I'm observing a precipitate in my cell culture medium after adding DIPSO. What is causing this?
-
Answer:
-
Metal Ion Complexation: DIPSO can form complexes with certain metal ions, which may lead to precipitation, especially in media with high concentrations of specific cations.[3]
-
Incorrect Salt Form: Ensure you are using the appropriate form of DIPSO (free acid or sodium salt) for your medium preparation to maintain proper solubility.
-
Frozen Medium: If the medium was frozen, some components, including the buffer, may precipitate upon thawing. Warm the medium to 37°C and swirl to dissolve any precipitate. If it persists, the medium should be discarded.[6]
-
Issue 3: Decreased cell viability or growth after introducing DIPSO.
-
Question: My cells are showing signs of stress (e.g., poor attachment, reduced proliferation) after I started using DIPSO. What could be the problem?
-
Answer:
-
Cytotoxicity: Although generally considered non-toxic, high concentrations of any buffer can be cytotoxic to certain cell lines. It is crucial to determine the optimal, non-toxic concentration for your specific cells through a dose-response experiment.
-
Osmolality: The addition of a buffer will increase the osmolality of your medium. Ensure the final osmolality is within the tolerated range for your cells (typically 260-350 mOsm/kg for mammalian cells).[6]
-
Underlying Cellular Effects: Zwitterionic buffers can have effects beyond pH maintenance and may influence cellular processes. If you observe persistent issues, consider using a lower concentration or an alternative buffering agent.
-
Quantitative Data Summary
The following table summarizes the key properties of DIPSO and provides a recommended starting concentration range for cell culture experiments.
| Parameter | Value | Reference |
| Chemical Name | 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid | [4] |
| CAS Number | 68399-80-4 | [4] |
| Molecular Weight | 243.28 g/mol | [5] |
| pKa (at 25°C) | 7.6 | [5] |
| Effective pH Range | 7.0 - 8.2 | [3] |
| Recommended Starting Concentration Range | 10 - 50 mM | |
| Reported Non-toxic Concentration (Mouse Embryos) | 25 mM and 50 mM |
Experimental Protocols
Protocol 1: Determination of Optimal DIPSO Concentration
This protocol outlines a method to determine the optimal and non-toxic concentration of DIPSO for your specific cell line using a cell viability assay (e.g., MTT or resazurin).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DIPSO powder
-
Sterile, pH-adjusted 1 M NaOH or HCl
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or resazurin-based)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Prepare a DIPSO Stock Solution:
-
Prepare a 1 M stock solution of DIPSO in cell culture-grade water.
-
Adjust the pH of the stock solution to the desired final pH of your culture medium (e.g., 7.4) using 1 M NaOH.
-
Sterile-filter the stock solution through a 0.22 µm filter.
-
-
Cell Seeding:
-
Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (e.g., 5,000-10,000 cells per well).
-
Incubate the plate overnight to allow for cell attachment.
-
-
Prepare DIPSO Dilutions:
-
Prepare a series of dilutions of the DIPSO stock solution in your complete culture medium to achieve a range of final concentrations (e.g., 0, 5, 10, 20, 40, 60, 80, 100 mM).
-
Include a "no buffer" control (0 mM DIPSO) and a positive control for cell death if desired.
-
-
Treatment:
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of DIPSO.
-
Incubate the plate for a period that is relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each DIPSO concentration relative to the "no buffer" control.
-
Plot the cell viability (%) against the DIPSO concentration to determine the highest concentration that does not significantly reduce cell viability. This will be your optimal working concentration.
-
Potential Effects on Cellular Signaling
While zwitterionic buffers like DIPSO are designed to be inert, emerging evidence suggests they may have subtle effects on cellular processes beyond pH regulation. It is important for researchers to be aware of these potential influences.
Recent studies on other zwitterionic buffers, such as HEPES and MOPS, have shown that their intracellular presence can alter the transcriptome of human oocytes. This suggests that these buffers can influence gene expression and potentially interfere with signaling pathways related to cytoskeletal organization, cellular stress, and chromosomal maintenance.
Although direct evidence for DIPSO's impact on specific signaling pathways is limited, its structural similarity to other zwitterionic buffers warrants consideration. The potential for these molecules to interact with cellular components and influence signaling cascades should not be overlooked, especially in sensitive applications or when unexpected experimental outcomes are observed.
Mandatory Visualizations
Caption: Workflow for determining the optimal DIPSO concentration.
Caption: Conceptual diagram of DIPSO's potential influence on cell signaling.
References
- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 4. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. You are being redirected... [bio-world.com]
- 6. adl.usm.my [adl.usm.my]
- 7. promocell.com [promocell.com]
Technical Support Center: Troubleshooting Electrophoresis with DIPSO Buffer
Welcome to the technical support center for troubleshooting electrophoresis results when using 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO) buffer. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during electrophoretic separations.
DIPSO is a zwitterionic biological buffer valued for its ability to maintain a stable pH in the range of 7.0 to 8.2, which is critical for reproducible separation of proteins and nucleic acids.[1][2] While DIPSO offers advantages in pH stability, general electrophoresis principles and best practices are essential for optimal results. This guide provides troubleshooting advice in a question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key advantages of using DIPSO buffer in electrophoresis?
DIPSO buffer offers significant pH stability throughout the electrophoretic run, minimizing fluctuations that can alter the charge of biomolecules and lead to inconsistent migration.[1][2] As a zwitterionic buffer, it contributes to a stable ionic environment, facilitating consistent and predictable migration of charged molecules.[1][2]
Q2: Are there any known incompatibilities with DIPSO buffer?
One key consideration is that DIPSO can form complexes with certain metal ions, which may lead to precipitation.[2] Therefore, it is not recommended for use in biological systems where specific metal ions are required for enzymatic activity or structural integrity.[2]
Troubleshooting Guide
This section addresses common problems observed in gel electrophoresis. While these issues are not exclusive to DIPSO buffer, the solutions provided are applicable when using this zwitterionic buffer system.
Problem 1: Distorted or "Smiling" Bands
Q: My protein/DNA bands appear curved or "smiling" across the gel. What is the cause and how can I fix it?
A: This phenomenon is typically caused by uneven heat distribution across the gel, leading to faster migration in the warmer center lanes.
Troubleshooting Steps:
-
Reduce Voltage: Lowering the voltage will decrease the generation of heat (Joule heating).
-
Improve Cooling: Ensure the electrophoresis apparatus is placed in a cool environment or use a cooling system if available. For high-current applications, running the gel in a cold room can be beneficial.
-
Use Fresh Buffer: Depleted or improperly prepared buffer can have altered conductivity, contributing to uneven heating. Always use freshly prepared running buffer.
-
Check Buffer Levels: Ensure the buffer level is consistent and covers the entire gel surface to promote even heat dissipation.
Problem 2: Smeared Bands
Q: My bands are not sharp and appear as vertical smears. What could be the issue?
A: Band smearing can result from several factors, including sample degradation, overloading, or inappropriate running conditions.
Troubleshooting Steps:
-
Sample Quality:
-
Degradation: Ensure samples are handled gently and kept on ice to prevent degradation by proteases or nucleases.
-
High Salt Concentration: High salt in the sample can lead to streaking and distorted bands. Desalt your sample using dialysis or a desalting column.
-
-
Sample Loading:
-
Overloading: Loading too much protein or nucleic acid can cause bands to smear. Determine the optimal loading amount for your gel and staining method.
-
-
Running Conditions:
-
Voltage: Running the gel at a very high voltage can generate excess heat and cause smearing. Try running the gel at a lower voltage for a longer duration.
-
Problem 3: Poor Band Resolution
Q: I am not getting good separation between my bands. How can I improve the resolution?
A: Poor resolution is often due to an incorrect gel concentration for the size of your molecules of interest or suboptimal running conditions.
Troubleshooting Steps:
-
Optimize Gel Percentage:
-
Small Molecules: Use a higher percentage gel to resolve small proteins or nucleic acid fragments.
-
Large Molecules: Use a lower percentage gel for better separation of large molecules.
-
-
Adjust Running Time and Voltage: Running the gel for a longer period at a lower voltage can significantly improve the separation of bands.
-
Use Fresh Buffers: Ensure your gel and running buffers are made from high-purity reagents and are not old.
Quantitative Data Summary
For consistent results, it is crucial to maintain optimal experimental parameters. The following table provides a general guide for voltage and expected run times.
| Gel Type | Voltage (V/cm) | Typical Run Time | Expected Outcome |
| Mini Protein Gel | 10-15 | 1-1.5 hours | Sharp, well-resolved protein bands. |
| Large Protein Gel | 5-10 | 3-5 hours | High-resolution separation of complex protein mixtures. |
| Mini Nucleic Acid Gel | 5-8 | 45-60 minutes | Clear separation of DNA/RNA fragments. |
| Large Nucleic Acid Gel | 1-5 | 12-16 hours | High-resolution of closely sized nucleic acid fragments. |
Experimental Protocols
Protocol 1: Preparation of 1X DIPSO Running Buffer
-
Dissolve Reagents: To prepare a 1-liter solution, dissolve the appropriate amount of DIPSO powder in 800 mL of deionized water. The final concentration will depend on the specific application, but a common starting point is 25-50 mM.
-
Adjust pH: Adjust the pH to the desired value (typically between 7.0 and 8.0) using a concentrated solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Final Volume: Bring the final volume to 1 liter with deionized water.
-
Storage: Store the buffer at room temperature. For long-term storage, refrigeration is recommended to prevent microbial growth.
Visualizations
Logical Workflow for Troubleshooting Electrophoresis Results
Caption: A logical workflow for diagnosing and resolving common electrophoresis issues.
Relationship between Electrophoresis Parameters and Common Problems
Caption: Key experimental parameters and their relationship to common electrophoresis problems.
References
Technical Support Center: DIPSO Sodium Salt Solutions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and troubleshooting of DIPSO (3-[N,N-Bis(2-Hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt solutions.
Frequently Asked Questions (FAQs)
Q1: What is DIPSO and what is its effective pH range?
A1: DIPSO is a zwitterionic biological buffer, often referred to as a "Good's buffer," used to maintain a stable pH in a variety of biological and biochemical experiments.[1][2] Its effective buffering range is typically between pH 7.0 and 8.2, with a pKa of 7.6 at 25°C.[1][2][3][4][5]
Q2: How should I store DIPSO sodium salt powder and for how long is it stable?
A2: There are differing recommendations for storing DIPSO powder. Most suppliers suggest storing the white crystalline powder at room temperature.[3][6] However, for extended long-term stability, storage at 4°C (for up to 2 years) or -20°C (for up to 3 years) has also been suggested.[4] Always refer to the manufacturer's specific recommendations.
Q3: What is the shelf life of a prepared this compound solution?
A3: The shelf life depends heavily on the preparation method and storage conditions. A commercially prepared 0.2M, pH 7.5 solution may have a shelf life of up to 2 years when stored at room temperature.[1] For solutions prepared in the lab from powder, it is recommended to store them at -20°C for up to 1 month or at -80°C for up to 6 months.[4] For maximum reliability and to avoid potential degradation, it is best practice to prepare fresh solutions for each experiment.[4]
Q4: Do I need to sterilize my DIPSO buffer solution?
A4: Yes, to prevent microbial growth which can alter the buffer's properties and impact your experiment, sterilization is critical. After preparing your solution and adjusting the pH, it is recommended to sterilize it by passing it through a 0.22 μm filter.[4]
Q5: Can DIPSO interact with other components in my experiment?
A5: Like many other Good's buffers, DIPSO can form complexes with certain metal ions.[7] This should be taken into consideration when designing experiments that include metal ions, as it could affect their availability or activity.
Data Summary: Storage and Stability
The following table summarizes the recommended storage conditions for this compound in its solid and liquid forms.
| Form | Concentration | Storage Temperature | Stated Stability / Shelf Life | Source(s) |
| Solid Powder | N/A | Room Temperature | Not specified, standard practice | [3][6] |
| N/A | 4°C | 2 years | [4] | |
| N/A | -20°C | 3 years | [4] | |
| Liquid Solution | 0.2 M (Commercial) | Room Temperature | 2 years | [1] |
| (Lab-Prepared) | Any | -20°C | 1 month | [4] |
| (Lab-Prepared) | Any | -80°C | 6 months | [4] |
| (Lab-Prepared) | Any | 4°C (Refrigerated) | Recommended 14-day beyond-use date for sterility | [8] |
| (Lab-Prepared) | Any | Room Temperature | Recommended 48-hour beyond-use date for sterility | [8] |
Experimental Protocol: Preparation of Stable DIPSO Solutions
This protocol outlines the steps for preparing a sterile this compound buffer solution with enhanced stability for experimental use.
Materials:
-
This compound powder
-
High-purity, nuclease-free water
-
Calibrated pH meter
-
NaOH and/or HCl solutions for pH adjustment (e.g., 1M)
-
Sterile glassware (beakers, graduated cylinders)
-
Sterile magnetic stir bar and stir plate
-
Sterile 0.22 μm bottle-top filter or syringe filter
-
Sterile storage bottles
Procedure:
-
Weigh Powder: Accurately weigh the required amount of this compound powder to achieve the desired molarity in your final volume.
-
Dissolve: Add approximately 80% of the final required volume of high-purity water to a sterile beaker with a sterile stir bar. Place the beaker on a stir plate and slowly add the DIPSO powder while stirring until it is completely dissolved.[4]
-
Adjust pH: Once dissolved, carefully monitor the pH using a calibrated pH meter. Adjust the pH to your desired value (within the 7.0-8.2 range) by adding small volumes of NaOH (to increase pH) or HCl (to decrease pH).[9]
-
Final Volume: Once the target pH is reached and stable, transfer the solution to a sterile graduated cylinder and add high-purity water to reach the final desired volume.
-
Sterile Filter: Using a 0.22 μm filter, filter the buffer solution into a final, sterile storage bottle.[4] This step is crucial for removing any potential microbial contaminants.
-
Label and Store: Clearly label the bottle with the buffer name (DIPSO), concentration, pH, preparation date, and your initials. Store the solution according to the recommendations in the table above. For short-term use, 4°C is acceptable; for longer-term storage, freezing at -20°C or -80°C is recommended.[4]
References
- 1. You are being redirected... [bio-world.com]
- 2. nbinno.com [nbinno.com]
- 3. DIPSO Buffer - ผลิตภัณฑ์ - Hopax Fine Chemicals [hopaxfc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rpicorp.com [rpicorp.com]
- 6. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Extended Stability of Sodium Phosphate Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to DIPSO and Other Biological Buffers for Researchers
In the realm of life sciences and drug development, maintaining a stable pH is paramount for the success and reproducibility of experiments. The choice of a biological buffer can significantly influence experimental outcomes, from enzyme activity to the integrity of macromolecules. This guide provides an objective comparison of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) with other commonly used biological buffers, namely HEPES, MOPS, and Tris. This analysis is supported by a compilation of their physicochemical properties and detailed experimental protocols to assist researchers in selecting the optimal buffer for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate buffer is fundamentally guided by its physicochemical characteristics. DIPSO, a zwitterionic "Good's" buffer, offers a useful buffering range for many biological applications. However, its properties differ from other common buffers in key aspects.
| Property | DIPSO | HEPES | MOPS | Tris |
| Chemical Structure | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid | tris(hydroxymethyl)aminomethane |
| Useful pH Range | 7.0 – 8.2[1][2][3] | 6.8 – 8.2[4][5] | 6.5 – 7.9 | 7.2 – 9.0[6] |
| pKa at 25°C | ~7.6[4] | ~7.5[7] | ~7.2[8] | ~8.1[7] |
| ΔpKa/°C | -0.015 to -0.020 (estimated) | -0.014[7] | -0.011 to -0.015 | -0.028 to -0.031[9] |
| Metal Ion Chelation | Forms complexes with various metal ions[10] | Negligible[5][11] | Negligible for most divalent cations[11] | Can chelate some metal ions[8] |
| UV Absorbance (260/280 nm) | Low | Low[12] | Low[12] | Can interfere with some protein assays[6] |
| Common Applications | Protein separation, electrophoresis, cell culture[1][13] | Cell culture, enzyme assays[5] | RNA electrophoresis, cell culture[8] | Protein electrophoresis (SDS-PAGE), general biochemistry[6][8] |
Experimental Performance and Protocols
To provide a practical comparison, the following sections detail experimental protocols designed to evaluate the performance of DIPSO against HEPES, MOPS, and Tris in key laboratory applications.
Buffering Capacity
Buffering capacity is a critical measure of a buffer's ability to resist pH changes upon the addition of an acid or base.
Experimental Protocol: Determination of Buffering Capacity
Objective: To quantitatively compare the buffering capacity of DIPSO, HEPES, MOPS, and Tris buffers.
Materials:
-
DIPSO, HEPES, MOPS, and Tris buffer substances
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bars
-
50 mL burettes (2)
-
100 mL beakers (4)
Procedure:
-
Prepare 50 mL of 0.1 M solutions of DIPSO, HEPES, MOPS, and Tris. Adjust the pH of each solution to its respective pKa value using NaOH or HCl.
-
Place 25 mL of the DIPSO buffer solution in a 100 mL beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode in the solution and record the initial pH.
-
Titrate the buffer solution with 0.1 M HCl. Add the HCl in 0.5 mL increments, recording the pH after each addition until the pH drops by at least 2 units.
-
Repeat the titration with a fresh 25 mL aliquot of the DIPSO buffer using 0.1 M NaOH, adding the base in 0.5 mL increments until the pH rises by at least 2 units.
-
Repeat steps 2-5 for the HEPES, MOPS, and Tris buffer solutions.
-
Plot the pH of each solution versus the volume of HCl and NaOH added. The buffering capacity is determined by the volume of acid or base required to cause a one-unit change in pH.
Expected Outcome: This experiment will generate titration curves for each buffer, allowing for a direct visual and quantitative comparison of their buffering capacities around their respective pKa values.
Diagram: Workflow for Comparing Buffering Capacity
Caption: Workflow for the comparative determination of buffering capacity.
Protein Electrophoresis (SDS-PAGE)
The choice of buffer in SDS-PAGE can affect the resolution and sharpness of protein bands.
Experimental Protocol: Comparative SDS-PAGE Analysis
Objective: To compare the performance of a DIPSO-based running buffer with a standard Tris-Glycine running buffer in SDS-PAGE.
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl, pH 8.8 (for resolving gel)
-
Tris-HCl, pH 6.8 (for stacking gel)
-
Sodium dodecyl sulfate (SDS)
-
Ammonium persulfate (APS)
-
TEMED
-
Protein molecular weight markers
-
Protein sample (e.g., BSA)
-
Sample loading buffer
-
Running Buffers:
-
Tris-Glycine: 25 mM Tris, 192 mM Glycine, 0.1% SDS, pH 8.3
-
DIPSO-based: 25 mM DIPSO, 192 mM Glycine, 0.1% SDS, adjusted to pH 8.3
-
-
Vertical electrophoresis apparatus and power supply
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Cast a 12% polyacrylamide resolving gel with a 4% stacking gel.
-
Prepare protein samples by mixing with sample loading buffer and heating at 95°C for 5 minutes.
-
Assemble the electrophoresis apparatus and fill the inner and outer chambers with the Tris-Glycine running buffer.
-
Load the protein samples and molecular weight markers into the wells.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom of the gel.
-
Repeat steps 3-5 using the DIPSO-based running buffer with a separate, identical gel.
-
Stain both gels with Coomassie Brilliant Blue and then destain.
-
Compare the resolution, sharpness, and migration pattern of the protein bands between the two buffer systems.
Expected Outcome: This experiment will provide a visual comparison of the separation efficiency of a DIPSO-based running buffer versus the standard Tris-Glycine system for a common protein sample.
Diagram: SDS-PAGE Comparative Workflow
Caption: Workflow for comparing buffer systems in SDS-PAGE.
Enzyme Assays
Buffer components can sometimes interact with enzymes or substrates, affecting the kinetics of the reaction.
Experimental Protocol: Comparative Enzyme Kinetics in Different Buffers
Objective: To evaluate the effect of DIPSO, HEPES, MOPS, and Tris buffers on the kinetic parameters (Km and Vmax) of alkaline phosphatase.
Materials:
-
Alkaline phosphatase (ALP) enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Assay Buffers (0.1 M, pH 9.0): DIPSO, HEPES, MOPS, and Tris
-
Stop solution (e.g., 3 M NaOH)
-
Spectrophotometer
-
96-well microplate
Procedure:
-
Prepare a series of pNPP substrate dilutions in each of the four assay buffers.
-
In a 96-well plate, add a fixed amount of ALP enzyme to each well.
-
Initiate the reaction by adding the different concentrations of pNPP substrate to the wells.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a spectrophotometer.
-
Calculate the initial reaction velocities for each substrate concentration in each buffer.
-
Plot the reaction velocity versus substrate concentration for each buffer and determine the Km and Vmax values using a Michaelis-Menten plot or a Lineweaver-Burk plot.
Expected Outcome: This experiment will reveal any significant differences in the kinetic parameters of alkaline phosphatase in the presence of the four different buffers, indicating potential buffer-enzyme interactions.
Diagram: Enzyme Kinetics Comparison Workflow
Caption: Workflow for comparative analysis of enzyme kinetics in different buffers.
Metal Ion Chelation
DIPSO is known to chelate metal ions, which can be a significant consideration in many biological experiments.
Experimental Protocol: Spectrophotometric Analysis of Metal Ion Chelation
Objective: To qualitatively and quantitatively compare the metal ion chelating ability of DIPSO with HEPES, MOPS, and Tris.
Materials:
-
DIPSO, HEPES, MOPS, and Tris buffer solutions (e.g., 0.1 M, pH 7.5)
-
A metal ion solution (e.g., 10 mM Copper (II) Sulfate)
-
Dithizone solution (in an organic solvent like chloroform or carbon tetrachloride)
-
Spectrophotometer
-
Separatory funnels
Procedure:
-
To separate separatory funnels, add 10 mL of each buffer solution.
-
To each funnel, add a small, equal volume of the copper (II) sulfate solution and mix.
-
Add 10 mL of the dithizone solution to each funnel. Dithizone forms a colored complex with free metal ions.
-
Shake each funnel vigorously for 2 minutes to allow for the extraction of the metal-dithizone complex into the organic phase.
-
Allow the phases to separate.
-
Collect the organic phase and measure its absorbance at the wavelength of maximum absorbance for the copper-dithizone complex (around 550 nm).
-
A lower absorbance in the organic phase indicates that the buffer has chelated the metal ions, making them unavailable to react with dithizone.
Expected Outcome: The results will demonstrate the relative ability of each buffer to chelate copper ions. It is expected that the DIPSO solution will result in a significantly lower absorbance compared to HEPES and MOPS, indicating stronger metal ion chelation.
Diagram: Metal Ion Chelation Assay Workflow
Caption: Workflow for the spectrophotometric analysis of metal ion chelation.
Conclusion: Selecting the Right Buffer for Your Needs
The choice of a biological buffer is a critical decision that should be based on the specific requirements of the experiment.
-
DIPSO is a suitable buffer for applications within its pH range of 7.0-8.2, such as protein purification and electrophoresis, where metal ion chelation is not a concern or is even desirable.[1] However, its propensity to form complexes with metal ions makes it unsuitable for experiments where free metal ions are critical for enzymatic activity or cellular processes.[10]
-
HEPES is a versatile buffer with a pKa near physiological pH and negligible metal ion binding, making it an excellent choice for cell culture and many enzyme assays.[5][14][11]
-
MOPS is particularly well-suited for RNA electrophoresis due to its pKa and ability to maintain a stable pH in the slightly acidic to neutral range, which is crucial for RNA integrity. It also exhibits minimal metal ion binding.[5][8]
-
Tris is a widely used buffer in molecular biology, especially for protein electrophoresis (Tris-Glycine SDS-PAGE). However, its pH is more sensitive to temperature changes, and it can interact with some enzymes and metal ions.[6][8][9]
By carefully considering the physicochemical properties and, where necessary, performing comparative experiments as outlined in this guide, researchers can confidently select the most appropriate buffer to ensure the accuracy and reproducibility of their results.
References
- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. DIPSO Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 3. scbt.com [scbt.com]
- 4. interchim.fr [interchim.fr]
- 5. The 9 best biological buffers for cell culture - ब्लॉग - Hopax Fine Chemicals [hopaxfc.com]
- 6. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 7. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 8. echemi.com [echemi.com]
- 9. itwreagents.com [itwreagents.com]
- 10. The families of biological buffers - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 11. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bostonbioproducts.com [bostonbioproducts.com]
- 13. nbinno.com [nbinno.com]
- 14. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
A Researcher's Guide: DIPSO vs. HEPES Buffers for Optimal Enzyme Assay Performance
For researchers, scientists, and drug development professionals, the selection of a suitable buffer is a critical determinant for the success and reproducibility of enzyme assays. The buffer not only maintains a stable pH but can also significantly influence enzyme activity and kinetics. This guide provides an objective comparison of two popular "Good's" buffers, DIPSO and HEPES, to aid in the selection process for your specific enzymatic studies.
This comparison delves into the physicochemical properties of DIPSO (3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) and HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), presents available experimental data on their performance in enzyme assays, and provides a detailed protocol for a generic kinase assay.
At a Glance: Key Property Comparison
Both DIPSO and HEPES are zwitterionic buffers, a class of compounds developed by Norman Good and colleagues, designed to be biocompatible and effective in the physiological pH range.[1] Their primary characteristics are summarized below for easy comparison.
| Property | DIPSO | HEPES |
| pKa at 25°C | 7.4 - 7.8 | 7.45 - 7.65[2] |
| Useful pH Range | 7.0 - 8.2[3][4] | 6.8 - 8.2[2][5] |
| Molecular Weight | 243.28 g/mol | 238.30 g/mol [2] |
| Metal Ion Binding | Forms complexes with some metal ions, which can lead to precipitation.[3] | Negligible binding to most metal ions, making it suitable for metalloenzyme studies.[6] |
| Known Interferences | Potential for metal ion precipitation can affect assays requiring specific metal cations.[3] | Can form radicals, making it unsuitable for redox studies.[6] It may also interfere with the Lowry protein assay and can affect membrane potentials in neuronal cells.[2] |
Performance in Enzyme Assays: A Data-Driven Comparison
The ideal buffer should be inert, not interfering with the enzyme or the assay components.[7] Experimental data reveals that the choice of buffer can have a significant impact on the kinetic parameters of an enzyme, particularly for those that are metal-dependent.
HEPES: A Preferred Choice for Metalloenzymes
HEPES is widely utilized in enzyme assays due to its pKa being close to physiological pH, its chemical stability, and its low tendency to bind metal ions.[5][8] A study comparing the kinetic parameters of a Mn²⁺-dependent dioxygenase (BLC23O) in HEPES, Tris-HCl, and sodium phosphate buffers demonstrated the superior performance of HEPES.
The study found that the enzyme exhibited the highest catalytic efficiency (kcat/Km) and the lowest metal ion dissociation constant (Kd) in HEPES buffer. This indicates that HEPES provides a more favorable environment for this metalloenzyme's activity compared to the other buffers tested.
Table 1: Kinetic Parameters of Mn²⁺-dependent Dioxygenase (BLC23O) in Different Buffers
| Buffer (at optimal pH) | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) |
| HEPES (pH 7.6) | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl (pH 7.4) | 6.93 ± 0.26 | 1.14 ± 0.01 | 0.17 ± 0.01 |
| Sodium Phosphate (pH 7.2) | 3.64 ± 0.13 | 1.01 ± 0.01 | 0.28 ± 0.01 |
Data adapted from a comparative study on a metal-dependent enzyme.
In contrast, a non-metalloenzyme, trypsin, showed comparable kinetic parameters across all three buffers, suggesting that the choice of buffer is less critical for enzymes that do not rely on metal cofactors.
DIPSO: Considerations and Potential Limitations
Quantitative data from enzyme kinetic studies specifically using DIPSO buffer is limited in the available literature. However, its known propensity to form complexes with and precipitate various metal ions is a significant consideration.[3] This characteristic makes DIPSO potentially unsuitable for assays of metalloenzymes or any reaction that is sensitive to the concentration of free metal ions. For enzymes that are not metal-dependent and where the specific properties of DIPSO are advantageous, it can still be a viable option within its effective pH range.[3][9]
Experimental Protocol: Generic In Vitro Kinase Assay
This protocol provides a general workflow for an in vitro kinase assay, which can be adapted for use with either HEPES or DIPSO buffer, depending on the specific requirements of the kinase being studied. HEPES is commonly used in kinase assay buffers.[6]
Objective: To measure the activity of a purified kinase by quantifying the phosphorylation of a substrate.
Materials:
-
Purified Kinase
-
Kinase Substrate (peptide or protein)
-
10X Kinase Buffer: 250 mM HEPES or DIPSO (pH 7.5), 100 mM MgCl₂, 10 mM Dithiothreitol (DTT)
-
10 mM ATP solution
-
[γ-³²P]ATP (for radioactive detection) or appropriate reagents for non-radioactive detection (e.g., phosphospecific antibody)
-
Stop Solution (e.g., 3X SDS-PAGE sample buffer for radioactive assays, or a solution containing EDTA for non-radioactive assays)
-
Deionized water
-
Microcentrifuge tubes
-
Incubator or water bath at 30°C
-
Apparatus for detection (e.g., phosphorimager, Western blot equipment)
Procedure:
-
Prepare 1X Kinase Reaction Buffer: Dilute the 10X Kinase Buffer to 1X with deionized water.
-
Reaction Setup: In a microcentrifuge tube on ice, prepare the reaction mixture. The final volume is typically 20-50 µL.
-
1X Kinase Reaction Buffer
-
Purified Kinase (concentration to be optimized empirically)
-
Kinase Substrate (concentration to be optimized, often around the Km value)
-
Deionized water to bring to the final volume.
-
-
Initiate the Reaction: Add ATP to a final concentration of 100-200 µM. For radioactive assays, include a small amount of [γ-³²P]ATP.
-
Incubation: Mix gently and incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes). This time should be within the linear range of the reaction.
-
Terminate the Reaction: Stop the reaction by adding the appropriate Stop Solution.
-
Detection:
-
Radioactive Assay: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to a phosphor screen. Quantify the incorporated radioactivity in the substrate band.
-
Non-Radioactive Assay (e.g., Western Blot): Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody to detect the phosphorylated substrate.
-
Visualizing Key Concepts
To further aid in understanding the context of these buffers in research, the following diagrams illustrate a common signaling pathway where kinases and phosphatases are active, and a typical experimental workflow.
Caption: A generalized workflow for a typical in vitro enzyme assay.
References
- 1. Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 4. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 5. 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic Acid - 25g | OMICS [omicsbean.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 8. chemimpex.com [chemimpex.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to DIPSO and Tris Buffers for Protein Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
The separation of proteins by electrophoresis is a cornerstone technique in life sciences research. The choice of buffering system is critical as it directly impacts the resolution, band sharpness, and overall success of the separation. This guide provides an objective comparison between 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (DIPSO) and Tris(hydroxymethyl)aminomethane (Tris) buffers for protein electrophoresis, offering insights into their respective advantages and limitations to aid in the selection of the most appropriate buffer for your experimental needs.
Introduction to DIPSO and Tris Buffers
DIPSO is a zwitterionic biological buffer that is valued for its pH stability within the range of 7.0 to 8.2.[1] As a zwitterionic buffer, it contributes to the ionic environment of the electrophoresis buffer, which helps in the migration of charged biomolecules.[1] Its primary advantage lies in its ability to maintain a stable pH throughout the electrophoretic run, which is crucial for reproducible results.[1]
Tris is a primary amine and one of the most widely used buffers in molecular biology and biochemistry.[2] In protein electrophoresis, it is a key component of the common Laemmli system (Tris-glycine gels), which is used for both sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and native PAGE.[3][4] Tris-based systems are well-characterized and versatile, but the pH of Tris buffers is known to be sensitive to temperature and concentration changes.
Performance Comparison: DIPSO vs. Tris
| Feature | DIPSO | Tris |
| Chemical Type | Zwitterionic Buffer | Primary Amine |
| Useful pH Range | 7.0 – 8.2[1] | 7.0 – 9.0 |
| pH Stability | High stability throughout the electrophoretic run.[1] | pH is significantly affected by temperature and buffer concentration. |
| Key Advantages | - Stable pH provides for reproducible separation.[1]- Good buffering capacity in the neutral pH range. | - Widely used and well-documented, especially in the Laemmli system.[3][4]- Versatile for both denaturing and native electrophoresis.[3] |
| Potential Limitations | - Less commonly used, with fewer standardized protocols available.- Potential for interaction with metal ions in certain applications.[1] | - The highly alkaline operating pH of some Tris systems can lead to band distortion and loss of resolution.[3]- Temperature-dependent pH can affect reproducibility. |
| Common Applications | Electrophoresis requiring stable, near-neutral pH conditions.[1] | Standard protein separation in SDS-PAGE and native PAGE.[3] |
Experimental Protocols
A detailed protocol for the widely established Tris-glycine SDS-PAGE is provided below. Due to the limited availability of standardized protocols for DIPSO-based protein electrophoresis, a specific protocol for DIPSO is not provided. Researchers wishing to use DIPSO would need to optimize their conditions based on its chemical properties, starting with a concentration and pH within its buffering range (e.g., 50-100 mM, pH 7.4) for the gel and running buffer.
Detailed Protocol: Tris-Glycine SDS-PAGE (Laemmli System)
This protocol is for a standard mini-gel system.
1. Reagents and Solutions:
-
30% Acrylamide/Bis-acrylamide Solution (29:1)
-
Separating Gel Buffer (1.5 M Tris-HCl, pH 8.8)
-
Stacking Gel Buffer (0.5 M Tris-HCl, pH 6.8)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (Prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
10X Tris-Glycine-SDS Running Buffer: 250 mM Tris, 1.92 M Glycine, 1% (w/v) SDS.
-
2X Sample Loading Buffer: 100 mM Tris-HCl pH 6.8, 4% (w/v) SDS, 20% (v/v) Glycerol, 0.2% (w/v) Bromophenol Blue, and 200 mM β-mercaptoethanol or 100 mM DTT (add fresh).
2. Gel Casting:
-
Separating Gel (e.g., 10%):
-
For 10 mL: 3.33 mL of 30% Acrylamide/Bis, 2.5 mL of 1.5 M Tris-HCl (pH 8.8), 100 µL of 10% SDS, 3.97 mL of deionized water, 100 µL of 10% APS, and 10 µL of TEMED.
-
Mix all components except APS and TEMED. Add APS and TEMED last, mix gently, and immediately pour the gel between the glass plates, leaving space for the stacking gel.
-
Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for 30-60 minutes.
-
-
Stacking Gel (4%):
-
For 5 mL: 0.67 mL of 30% Acrylamide/Bis, 1.25 mL of 0.5 M Tris-HCl (pH 6.8), 50 µL of 10% SDS, 3.03 mL of deionized water, 50 µL of 10% APS, and 5 µL of TEMED.
-
After the separating gel has polymerized, pour off the overlay. Mix the stacking gel components, pour over the separating gel, and insert the comb. Allow to polymerize for 30 minutes.
-
3. Sample Preparation and Loading:
-
Mix protein samples with an equal volume of 2X sample loading buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Centrifuge briefly to collect the contents at the bottom of the tube.
-
Load the samples into the wells of the polymerized gel.
4. Electrophoresis:
-
Assemble the gel cassette into the electrophoresis tank.
-
Fill the inner and outer chambers with 1X Tris-Glycine-SDS running buffer.
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.[5]
5. Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful protein electrophoresis.
The choice of buffer, either DIPSO or a Tris-based system, is a critical decision made during the "Preparation" phase, specifically in the formulation of the gel and running buffers. This choice will influence the conditions of the "Electrophoresis Run" and ultimately the quality of the final "Data Analysis".
Conclusion
Tris-based buffers, particularly the Tris-glycine system, are the established standard for protein electrophoresis, with a wealth of supporting literature and readily available protocols. They offer versatility for a wide range of applications. However, the known pH sensitivity of Tris to temperature and concentration can be a drawback where high reproducibility is paramount.
DIPSO presents a compelling alternative, especially for applications requiring a stable, near-neutral pH environment. Its primary advantage is its resistance to pH changes during the electrophoretic run, which can theoretically lead to more consistent and reproducible protein separation. The main limitation of DIPSO is the lack of standardized, widely adopted protocols and direct comparative performance data against established systems like Tris-glycine.
For routine protein analysis, the Tris-glycine system remains a robust and reliable choice. For specialized applications where pH stability is critical, or for researchers looking to optimize their separation conditions, exploring DIPSO as an alternative buffer system may be a worthwhile endeavor, though it will likely require in-house optimization. Further empirical studies directly comparing these two buffer systems would be highly beneficial to the scientific community.
References
- 1. nbinno.com [nbinno.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Overview of Electrophoresis | Thermo Fisher Scientific - US [thermofisher.com]
- 4. One-Dimensional SDS and Non-Denaturing Gel Electrophoresis of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
Validating Experimental Results: A Comparative Guide to DIPSO Buffer
For researchers, scientists, and drug development professionals, the choice of a biological buffer is a critical decision that can significantly impact the validity and reproducibility of experimental results. This guide provides an objective comparison of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) buffer with other commonly used alternatives, supported by illustrative experimental data and detailed protocols.
Physicochemical Properties of Common Biological Buffers
The selection of an appropriate buffer begins with understanding its fundamental physicochemical properties. The ideal buffer for a specific application will have a pKa value close to the desired experimental pH, ensuring optimal buffering capacity. Other important considerations include its solubility, potential for interaction with metal ions, and temperature sensitivity of the pKa.
| Property | DIPSO | HEPES | MOPS | Tris |
| Full Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | 3-(N-morpholino)propanesulfonic acid | tris(hydroxymethyl)aminomethane |
| pKa at 25°C | 7.6 | 7.5 | 7.2 | 8.1 |
| Useful pH Range | 7.0 - 8.2[1] | 6.8 - 8.2[2] | 6.5 - 7.9[3] | 7.2 - 9.0[3] |
| ΔpKa/°C | -0.015 | -0.014 | -0.011 | -0.028 |
| Metal Ion Binding | Can form complexes with some metal ions | Negligible[4] | Negligible | Can chelate metal ions[3][5] |
| UV Absorbance (260-280 nm) | Low | Low | Low | Can exhibit some absorbance |
Performance in a Comparative Enzyme Assay
To illustrate the potential impact of buffer selection on experimental outcomes, this section presents hypothetical data from a comparative enzyme kinetics assay. The activity of a model enzyme, β-galactosidase, was assessed in DIPSO, HEPES, MOPS, and Tris buffers.
| Buffer (50 mM, pH 7.5) | Relative Enzyme Activity (%) | Enzyme Stability (t½ at 37°C, hours) |
| DIPSO | 98 | 22 |
| HEPES | 100 | 24 |
| MOPS | 95 | 20 |
| Tris | 85 | 16 |
These illustrative data suggest that while HEPES may provide the highest relative activity and stability for this particular enzyme, DIPSO offers very comparable performance. Tris, with its higher pKa and temperature sensitivity, shows a slight decrease in both activity and stability in this hypothetical scenario.
Experimental Protocol: Comparative Enzyme Kinetics Assay
This protocol provides a generalized framework for comparing the performance of different biological buffers in an enzyme kinetics assay.
1. Reagent Preparation:
- Enzyme Stock Solution: Prepare a concentrated stock of β-galactosidase in a storage buffer (e.g., 50 mM potassium phosphate, pH 7.0, 50% glycerol).
- Substrate Stock Solution: Prepare a 100 mM stock solution of o-nitrophenyl-β-D-galactopyranoside (ONPG) in distilled water.
- Assay Buffers: Prepare 100 mM stock solutions of DIPSO, HEPES, MOPS, and Tris. Adjust the pH of each buffer to 7.5 at 25°C.
2. Assay Procedure:
- For each buffer to be tested, prepare a reaction mixture containing 50 mM of the respective buffer, 100 mM NaCl, and 10 mM MgCl₂.
- Add 900 µL of the reaction mixture to a cuvette.
- Add 50 µL of the ONPG substrate stock solution to the cuvette and mix.
- Equilibrate the cuvette to the assay temperature (e.g., 37°C) in a spectrophotometer.
- Initiate the reaction by adding 50 µL of a diluted enzyme solution.
- Monitor the increase in absorbance at 420 nm over time.
- Calculate the initial reaction velocity from the linear portion of the absorbance curve.
3. Data Analysis:
- Determine the protein concentration of the enzyme stock using a standard method (e.g., Bradford assay).
- Calculate the specific activity of the enzyme in each buffer (µmol of product formed per minute per mg of enzyme).
- To assess enzyme stability, pre-incubate the enzyme in each buffer at 37°C and measure the residual activity at different time points. Calculate the half-life (t½) of the enzyme in each buffer.
Performance in a Comparative Cell-Based Assay
The choice of buffer can also influence the outcome of cell-based assays by affecting cell viability and morphology. The following table presents hypothetical data from a comparative cell viability assay using a human cell line (e.g., HEK293) cultured in media supplemented with different buffers.
| Buffer (20 mM) | Cell Viability (% of control) | Morphological Changes |
| DIPSO | 95 | Minimal, cells appear healthy |
| HEPES | 98 | Minimal, cells appear healthy |
| MOPS | 92 | Slight rounding of some cells |
| Tris | 88 | Noticeable cell rounding and detachment |
This illustrative data suggests that both DIPSO and HEPES maintain high cell viability with minimal morphological changes. MOPS and Tris, in this hypothetical example, show a greater impact on cell health.
Experimental Protocol: Comparative Cell Viability Assay
This protocol provides a generalized method for comparing the effects of different biological buffers on cell viability.
1. Cell Culture:
- Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
2. Buffer Treatment:
- Prepare sterile, pH-adjusted (7.4) stock solutions of DIPSO, HEPES, MOPS, and Tris.
- Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.
- After 24 hours, replace the culture medium with fresh medium supplemented with 20 mM of each respective buffer. Include a control group with no additional buffer.
3. Viability Assessment (MTT Assay):
- After 48 hours of incubation with the buffers, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
- Incubate for 4 hours at 37°C.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Morphological Assessment:
- In a parallel experiment, seed cells on glass coverslips in a 24-well plate and treat with the different buffers as described above.
- After 48 hours, observe the cells under a phase-contrast microscope and capture images to document any changes in cell morphology.
5. Data Analysis:
- Calculate cell viability as a percentage of the control group (no buffer).
- Qualitatively assess and compare the morphological changes observed in the different buffer conditions.
Impact on Cellular Signaling Pathways
The buffer composition can potentially influence cellular signaling pathways. While direct experimental evidence for the specific effects of DIPSO on pathways like the Mitogen-Activated Protein Kinase (MAPK) cascade is limited, maintaining a stable intracellular pH is crucial for the proper function of kinases and phosphatases that regulate these pathways. The following diagram illustrates a generic MAPK signaling pathway.
A generic Mitogen-Activated Protein Kinase (MAPK) signaling cascade.
Experimental Workflow for Buffer Comparison
The following diagram outlines a logical workflow for comparing the performance of different biological buffers in a typical research setting.
References
- 1. Comparison Table of Materials Required for Activity and Binding Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. benchchem.com [benchchem.com]
- 4. New buffers to improve the quantitative real-time polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
A Comparative Guide to the Performance of DIPSO in Biological Assays
For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical determinant of experimental success. The buffer's ability to maintain a stable pH environment can significantly influence enzyme activity, cell viability, and the overall reliability of assay results. This guide provides an objective comparison of DIPSO (3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid) with other common biological buffers, supported by available experimental data and detailed methodologies for key biological assays.
DIPSO is a zwitterionic biological buffer, one of the series of "Good's buffers," known for its effective buffering range between pH 7.0 and 8.2.[1][2] This makes it a suitable candidate for a variety of biochemical and cell-based assays that require a physiological pH.
Physicochemical Properties and General Considerations
A key characteristic of DIPSO is its zwitterionic nature, which minimizes its interaction with biological macromolecules and membranes.[2] However, a significant consideration is its propensity to chelate divalent metal ions, which can be a drawback in assays where these ions are essential for enzymatic activity or cellular processes.[3]
For a direct comparison of the key properties of DIPSO and other commonly used biological buffers, refer to the table below.
| Buffer | pKa at 25°C | Useful pH Range | Divalent Metal Ion Chelation | Key Considerations |
| DIPSO | 7.6 | 7.0 - 8.2 | Yes | Suitable for electrophoresis; may interfere with metal-dependent assays. |
| HEPES | 7.5 | 6.8 - 8.2 | Negligible | Widely used in cell culture; can produce reactive oxygen species when exposed to light. |
| Tris | 8.1 | 7.2 - 9.0 | Yes | Temperature-dependent pKa; can interfere with some enzyme assays. |
| MOPS | 7.2 | 6.5 - 7.9 | Low | Good for RNA work; can be toxic to some cells at high concentrations. |
| PIPES | 6.8 | 6.1 - 7.5 | Negligible | Often used in protein purification; low solubility in its free acid form. |
Performance in Key Biological Assays
While direct, quantitative comparative studies on DIPSO's performance across a wide range of biological assays are not extensively documented in publicly available literature, its utility can be inferred from its physicochemical properties and its applications in specific experimental contexts.
Electrophoresis
DIPSO is frequently utilized as a buffer component in various electrophoretic techniques, such as polyacrylamide gel electrophoresis (PAGE) and agarose gel electrophoresis. Its primary role is to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration and separation of proteins and nucleic acids.
A stable pH ensures that the charge of the biomolecules remains constant, leading to reproducible and accurate separation based on size. The buffering capacity of DIPSO within the neutral to slightly alkaline range makes it a valuable alternative to more traditional buffers like Tris-glycine in specific applications.
Enzyme Assays
The optimal pH for many enzymatic reactions falls within the buffering range of DIPSO.[4] However, the potential for DIPSO to chelate divalent cations such as Mg²⁺ and Ca²⁺, which are often essential cofactors for enzymes, necessitates careful consideration. For enzymes that are not dependent on such metal ions, DIPSO can provide a stable pH environment for kinetic studies.
When selecting a buffer for an enzyme assay, it is crucial to empirically determine the optimal buffer system. This involves comparing the enzyme's activity in the presence of different buffers at the desired pH.
Cell Viability and Cell Culture
The use of DIPSO in cell culture media is less common compared to buffers like HEPES. While its buffering range is appropriate for physiological conditions, its potential to interact with essential metal ions in the culture medium can be a significant drawback. Cell viability and proliferation are highly dependent on the availability of these ions.
For researchers considering DIPSO for cell-based assays, it is imperative to conduct preliminary studies to assess its cytotoxicity and its effect on cell growth and morphology for the specific cell line of interest. A comparative cell viability assay, such as the MTT or MTS assay, should be performed to evaluate the performance of DIPSO against a well-established cell culture buffer like HEPES.
Experimental Protocols
Detailed experimental protocols using DIPSO are not as readily available as those for more common buffers. However, existing protocols can often be adapted by substituting the specified buffer with DIPSO, provided that the potential for metal ion chelation is taken into account. Below are general methodologies for key experiments where DIPSO could be considered.
General Western Blot Protocol (Adapted for DIPSO)
This protocol outlines the basic steps for a Western blot, where DIPSO could potentially be used in the transfer buffer.
1. Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer).
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
2. Gel Electrophoresis:
-
Load samples onto a polyacrylamide gel.
-
Run the gel in a standard running buffer (e.g., Tris-glycine) until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Transfer Buffer (with DIPSO): 25 mM DIPSO, 192 mM glycine, 20% (v/v) methanol. Adjust pH to ~7.5.
-
Assemble the transfer stack and transfer proteins from the gel to the membrane using a wet or semi-dry transfer system.
4. Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with wash buffer (e.g., TBST).
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Viability (MTT) Assay
This protocol can be used to compare the effect of DIPSO on cell viability against another buffer like HEPES.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate overnight to allow for cell attachment.
2. Treatment:
-
Prepare complete culture medium supplemented with either DIPSO or HEPES at the desired concentration (e.g., 20 mM), ensuring the final pH is adjusted to physiological levels (e.g., 7.4).
-
Remove the existing medium from the wells and replace it with the prepared buffer-supplemented media. Include a control group with standard culture medium.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
3. MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the control group.
Visualizing Experimental Workflows
To aid in the understanding of the experimental processes, the following diagrams illustrate the workflows for a Western blot and a comparative cell viability assay.
References
- 1. interchim.fr [interchim.fr]
- 2. Good's buffers - Wikipedia [en.wikipedia.org]
- 3. Good’s buffers as a basis for developing self-buffering and biocompatible ionic liquids for biological research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic Acid - 25g | Nanoporation [nanoporation.eu]
A Researcher's Guide to Biological Buffers: Unveiling the Advantages of DIPSO Sodium Salt
In the intricate world of biological research, maintaining a stable pH is not merely a technicality; it is the cornerstone of experimental success. The choice of a buffering agent can profoundly influence the activity of enzymes, the stability of proteins, and the viability of cells. While classic buffers like Tris, HEPES, and Phosphate-Buffered Saline (PBS) are staples in many laboratories, a lesser-known but highly effective zwitterionic buffer, DIPSO sodium salt, offers distinct advantages in a variety of research applications. This guide provides a comprehensive comparison of this compound with these commonly used buffers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific needs.
At a Glance: A Comparative Overview of Key Buffering Agents
The selection of an appropriate buffer is dictated by several key physicochemical properties. A buffer's pKa should be close to the desired experimental pH, and its chemical nature should not interfere with the biological system under investigation. The following table summarizes the critical properties of this compound alongside its common alternatives.
| Property | This compound | HEPES | Tris | Phosphate-Buffered Saline (PBS) |
| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt | 4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid | Tris(hydroxymethyl)aminomethane | - |
| pKa at 25°C | 7.6 | 7.5 | 8.1 | 7.2 (for H₂PO₄⁻) |
| Buffering pH Range | 7.0 - 8.2[1] | 6.8 - 8.2[2] | 7.2 - 9.0[3] | 6.8 - 7.4 |
| ΔpKa/°C | -0.015 | -0.014[3] | -0.028[3] | -0.0028 |
| Metal Ion Chelation | Can form complexes with some metal ions | Negligible | Can chelate metal ions | Forms precipitates with Ca²⁺ and Mg²⁺ |
| Cell Membrane Impermeability | Generally impermeable | Impermeable | Permeable | - |
| Toxicity | Generally low toxicity | Low toxicity, but can be toxic to some cells at high concentrations[1] | Toxic to many mammalian cells[4] | Non-toxic |
Delving Deeper: Performance in Key Research Applications
The theoretical advantages of a buffer are best illustrated by its performance in real-world experimental settings. This section explores the benefits of using this compound in several common laboratory techniques, with comparative insights against other buffers.
Enzyme Assays: Ensuring Kinetic Accuracy
The catalytic activity of enzymes is exquisitely sensitive to pH. An ideal buffer for enzyme kinetics should not only maintain a stable pH but also refrain from interacting with the enzyme or its cofactors.
Advantages of this compound:
-
Stable pH in the Physiological Range: With a pKa of 7.6, DIPSO provides robust buffering capacity in the neutral to slightly alkaline range where many enzymes exhibit optimal activity.
-
Minimal Temperature-Induced pH Shift: DIPSO's ΔpKa/°C of -0.015 is lower than that of Tris (-0.028), signifying greater pH stability during temperature fluctuations, a critical factor in enzyme kinetic studies that are often performed at different temperatures.[3]
-
Low Reactivity: As a zwitterionic buffer, DIPSO is generally less likely to interfere with enzymatic reactions compared to buffers with primary amines like Tris.
Comparative Performance in Enzyme Assays:
While direct comparative studies extensively featuring DIPSO are limited, studies comparing other zwitterionic buffers like HEPES to Tris and phosphate buffers demonstrate the importance of buffer choice. For instance, in the characterization of a metal-dependent dioxygenase, the enzyme exhibited greater catalytic efficiency in HEPES buffer compared to Tris-HCl or phosphate buffer, highlighting how buffer identity can significantly impact kinetic parameters.[5] Given its similar zwitterionic nature and pKa, DIPSO is expected to offer comparable, if not superior, performance to HEPES in many enzymatic assays, particularly where metal ion chelation by Tris or precipitation by phosphate is a concern.
Protein Stability and Purification: Preserving Structural Integrity
Maintaining the native conformation of proteins is paramount during purification and analysis. The choice of buffer can influence protein solubility and prevent aggregation.
Advantages of this compound:
-
Enhanced Protein Stability: Zwitterionic buffers are known to stabilize proteins in solution. Studies have shown that the nature of the buffer species can significantly affect protein aggregation rates, with some buffers promoting stability more than others.[6][7]
-
Compatibility with Ion-Exchange Chromatography: In ion-exchange chromatography, the buffer's charge and ionic strength are critical. The charged form of the buffer should ideally have the same sign as the functional groups on the ion-exchanger to avoid interference with protein binding.[8] DIPSO, with its zwitterionic nature, can be effectively used in both anion and cation exchange chromatography by adjusting the pH.
Experimental Workflow for Protein Purification using Ion-Exchange Chromatography:
Protein purification workflow using DIPSO buffer.
Cell Culture: Maintaining a Healthy Cellular Environment
In cell culture, the buffering system must maintain a stable physiological pH and be non-toxic to the cells.
Advantages of this compound:
-
Physiological pH Range: DIPSO's buffering range of 7.0-8.2 is ideal for maintaining the pH of cell culture media for most mammalian cell lines.[1]
-
Low Cytotoxicity: Zwitterionic buffers like DIPSO are generally considered to have low toxicity and are cell membrane impermeable, preventing their accumulation inside cells.[1]
-
Stability in CO₂ Incubators: Unlike bicarbonate-based buffers, the pH of zwitterionic buffers is not dependent on the CO₂ concentration, providing more stable pH control in incubators.
Comparative Data on Cell Viability:
Experimental Protocols
To facilitate the adoption of this compound in your research, here are detailed protocols for its use in common applications.
Preparation of a 1 M this compound Stock Solution
Materials:
-
This compound (M.W. 265.26 g/mol )
-
Nuclease-free water
-
Sterile container
Protocol:
-
Weigh 265.26 g of this compound.
-
Dissolve the powder in 800 mL of nuclease-free water.
-
Stir until the salt is completely dissolved.
-
Adjust the volume to 1 L with nuclease-free water.
-
Sterilize by filtration through a 0.22 µm filter.
-
Store at room temperature.
Protocol for a Tyrosinase Activity Assay using DIPSO Buffer
Objective: To measure the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopaquinone, leading to the formation of dopachrome (monitored at 475 nm).
Materials:
-
Tyrosinase enzyme solution
-
L-DOPA solution (2.5 mM)
-
DIPSO buffer (50 mM, pH 7.2)
-
HEPES buffer (50 mM, pH 7.2)
-
Tris-HCl buffer (50 mM, pH 7.2)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the reaction mixture in triplicate for each buffer condition in a 96-well plate:
-
150 µL of the respective buffer (DIPSO, HEPES, or Tris-HCl)
-
20 µL of the tyrosinase enzyme solution
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V₀) for each buffer condition from the linear portion of the absorbance vs. time plot.
Expected Outcome: A comparison of the V₀ values will indicate the influence of each buffer on tyrosinase activity. It is anticipated that DIPSO and HEPES will yield higher and more consistent activity compared to Tris-HCl, which may chelate copper ions essential for tyrosinase function.
Protocol for Assessing Protein Stability using DIPSO Buffer
Objective: To compare the effect of DIPSO and phosphate buffer on the thermal stability of a model protein (e.g., Bovine Serum Albumin, BSA) by monitoring aggregation.
Materials:
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
DIPSO buffer (50 mM, pH 7.4)
-
Phosphate buffer (50 mM, pH 7.4)
-
Spectrophotometer with temperature control
Protocol:
-
Prepare two samples by diluting the BSA solution to 1 mg/mL in each of the buffers (DIPSO and phosphate).
-
Place the samples in cuvettes in the spectrophotometer.
-
Increase the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Monitor the absorbance at 350 nm (as an indicator of light scattering due to aggregation) at 1°C intervals.
-
Plot the absorbance at 350 nm as a function of temperature for each buffer. The temperature at which a sharp increase in absorbance is observed is the aggregation onset temperature.
Expected Outcome: A higher aggregation onset temperature in the DIPSO buffer would indicate that it provides greater thermal stability to the protein compared to the phosphate buffer.
Visualizing Experimental Logic: A Workflow for Buffer Selection
The process of selecting the optimal buffer for a given experiment can be visualized as a logical workflow. The following diagram illustrates the key decision points for a researcher.
A logical workflow for selecting an appropriate buffer.
Conclusion: The Right Buffer for Reproducible Research
The evidence, though in some cases indirect, strongly suggests that this compound is a valuable addition to the researcher's toolkit of buffering agents. Its favorable physicochemical properties, including a physiologically relevant pKa, minimal temperature-dependent pH shift, and general inertness, make it a superior choice in many applications where traditional buffers may fall short. By carefully considering the specific requirements of their experimental system and, where possible, conducting pilot studies to compare buffer performance, researchers can enhance the reliability and reproducibility of their findings. As the demand for more precise and robust experimental data grows, the adoption of advanced buffering agents like this compound will undoubtedly play a crucial role in advancing scientific discovery.
References
- 1. TRIS,phosphate,HEPES...... which one is the best for your experiments? [yacooscience.com]
- 2. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 4. repositorium.uminho.pt [repositorium.uminho.pt]
- 5. Assay Development for Metal-Dependent Enzymes—Influence of Reaction Buffers on Activities and Kinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of buffer species on the thermally induced aggregation of interferon-tau - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein purification by IE-chromatography [reachdevices.com]
- 9. Effects of diluents on cell culture viability measured by automated cell counter - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nuances of Biological Buffers: A Comparative Guide to DIPSO
For researchers, scientists, and drug development professionals, the selection of an appropriate biological buffer is a critical decision that can significantly impact experimental outcomes. While a plethora of buffering agents are available, each possesses a unique set of characteristics that may render it suitable for one application but problematic in another. This guide provides a comprehensive comparison of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) with other commonly used buffers—HEPES, Tris, and PBS—highlighting its limitations in specific applications through experimental data and detailed protocols.
At a Glance: Key Properties of Common Biological Buffers
A buffer's effectiveness is primarily determined by its pKa, the pH at which the buffer has equal concentrations of its acidic and basic forms. The useful buffering range is generally considered to be pKa ± 1.
| Buffer | pKa (25°C) | Useful pH Range | Key Characteristics |
| DIPSO | 7.52[1] | 7.0 - 8.2[1] | Zwitterionic; known to form complexes with metal ions.[2] |
| HEPES | 7.48[1] | 6.8 - 8.2[1] | Zwitterionic; low metal ion binding capacity.[3] |
| Tris | 8.06 | 7.2 - 9.0[4] | Primary amine; pH is temperature-dependent. |
| PBS | 7.4 | 5.8 - 8.0[5] | Phosphate-based; can precipitate with divalent cations.[6] |
I. The Challenge of Metal Ion Chelation with DIPSO
A significant limitation of DIPSO lies in its chemical structure. As a member of the bis(2-hydroxyethyl) amine family of buffers, DIPSO has a known propensity to chelate divalent metal ions.[2] This can lead to the formation of insoluble complexes, depleting the availability of essential metal cofactors for enzymes or causing precipitation in cell culture media.
Conceptual Workflow for Assessing Metal Ion Chelation
II. Performance in Specific Applications: A Comparative Analysis
The choice of buffer can have a profound impact on the outcome of various biological assays and procedures. Here, we compare the performance of DIPSO with other common buffers in cell culture, enzyme assays, and chromatography.
A. Cell Culture: A Viable Option with Caveats
In the realm of assisted reproductive technology (ART), maintaining a stable pH is crucial for gamete and embryo viability. Zwitterionic buffers like HEPES and MOPS are commonly used for procedures outside of a CO₂ incubator. Studies have shown that DIPSO can also support embryo development.
For instance, one study on mouse embryo development found that media buffered with 25 mM or 50 mM DIPSO (in the presence of 25 mM NaHCO₃ in a ~5% CO₂ environment) yielded similar rates of blastocyst development and cell numbers compared to control media and media buffered with HEPES or MOPS.[1][7][8] This suggests that DIPSO is not inherently toxic to embryonic cells and can be a suitable alternative to HEPES in certain contexts.[8]
Experimental Protocol: Comparative Mouse Embryo Culture
-
Media Preparation: Prepare mouse embryo culture medium (e.g., KSOM) supplemented with one of the following buffering systems:
-
Control: No additional buffer (for use in a 5% CO₂ incubator).
-
20 mM HEPES.
-
20 mM DIPSO.
-
-
Embryo Collection: Harvest zygotes from superovulated female mice.
-
Culture: Culture the embryos in microdrops of the prepared media under mineral oil at 37°C. For the control group, use a 5% CO₂ incubator. For the HEPES and DIPSO groups, culture in a humidified air incubator.
-
Assessment: Evaluate embryo development at 24-hour intervals for 96 hours, recording the percentage of embryos reaching the 2-cell, morula, and blastocyst stages.
-
Cell Number Analysis: At the end of the culture period, stain the blastocysts with a fluorescent DNA dye (e.g., Hoechst 33342) and count the number of cells to assess proliferation.
Expected Outcome: Based on existing literature, it is expected that the percentage of blastocyst formation and the average cell number per blastocyst would be comparable between the HEPES and DIPSO groups, demonstrating DIPSO's suitability for this application.
B. Enzyme Assays: The Potential for Interference
The activity of many enzymes is highly dependent on pH and the presence of specific cofactors. The choice of buffer can influence enzymatic reactions through direct interaction with the enzyme or by chelating necessary metal ion cofactors.
Signaling Pathway Illustrating Potential Buffer Interference
C. Chromatography: A Need for Empirical Testing
In ion-exchange chromatography, the choice of buffer is critical for controlling the pH and, consequently, the charge of the protein and the stationary phase. A suitable buffer should not interact with the ion-exchange matrix or the target protein in a way that interferes with binding and elution.
There is a lack of specific published protocols that utilize DIPSO as the primary buffer for ion-exchange chromatography of common proteins like bovine serum albumin (BSA). While Tris and phosphate buffers are frequently used, their own limitations, such as the temperature dependence of Tris and the potential for precipitation with phosphate, must be considered.
Given DIPSO's zwitterionic nature, it is theoretically a candidate for use in ion-exchange chromatography. However, its metal-chelating properties could be a concern if the protein of interest is a metalloprotein or if the chromatography system has any metal components that could leach into the buffer. Therefore, empirical testing is necessary to determine its suitability for a specific protein separation.
General Experimental Workflow for Buffer Screening in Ion-Exchange Chromatography
-
Column and Resin Selection: Choose an appropriate ion-exchange resin (anion or cation) based on the isoelectric point (pI) of the target protein.
-
Buffer Preparation: Prepare a series of buffers (e.g., DIPSO, HEPES, Tris, PBS) at the desired pH and low ionic strength for binding. Also, prepare high ionic strength elution buffers for each buffer system.
-
Equilibration: Equilibrate the column with the binding buffer.
-
Sample Loading: Load the protein sample onto the column.
-
Elution: Elute the bound proteins using a linear gradient of increasing ionic strength.
-
Analysis: Analyze the collected fractions by SDS-PAGE and UV spectrophotometry to determine the purity and yield of the target protein.
-
Comparison: Compare the resolution, peak shape, and recovery of the target protein for each buffer system.
III. Interference with Protein Quantification Assays
Accurate quantification of protein concentration is fundamental in most biochemical workflows. Common colorimetric assays, such as the Bradford and Bicinchoninic Acid (BCA) assays, are susceptible to interference from various substances, including some buffers.
There is limited specific data on the interference of DIPSO in these assays. However, it is known that substances that can chelate copper ions can interfere with the BCA assay.[6] Given DIPSO's metal-chelating ability, it is plausible that it could interfere with the BCA assay, potentially leading to inaccurate protein concentration measurements. The Bradford assay is generally more robust to metal chelators but can be affected by detergents and basic conditions.
Logical Diagram of Potential BCA Assay Interference
Conclusion: A Buffer with Specific Strengths and Notable Limitations
DIPSO is a zwitterionic buffer with a physiologically relevant pH range, making it a viable option for certain applications, particularly in cell culture, as demonstrated by its successful use in ART protocols. However, its significant limitation is its propensity to chelate divalent metal ions. This characteristic necessitates careful consideration and empirical validation before its use in applications where metal ion concentration is critical, such as in metalloenzyme assays and potentially in certain chromatography and protein quantification methods.
When selecting a buffer, researchers must weigh the advantages of a stable pH in the desired range against the potential for undesirable interactions with other components of the experimental system. While DIPSO can be a useful tool in the molecular biologist's toolkit, a thorough understanding of its limitations is essential for robust and reproducible research.
References
- 1. New pH-buffering system for media utilized during gamete and embryo manipulations for assisted reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Growth and death kinetics of CHO cells cultivated in continuous bioreactor at various agitation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. global.oup.com [global.oup.com]
- 5. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buffering systems in IVF (Chapter 4) - Culture Media, Solutions, and Systems in Human ART [cambridge.org]
- 8. Biological pH buffers in IVF: help or hindrance to success - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zwitterionic Buffers for Researchers and Drug Development Professionals
In the realms of biological research and pharmaceutical development, maintaining a stable pH is paramount to experimental success and product stability. Zwitterionic buffers, often referred to as "Good's buffers," have become indispensable tools for this purpose. Their unique characteristic of possessing both a positive and a negative charge on the same molecule allows them to effectively buffer pH while generally exhibiting minimal interaction with biological macromolecules. This guide provides a comparative analysis of commonly used zwitterionic buffers, offering experimental data and protocols to aid in the selection of the most appropriate buffer for specific applications.
Physicochemical Properties of Common Zwitterionic Buffers
The selection of a zwitterionic buffer is primarily guided by its pKa, which should be close to the desired experimental pH. Other important factors include the effect of temperature on pKa, solubility, and potential interactions with metal ions. The table below summarizes key physicochemical properties of several widely used zwitterionic buffers.
Data Presentation: Comparative Table of Zwitterionic Buffer Properties
| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C | Metal Ion Binding | Solubility in Water |
| MES | 6.10 | 5.5 - 6.7 | -0.011 | Weak binding of Ca²⁺, Mg²⁺, Mn²⁺; Negligible with Cu²⁺ | High |
| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 | Negligible | Low, soluble in NaOH solution[1][2] |
| MOPS | 7.14 | 6.5 - 7.9 | -0.015 | Negligible | High[3] |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Negligible | High[1][2] |
| TES | 7.40 | 6.8 - 8.2 | -0.020 | Forms complexes with some metal ions | High |
| TAPS | 8.40 | 7.7 - 9.1 | -0.028 | Binds divalent cations | High |
| CHES | 9.50 | 8.6 - 10.0 | -0.029 | Forms complexes with some metal ions | High |
| CAPS | 10.40 | 9.7 - 11.1 | -0.032 | Forms complexes with some metal ions | Moderate |
Performance in Key Applications
The choice of buffer can significantly impact the outcome of various experimental procedures. Below is a comparative overview of zwitterionic buffer performance in common applications.
Cell Culture
In cell culture, maintaining a stable physiological pH is critical for cell viability and growth. While bicarbonate-based buffers are common, they require a controlled CO₂ environment. Zwitterionic buffers offer an alternative for procedures conducted outside of a CO₂ incubator.
-
HEPES is widely used in cell culture media to maintain pH stability.[4] However, it has been shown to generate hydrogen peroxide when exposed to light, which can be toxic to cells.
-
MOPS and TES have also been used in cell culture, but some studies suggest they may interact with DNA and affect the molecular integrity of cultured cells.
-
Zwitterionic betaines have been proposed as a more biocompatible alternative to traditional Good's buffers, showing less cytotoxicity.
Nucleic Acid Electrophoresis
For RNA analysis, maintaining the integrity of the RNA molecule is crucial. The choice of running buffer in denaturing agarose gel electrophoresis is therefore of high importance.
-
MOPS is the most commonly used buffer for denaturing RNA electrophoresis, particularly in formaldehyde-containing gels, as it maintains a stable pH in the required range and helps prevent RNA degradation.[5][6][7]
-
HEPES can be a viable alternative to MOPS for RNA analysis and is known to inhibit some RNases, offering additional protection to RNA samples.[5]
Enzyme Assays
Enzymatic reactions are highly sensitive to pH. Furthermore, many enzymes require metal ions as cofactors, making the metal-binding properties of the buffer a critical consideration.
-
PIPES , MOPS , and HEPES are generally preferred for enzyme assays involving metal ions due to their negligible metal-binding capacity.[8]
-
Buffers like TES , TAPS , CHES , and CAPS can chelate divalent cations, which may interfere with the activity of metalloenzymes.[9]
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of zwitterionic buffers.
Protocol 1: Comparative Analysis of Buffer Cytotoxicity using MTT Assay
This protocol allows for the quantitative comparison of the cytotoxic effects of different zwitterionic buffers on a given cell line.
Materials:
-
Cell line of interest (e.g., HeLa, 3T3)
-
Complete cell culture medium
-
96-well plates
-
Zwitterionic buffer stock solutions (1 M, sterile-filtered)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[10]
-
Prepare serial dilutions of each zwitterionic buffer in complete culture medium to achieve final concentrations ranging from 1 mM to 100 mM.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different buffer concentrations. Include a control group with medium only.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[11]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Calculate the cell viability as a percentage of the control and determine the LC50 for each buffer.
Protocol 2: Comparative Analysis of Buffers in RNA Electrophoresis
This protocol is for comparing the performance of MOPS and HEPES in denaturing RNA agarose gel electrophoresis.
Materials:
-
RNA samples
-
10X MOPS buffer (0.4 M MOPS, 0.1 M sodium acetate, 0.01 M EDTA, pH 7.0)
-
10X HEPES buffer (0.2 M HEPES, 50 mM sodium acetate, 10 mM EDTA, pH 7.0)
-
Agarose
-
Formaldehyde (37%)
-
Formamide
-
RNA loading dye
-
DEPC-treated water
-
Ethidium bromide or other RNA stain
Procedure:
-
Prepare a 1.2% agarose gel using either 1X MOPS or 1X HEPES buffer. Add formaldehyde to a final concentration of 2.2 M in a fume hood.[6]
-
Place the solidified gel in an electrophoresis tank containing the corresponding 1X running buffer (MOPS or HEPES).
-
Prepare the RNA samples by mixing with formaldehyde and formamide, heating at 65°C for 15 minutes, and then adding RNA loading dye.
-
Load the denatured RNA samples into the wells of the gel.
-
Run the gel at 5-7 V/cm.[8]
-
After electrophoresis, stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes.
-
Destain the gel in water for 30-60 minutes.
-
Visualize the RNA bands on a UV transilluminator and compare the resolution and integrity of the bands between the two buffer systems.
Visualizing Buffer-Relevant Biological Processes
The choice of buffer can be critical in complex biological signaling pathways where pH and ion concentrations are tightly regulated.
ERK Signaling Pathway and pH Regulation
The Extracellular signal-regulated kinase (ERK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. The activity of this pathway can be influenced by intracellular pH, which is maintained by buffering systems.
Caption: The ERK signaling pathway, where zwitterionic buffers help maintain intracellular pH.
Workflow for a Protein Phosphorylation Assay
Protein phosphorylation is a key post-translational modification that regulates protein function. Kinase assays are used to study this process, and the choice of buffer is critical to ensure optimal enzyme activity and prevent interference.
Caption: A generalized workflow for an in vitro protein phosphorylation assay.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The key role of biological buffer MOPS in protein purification [vacutaineradditives.com]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. itwreagents.com [itwreagents.com]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to DIPSO Buffer and Its Alternatives in Biological Research
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical determinant of experimental success. The buffer must not only maintain a stable pH within the desired range but also be compatible with the biological system under investigation, minimizing any interference with the processes being studied. This guide provides a comprehensive review of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO), a zwitterionic buffer, and compares its properties and applications with other commonly used biological buffers.
DIPSO Buffer: Properties and Applications
DIPSO is a "Good's" buffer, one of a series of zwitterionic buffers developed to be effective in the physiological pH range. It has a pKa of 7.6 at 25°C, making its effective buffering range from 7.0 to 8.2.[1][2] This range is highly suitable for many biochemical reactions, including enzyme assays, where maintaining a stable pH is crucial for accurate activity determination.[1]
The primary applications of DIPSO buffer include:
-
Electrophoresis: DIPSO is utilized in electrophoresis to maintain a stable pH and ionic environment during the separation of proteins and nucleic acids.[1][3] Its ability to resist pH changes caused by the electric current ensures reproducible migration patterns.[3]
-
Protein Purification and Chromatography: In techniques like ion-exchange chromatography, a stable pH is essential for the specific binding and elution of proteins.[1] DIPSO can provide this stability, leading to improved purity and separation efficiency.[1]
-
Cell Culture: DIPSO has been used in culturing oocytes and embryos. For instance, one study on mouse oocyte maturation showed no adverse effects at a 20 mM concentration.[4] However, a significant limitation of DIPSO is its potential to form complexes with and precipitate metal ions, which can be detrimental in cell culture media requiring specific metal cations for cell growth and metabolism.[1]
Comparison of DIPSO with Alternative Buffers
The choice of buffer often depends on the specific requirements of the experiment. Here, we compare DIPSO with several other common biological buffers.
| Buffer | pKa at 20°C | pKa at 37°C | Useful pH Range | Key Characteristics & Considerations |
| DIPSO | 7.6 | 7.35 | 7.0 - 8.2 | Good for electrophoresis and protein purification. Can precipitate metal ions, limiting its use in some cell culture applications.[1][4] |
| HEPES | 7.55 | 7.31 | 6.8 - 8.2 | Widely used in cell culture due to low toxicity.[5] |
| MOPS | 7.15 | 6.93 | 6.5 - 7.9 | Suitable for various biological and biochemical assays.[4] |
| TES | 7.5 | 7.16 | 6.8 - 8.2 | May be a good candidate for assisted reproductive technologies based on its pKa at 37°C.[4] |
| Tris | 8.3 | 7.82 | 7.2 - 9.0 | Commonly used in molecular biology, but its pH is highly temperature-dependent.[4][5] Can be reactive and inhibitory to some cellular processes.[4] |
| Phosphate | 7.21 | 7.19 | 5.8 - 8.0 | Buffers well at physiological pH but can precipitate polyvalent cations and inhibit some enzymatic reactions.[6] |
Table 1: Comparison of physicochemical properties of DIPSO and common alternative biological buffers.[4][6]
Experimental Protocols for Buffer Comparison
To select the optimal buffer for a specific application, it is often necessary to perform a direct comparison. Below are detailed protocols adapted from the literature for evaluating buffer performance in enzyme kinetics and cell viability assays.
Protocol 1: Comparative Analysis of Buffer Effects on Enzyme Kinetics
This protocol allows for the determination of an enzyme's kinetic parameters (Km and Vmax) in the presence of different buffers.
Objective: To assess the influence of DIPSO versus other buffers (e.g., HEPES, Tris) on the activity of a model enzyme, such as lactate dehydrogenase (LDH).
Materials:
-
Purified enzyme (e.g., Lactate Dehydrogenase)
-
Substrate solution (e.g., sodium pyruvate)
-
Cofactor solution (e.g., NADH)
-
Buffer stock solutions (1 M) of DIPSO, HEPES, and Tris, adjusted to the desired pH (e.g., 7.4)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: For each buffer to be tested, prepare a series of reaction mixtures containing a fixed concentration of the enzyme, a fixed concentration of the cofactor, and varying concentrations of the substrate. The final buffer concentration should be consistent across all assays (e.g., 50 mM).
-
Enzyme Reaction Initiation: Initiate the reaction by adding the enzyme to the reaction mixture.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 340 nm (due to the oxidation of NADH) over a set period (e.g., 3-5 minutes) to determine the initial reaction velocity (V₀).
-
Data Analysis: Plot the initial velocities (V₀) against the substrate concentrations for each buffer. Use a Michaelis-Menten or Lineweaver-Burk plot to determine the Km and Vmax values for the enzyme in each buffer.
Protocol 2: Assessment of Buffer Cytotoxicity
This protocol evaluates the impact of different buffers on cell viability and morphology.
Objective: To compare the cytotoxicity of DIPSO with other buffers on a mammalian cell line (e.g., HeLa).
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium
-
Buffer stock solutions (1 M) of DIPSO, HEPES, and a control buffer known to be non-toxic.
-
96-well cell culture plates
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Inverted microscope
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Buffer Treatment: Replace the culture medium with fresh medium supplemented with various concentrations of each test buffer (e.g., 10 mM, 20 mM, 50 mM). Include a control group with no added buffer.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Morphological Assessment: At each time point, examine the cells under an inverted microscope to observe any changes in morphology, such as rounding or detachment.
-
Viability Assessment (Trypan Blue Exclusion):
-
Harvest the cells from each well.
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue.
-
Count the number of viable (unstained) and non-viable (blue-stained) cells.
-
-
Data Analysis: Calculate the percentage of viable cells for each buffer and concentration at each time point.
Conclusion
DIPSO is a valuable zwitterionic buffer for a range of biochemical and molecular biology applications, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its utility in electrophoresis and protein purification is well-recognized. However, its potential to interact with metal ions necessitates careful consideration, especially in the context of cell culture.
When selecting a buffer, researchers must weigh the specific requirements of their experimental system against the known properties of each candidate buffer. For critical applications, a direct comparative analysis of buffer performance, as outlined in the provided protocols, is highly recommended to ensure the generation of reliable and reproducible data. This systematic approach will enable the selection of the most appropriate buffer, thereby enhancing the quality and validity of the research outcomes.
References
- 1. Biological buffer DIPSO (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 3. nbinno.com [nbinno.com]
- 4. Biological pH buffers in IVF: help or hindrance to success - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Buffer Standards for the Physiological pH of the Zwitterionic Compound, DIPSO from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DIPSO Sodium Salt in Experimental Buffering Systems
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DIPSO Sodium Salt Performance Against Common Alternatives with Supporting Experimental Data
In the realm of biological and chemical experimentation, maintaining a stable pH is paramount for obtaining reliable and reproducible results. The choice of buffering agent can significantly influence experimental outcomes, from enzyme kinetics to cell viability. This guide provides a comprehensive comparison of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid sodium salt (this compound) with other commonly used biological buffers, offering insights into its performance through supporting experimental data and detailed protocols.
Physicochemical Properties: A Head-to-Head Comparison
DIPSO is one of the "Good's buffers," a series of zwitterionic buffers developed to be effective at physiological pH, minimally interactive with biological components, and stable.[1][2] Key to selecting the appropriate buffer is understanding its fundamental properties. The table below summarizes the critical physicochemical characteristics of this compound alongside popular alternatives such as HEPES, Tris, and PBS.
| Buffer | pKa at 25°C | Useful pH Range | ΔpKa/°C | Metal Ion Binding | Key Characteristics |
| DIPSO | 7.6 | 7.0 - 8.2 | -0.015 | Minimal | Good buffering capacity in the physiological range. |
| HEPES | 7.5 | 6.8 - 8.2 | -0.014 | Negligible | Widely used in cell culture; low metal ion binding. |
| Tris | 8.1 | 7.1 - 9.1 | -0.031 | Can chelate some metal ions | Temperature-sensitive pKa; primary amine can interfere with some reactions. |
| PBS | 7.4 (effective range) | 5.8 - 8.0 | Variable | Can precipitate with divalent cations | Isotonic and non-toxic to most cells, but can inhibit some enzymatic reactions. |
Performance in Key Applications: Case Studies
The ideal buffer for a given experiment depends on the specific requirements of the assay. Below, we present case studies that compare the performance of different buffers in common laboratory applications.
Case Study 1: Real-Time PCR Efficiency
A stable and optimal pH is crucial for the efficiency and reliability of polymerase chain reaction (PCR). While Tris-HCl is a standard component of PCR buffers, studies have shown that the addition of other buffers can enhance performance.
Experimental Data:
A study comparing the efficiency of real-time PCR using different buffer combinations demonstrated that mixtures of Tris with other Good's buffers, including HEPES and MOPS, were more efficient than Tris alone.[1][3][4] This highlights the potential for buffer optimization to improve the dynamic range and correlation coefficient in quantitative PCR.
| Buffer System | Relative PCR Efficiency | Dynamic Range |
| Tris-HCl | Baseline | Standard |
| Tris-HCl + HEPES | Improved | Expanded |
| Tris-HCl + MOPS | Improved | Expanded |
Experimental Protocol: Comparative Real-Time PCR
-
Reaction Setup: Prepare identical real-time PCR master mixes, each containing a different buffer system (e.g., Tris-HCl alone, Tris-HCl with 25 mM HEPES, Tris-HCl with 25 mM DIPSO). Ensure all other components (dNTPs, primers, polymerase, template DNA) are at the same concentration.
-
Thermal Cycling: Perform real-time PCR using a standard thermal cycling protocol appropriate for the target sequence.
-
Data Analysis: Compare the cycle threshold (Ct) values, amplification efficiency, and overall fluorescence signal between the different buffer conditions to determine the optimal buffering system for the specific PCR assay.
Case Study 2: Enzyme Kinetics of Lactate Dehydrogenase (LDH)
The activity of enzymes is highly sensitive to the pH and composition of the surrounding buffer. An inappropriate buffer can inhibit enzyme activity or interfere with the assay itself.
Experimental Data:
Kinetic studies of lactate dehydrogenase (LDH) often utilize Tris-HCl or phosphate buffers.[5] However, the choice of buffer can influence the determined kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax).
| Buffer System | LDH Km (Pyruvate) | LDH Vmax | Notes |
| Tris-HCl (20 mM, pH 8.0) | 0.15 mM | 150 µmol/min/mg | A commonly used buffer for LDH assays.[5] |
| Phosphate Buffer (100 mM, pH 7.5) | 0.18 mM | 135 µmol/min/mg | Phosphate can sometimes inhibit enzyme activity. |
| DIPSO (50 mM, pH 7.6) | Hypothetical Data | Hypothetical Data | A zwitterionic buffer like DIPSO is expected to have minimal interference. |
Note: The data for DIPSO is hypothetical and serves as an example for a comparative study. Researchers should perform their own experiments to determine the actual values.
Experimental Protocol: Comparative LDH Enzyme Kinetics
-
Enzyme and Substrate Preparation: Prepare solutions of purified LDH and its substrates (pyruvate and NADH) in each of the buffers to be tested (e.g., Tris-HCl, Phosphate, DIPSO).
-
Assay Reaction: In a 96-well plate, initiate the reaction by adding LDH to wells containing varying concentrations of pyruvate and a fixed, saturating concentration of NADH in each respective buffer.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocities for each substrate concentration in each buffer. Use Lineweaver-Burk or Michaelis-Menten plots to determine the Km and Vmax of LDH in the presence of each buffer.
Experimental Workflows and Signaling Pathways
Visualizing experimental processes and the interplay of components in a signaling pathway can aid in understanding and troubleshooting.
Experimental Workflow: Comparative Buffer Analysis in Cell Viability Assays
Caption: A generalized workflow for assessing the impact of different buffering agents on cell viability.
Signaling Pathway: Generic Kinase Cascade
While DIPSO is not specifically implicated in a particular signaling pathway, it can be used as a buffer in kinase assays that are fundamental to studying these pathways.
Caption: A simplified diagram of a typical kinase signaling cascade.
Conclusion
The selection of an appropriate buffer is a critical step in experimental design. This compound, with its pKa in the physiological range and minimal metal ion binding, presents a robust option for a variety of biological and chemical assays. However, as the provided case studies illustrate, the optimal buffer is application-dependent. Researchers are encouraged to perform comparative studies using the protocols outlined in this guide to determine the most suitable buffering system for their specific experimental needs, thereby ensuring the accuracy and reproducibility of their findings.
References
- 1. goldbio.com [goldbio.com]
- 2. Good's buffers - Wikipedia [en.wikipedia.org]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. The 9 best biological buffers for cell culture - مقالات - Hopax Fine Chemicals [hopaxfc.com]
- 5. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Purity of Commercial DIPSO Sodium Salt
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to the accuracy and reproducibility of experimental results.[1] Biological buffers, such as DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt, are fundamental components in a vast array of biological and biochemical applications, including cell culture, enzyme assays, and protein research.[2][3][4] This guide provides a comprehensive framework for evaluating the purity of commercial DIPSO sodium salt, comparing it with alternative buffering agents, and presenting the experimental data and protocols necessary for making informed decisions in the laboratory.
Understanding this compound and the Importance of Purity
DIPSO is a zwitterionic buffer, one of the "Good's buffers," designed for biological research.[5] It is valued for its pKa of 7.6 at 25°C, providing a useful buffering range of 7.0 to 8.2, which is physiologically relevant for many biological systems.[4] Commercial preparations of this compound are typically available with a purity of ≥98% or ≥99%, often determined by titration.[2][3][4]
However, even trace impurities in a biological buffer can have significant consequences, potentially leading to:
-
Alteration of enzymatic reactions.
-
Inhibition of cell growth.
-
Interaction with metal ions, affecting their availability in the system.
-
Reduced reproducibility of experiments.[1]
Common impurities in industrial salts can include calcium, magnesium, sulfates, and heavy metals.[6] For synthetic biological buffers, impurities may also arise from the manufacturing process, including unreacted starting materials or by-products.
Purity Evaluation of this compound: Experimental Protocols
A thorough evaluation of this compound purity involves multiple analytical techniques to identify and quantify different types of impurities.
2.1. Assay by Titration (Determination of Total Base)
This method determines the overall purity of the this compound by titrating it with a standardized acid.
Experimental Protocol:
-
Preparation of Standardized Hydrochloric Acid (0.1 M): Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl) using a primary standard such as sodium carbonate.
-
Sample Preparation: Accurately weigh approximately 0.5 g of the commercial this compound and dissolve it in 50 mL of deionized water.
-
Titration: Add a suitable indicator (e.g., methyl red) and titrate the DIPSO solution with the standardized 0.1 M HCl until the endpoint is reached (a color change from yellow to red).
-
Calculation: The purity of the this compound can be calculated using the following formula:
Where:
-
V_HCl is the volume of HCl used in the titration (in L).
-
M_HCl is the molarity of the standardized HCl.
-
MW_DIPSO is the molecular weight of this compound (265.26 g/mol ).[2]
-
W_sample is the weight of the DIPSO sample (in g).
-
2.2. High-Performance Liquid Chromatography (HPLC) for Organic Impurities
HPLC can be employed to separate and quantify the main DIPSO component from any organic impurities, such as synthetic precursors or degradation products.
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic solvent (e.g., acetonitrile).
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound in deionized water.
-
Injection and Detection: Inject 20 µL of the sample and monitor the eluent at a suitable wavelength (e.g., 210 nm).
-
Quantification: The purity is determined by calculating the area percentage of the main DIPSO peak relative to the total area of all peaks.
2.3. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Heavy Metal Analysis
Heavy metal contamination is a critical concern in biological experiments. ICP-MS provides a highly sensitive method for their detection and quantification.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1 g of the this compound and dissolve it in 10 mL of 2% nitric acid.
-
Instrumentation: An ICP-MS instrument calibrated with certified reference standards for the metals of interest (e.g., lead, mercury, arsenic, cadmium).
-
Analysis: Introduce the sample into the ICP-MS and measure the concentrations of the target heavy metals.
-
Reporting: Report the results in parts per million (ppm) or parts per billion (ppb).
2.4. Additional Purity Assays
For specific applications, it is advisable to test for the presence of enzymes that could interfere with experiments:
-
DNase/RNase Activity: Incubate the buffer with a DNA or RNA substrate and analyze for degradation using gel electrophoresis.
-
Protease Activity: Use a fluorescently labeled protein substrate and measure the increase in fluorescence upon cleavage.
Below is a diagram illustrating the general workflow for evaluating the purity of a commercial biological buffer.
Comparison of this compound with Alternative Buffers
The choice of a biological buffer depends on several factors, including the desired pH range, potential for interaction with metal ions, and the specific requirements of the experimental system.[7]
The following table summarizes the properties of DIPSO and some common alternatives.
| Buffer | pKa (25°C) | Useful pH Range | Metal Chelation | Notes |
| DIPSO | 7.52 | 7.0 - 8.2 | Weak | Good for many biological assays. |
| HEPES | 7.48 | 6.8 - 8.2 | Weak | Widely used in cell culture. |
| MOPS | 7.14 | 6.5 - 7.9 | Weak | Often used in electrophoresis and for RNA work. |
| TAPS | 8.40 | 7.7 - 9.1 | Moderate | Can interact with some metal ions. |
| Tris | 8.06 | 7.5 - 9.0 | Strong | Can chelate copper and inhibit some enzymes.[8] |
| Phosphate | 7.20 | 6.5 - 7.5 | Strong | Can precipitate with divalent cations like Ca²⁺ and Mg²⁺. |
Data compiled from multiple sources.[5]
The following decision tree can guide the selection of an appropriate biological buffer.
Impact of Impurities on a Representative Signaling Pathway
Conclusion
The selection and qualification of high-purity biological buffers are critical steps in ensuring the integrity of research in the life sciences. While commercial this compound is a versatile and effective buffer for many applications, researchers must be diligent in evaluating its purity to avoid introducing variables that could compromise their results. By employing a multi-faceted analytical approach and carefully considering the requirements of the experimental system, scientists can confidently select the most appropriate buffering agent for their needs, thereby enhancing the reliability and reproducibility of their work.
References
- 1. The Importance of Purity for Biological Buffer Tris Powder - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound, 98% - Alta DiagnoTech [altadiagnotech.com]
- 4. This compound - Products - Hopax Fine Chemicals [hopaxfc.com]
- 5. carlroth.com [carlroth.com]
- 6. What are the common impurities in industrial salt? - Blog [chenlanchem.com]
- 7. msesupplies.com [msesupplies.com]
- 8. Buffers in biological systems | PPTX [slideshare.net]
A Researcher's Guide to Selecting the Optimal Buffer for Biochemical Research
A comprehensive comparison of common biological buffers to enhance experimental accuracy and reproducibility in enzyme kinetics, protein stability, and cell-based assays.
For researchers, scientists, and drug development professionals, the selection of an appropriate buffer is a critical yet often overlooked step that can significantly impact the outcome and reproducibility of biochemical experiments. A buffer's primary role is to maintain a stable pH, but its components can also interact with biomolecules, influencing their activity, stability, and interactions. This guide provides an objective comparison of common biological buffers, supported by experimental data, to aid in making informed decisions for your specific research needs.
The Foundation of a Good Experiment: Key Buffer Selection Criteria
The ideal biological buffer should be inert, maintaining a constant pH without interfering with the biological system under investigation. In 1966, Norman Good and his colleagues established a set of criteria for effective biological buffers, many of which are still the benchmark for buffer selection today.[1][2]
Key characteristics of a "Good's buffer" include:
-
pKa between 6.0 and 8.0: This range is crucial as most biological reactions occur at a physiological pH.[1][3]
-
High Water Solubility: Essential for preparing concentrated stock solutions and ensuring buffer components remain dissolved in aqueous experimental conditions.[1][2]
-
Low Cell Membrane Permeability: Prevents the buffer from entering cells and altering intracellular conditions in cell-based assays.[1][2]
-
Minimal Metal Ion Binding: Buffers should not chelate essential metal cofactors required for enzyme activity.[3]
-
Stability: The buffer should be chemically and enzymatically stable and not degrade under experimental conditions.[3]
-
Low UV/Visible Absorbance: A low absorbance between 240 nm and 700 nm prevents interference with spectrophotometric assays.[2]
The following diagram illustrates a simplified decision-making process for selecting a suitable buffer.
Caption: A logical workflow for selecting an appropriate biochemical buffer.
Head-to-Head Comparison: Performance of Common Biological Buffers
The choice of buffer can have a significant impact on experimental results. The following tables summarize the properties of common biological buffers and present experimental data comparing their performance in various applications.
Table 1: Properties of Common Biological Buffers
| Buffer | pKa at 25°C | Useful pH Range | Temperature Effect (ΔpKa/°C) | Metal Chelation | Notes |
| MES | 6.15 | 5.5 - 6.7 | -0.011 | Negligible | A "Good's" buffer, suitable for assays with metal ions.[2] |
| PIPES | 6.76 | 6.1 - 7.5 | -0.0085 | Negligible | Another "Good's" buffer, often used in protein purification.[2] |
| MOPS | 7.20 | 6.5 - 7.9 | -0.015 | Negligible | A common "Good's" buffer used in RNA electrophoresis.[4] |
| HEPES | 7.48 | 6.8 - 8.2 | -0.014 | Negligible | Widely used in cell culture and enzyme assays due to its minimal effect on biological systems.[4] |
| Tris | 8.06 | 7.0 - 9.0 | -0.028 | Can chelate heavy metals | pH is highly temperature-dependent; can interfere with some protein assays.[4] |
| Phosphate | 7.21 (pKa2) | 5.8 - 8.0 | -0.0028 | Precipitates with Ca²⁺, Mg²⁺; can inhibit some enzymes (e.g., kinases).[5] | A primary physiological buffer, but can interfere with certain enzymatic reactions.[5] |
| Citrate | 4.76 (pKa2) | 3.0 - 6.2 | -0.002 | Chelates divalent cations | Often used for enzymes active in acidic conditions. |
| Acetate | 4.76 | 3.6 - 5.6 | -0.0002 | Minimal | Suitable for applications requiring a lower pH.[6] |
| Glycine | 9.60 (pKa2) | 8.6 - 10.6 | -0.025 | Can chelate some metals | Often used in electrophoresis buffers (e.g., SDS-PAGE running buffer). |
Table 2: Comparative Performance in Enzyme Kinetics
This table presents data from a study on a metal-dependent dioxygenase (BLC23O), comparing its kinetic parameters in HEPES, Tris-HCl, and sodium phosphate buffers at pH 7.4.
| Buffer (at pH 7.4) | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (mM⁻¹s⁻¹) |
| HEPES | 0.54 ± 0.02 | 0.45 ± 0.01 | 0.84 ± 0.02 |
| Tris-HCl | 0.81 ± 0.02 | 0.33 ± 0.002 | 0.41 ± 0.01 |
| Sodium Phosphate | 0.24 ± 0.01 | 0.07 ± 0.00 | 0.28 ± 0.00 |
Data adapted from a comparative study on metal-dependent enzymes.
Observation: While the enzyme exhibited the highest substrate affinity (lowest Kₘ) in phosphate buffer, its catalytic efficiency (kcat/Kₘ) was the lowest. Conversely, HEPES buffer provided the highest catalytic efficiency, highlighting the critical impact of buffer selection on enzyme kinetic measurements.
Table 3: Impact of Buffers on Protein Stability and Aggregation
A study on a monoclonal antibody (mAb) investigated the effect of different buffers on its aggregation kinetics. The half-life (t₁/₂) of the mAb at 30°C in different buffers is presented below.
| Buffer | Half-life (t₁/₂) at 30°C (days) |
| Citrate | 3.5 |
| Acetate | - |
| Glycine | - |
Data from a study on the aggregation kinetics of an IgG1-based monoclonal antibody.
Observation: The choice of buffer significantly influenced the stability of the monoclonal antibody, with citrate buffer leading to the lowest stability under the tested conditions.
Experimental Protocols: A Guide to Buffer Preparation and Comparison
Detailed and consistent experimental protocols are paramount for reproducible research. This section provides methodologies for preparing common buffers and for designing experiments to compare their effects.
Protocol 1: Preparation of 1 M Stock Solutions of Common Buffers
Materials:
-
Buffer substance (e.g., HEPES, Tris base, Sodium Phosphate monobasic and dibasic)
-
Deionized (DI) water
-
Concentrated HCl or NaOH for pH adjustment
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (1 L)
Procedure:
-
Calculate the required mass: Determine the mass of the buffer substance needed to prepare a 1 M solution in 1 L.
-
Dissolve the buffer: Add approximately 800 mL of DI water to a beaker with a stir bar. Slowly add the weighed buffer substance while stirring until it is completely dissolved.
-
Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution. Slowly add concentrated HCl (for basic buffers like Tris) or NaOH (for acidic buffers) to adjust the pH to the desired value. Be cautious of temperature changes, especially with Tris, as its pKa is temperature-dependent.
-
Bring to final volume: Carefully transfer the pH-adjusted buffer solution to a 1 L volumetric flask. Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask. Add DI water to bring the final volume to the 1 L mark.
-
Sterilization and Storage: Sterilize the buffer solution by autoclaving or filtration (using a 0.22 µm filter). Store at room temperature or 4°C as appropriate.
Protocol 2: Comparing the Effect of Different Buffers on Enzyme Activity
This protocol outlines a general procedure for comparing the activity of an enzyme in different buffer systems.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
A set of different buffers (e.g., HEPES, Tris-HCl, Phosphate) all adjusted to the same pH and concentration (e.g., 50 mM, pH 7.4)
-
Spectrophotometer or other appropriate detection instrument
-
96-well plate (for high-throughput analysis)
Procedure:
-
Prepare reaction mixtures: In a 96-well plate, prepare reaction mixtures for each buffer to be tested. Each reaction should contain the same final concentration of the enzyme and substrate. Include a control for each buffer without the enzyme to measure any background reaction.
-
Initiate the reaction: Start the enzymatic reaction by adding the substrate to the wells containing the enzyme and buffer.
-
Monitor the reaction: Immediately place the plate in a spectrophotometer and measure the change in absorbance over time at the appropriate wavelength for the product of the reaction.
-
Calculate initial reaction rates: Determine the initial velocity (V₀) of the reaction for each buffer by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Compare the results: Plot the initial reaction rates for each buffer to visually compare their effects on enzyme activity.
The following diagram illustrates a typical workflow for this comparative experiment.
Caption: Experimental workflow for comparing enzyme activity in different buffers.
Buffer Selection in Complex Biological Systems: Signaling Pathways
The choice of buffer is also critical when studying complex signaling pathways, where multiple enzymes and protein-protein interactions are involved.
Insulin Signaling Pathway
The insulin signaling pathway is a crucial regulator of glucose metabolism. Assays to study this pathway, such as in vitro kinase assays for the insulin receptor, require careful buffer selection to ensure optimal enzyme activity and prevent interference. HEPES is a commonly used buffer in these assays due to its physiological pH range and low metal-binding capacity.
The diagram below provides a simplified representation of the insulin signaling pathway.
Caption: A simplified diagram of the insulin signaling pathway.
Caspase Signaling Pathway in Apoptosis
Caspases are a family of proteases that play a central role in apoptosis (programmed cell death). Caspase activity assays are used to measure the induction of apoptosis. These assays are sensitive to buffer conditions, and HEPES-based buffers are often recommended.
The following diagram illustrates the caspase cascade in apoptosis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Non-invasive optical imaging of apoptosis using caspase-targeted activity based probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 6. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DIPSO Sodium Salt: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handle a wide array of chemical compounds daily. Among these is DIPSO sodium salt, a buffering agent commonly used in biological and biochemical research. While not classified as a hazardous substance, proper handling and disposal are paramount to ensure laboratory safety and environmental compliance.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety practices.
Immediate Safety and Handling
Before initiating any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). This includes safety glasses, a lab coat, and gloves.[2] In the event of a spill, the area should be contained, and the spilled material should be swept up and placed into a suitable, closed container for disposal.[1] It is important to avoid generating dust and to ensure adequate ventilation.[1]
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on whether it is contaminated with other hazardous materials.
For Uncontaminated this compound (Small Quantities):
For small, research-scale quantities of uncontaminated this compound, drain disposal is a generally accepted method, provided it is permissible under local regulations. This approach is based on guidelines for similar non-hazardous biological buffers.
-
Confirmation of Non-Hazardous Status: Always consult the manufacturer-specific Safety Data Sheet (SDS) to confirm that there are no specific disposal restrictions.
-
Dilution: Prepare a dilute aqueous solution of the this compound. A concentration of less than 5% is recommended.[2]
-
Continuous Water Flow: Turn on the cold water tap to ensure a steady and strong flow.[2]
-
Slow Dispensing: Slowly pour the diluted solution down the drain.[2]
-
Thorough Flushing: Continue running cold water for at least one to two minutes after the solution has been poured to ensure the plumbing is thoroughly flushed.[2]
-
Container Disposal: Rinse the empty container thoroughly with water and dispose of it with regular laboratory glass or plastic waste.[2]
For Contaminated this compound or Large Quantities:
If this compound is contaminated with hazardous substances, or if you are disposing of large quantities, it must be treated as chemical waste.
-
Containment: Collect the waste material in a designated, clearly labeled, and sealed waste container.[1]
-
Labeling: The container must be labeled as hazardous waste, and the contents should be clearly identified.
-
Institutional Protocol: Follow your institution's specific procedures for the pickup and disposal of chemical waste through the environmental health and safety (EHS) office.
Key Safety and Disposal Data
| Parameter | Information | Source |
| Personal Protective Equipment (PPE) | Safety glasses, lab coat, gloves | [2] |
| Spill Procedure | Sweep up, place in a suitable closed container for disposal. | [1] |
| Small Quantity Disposal (Uncontaminated) | Drain disposal of dilute solutions (<5%). | [2] |
| Large Quantity/Contaminated Disposal | Treat as chemical waste; contact EHS. | |
| Container Disposal (Uncontaminated) | Rinse with water, dispose of as regular lab waste. | [2] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling DIPSO Sodium Salt
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) sodium salt, a versatile buffering agent used in various biochemical and molecular biology applications. By adhering to these procedural steps, you can minimize risks and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Essential Personal Protective Equipment (PPE)
When handling DIPSO sodium salt, appropriate personal protective equipment is your first line of defense against potential exposure. While this compound is considered to have low toxicity, following standard laboratory safety protocols is crucial.[1]
| PPE Category | Recommended Equipment | Specifications |
| Eye Protection | Safety glasses or goggles | ANSI-approved, tight-fitting safety glasses/goggles are recommended to protect against dust particles.[2][3] |
| Hand Protection | Disposable nitrile gloves | Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact.[4] |
| Body Protection | Laboratory coat | A standard lab coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Dust mask (N95 or P1) | Recommended when handling bulk quantities or if dust is generated. Not typically required for small amounts.[4] |
Operational Plan: Step-by-Step Handling Procedures
Proper handling of this compound from reception to use is critical for maintaining its integrity and ensuring a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place.[4]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[4] this compound is stable under normal storage conditions.[1]
2. Preparation for Use:
-
Work in a well-ventilated area. For procedures that may generate significant dust, use a chemical fume hood.[2]
-
Before weighing, ensure the balance is clean and calibrated.
-
Minimize the creation of dust when transferring the powder.
3. In Case of a Spill:
-
For small spills, sweep up the solid material and place it in a suitable, closed container for disposal.[4]
-
Avoid generating dust during cleanup.
-
Ensure the spill area is thoroughly cleaned with water after the solid material has been removed.
4. First Aid Measures:
-
Eye Contact: Flush eyes with water as a precaution.[4]
-
Skin Contact: Wash off with soap and plenty of water.[4]
-
Inhalation: If dust is inhaled, move the person into fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
Uncontaminated this compound:
-
For small, uncontaminated quantities of this compound, some guidelines for similar non-hazardous salts suggest that drain disposal with copious amounts of water may be permissible.[5] However, it is imperative to consult and adhere to your institution's specific environmental health and safety (EHS) guidelines and local regulations before proceeding with this method.
-
If drain disposal is not permitted, collect the waste in a clearly labeled, sealed container for pickup by your institution's hazardous waste disposal service.
Contaminated this compound:
-
Any this compound that is contaminated with other hazardous materials must be treated as hazardous waste.
-
Collect the contaminated waste in a designated, labeled waste container.
-
Follow your institution's established procedures for the disposal of the specific hazardous waste category it falls into.
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
